4-Cyano-1H-1,2,3-triazole-5-carboxamide
Description
Properties
IUPAC Name |
5-cyano-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c5-1-2-3(4(6)10)8-9-7-2/h(H2,6,10)(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMNVVMHCRPLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NNN=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unraveling the Mechanism of Action of 4-Cyano-1H-1,2,3-triazole-5-carboxamide and Its Analogs
An In-depth Technical Guide to the
Introduction
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity for hydrogen bonding. When incorporated into a carboxamide structure, it gives rise to a class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] This guide focuses on the mechanistic underpinnings of 4-Cyano-1H-1,2,3-triazole-5-carboxamide and its structurally related analogs. While direct and extensive research on this specific molecule is limited, a wealth of data from its chemical relatives provides a strong foundation for understanding its potential modes of action. This document will synthesize findings from diverse therapeutic areas to construct a comprehensive overview of the probable molecular targets and cellular effects of this compound class, intended for researchers, scientists, and drug development professionals.
Part 1: Inhibition of Key Cellular Proliferation Pathways
A prominent theme in the bioactivity of 1,2,3-triazole carboxamides is their interference with signaling pathways that drive cellular proliferation, a hallmark of cancer. This is often achieved through the direct inhibition of protein kinases.
Tyrosine Kinase Inhibition: Targeting HER2
Derivatives of 4-cyano-1H-1,2,3-triazole have been specifically designed and evaluated as inhibitors of human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers.[4]
Mechanism of Action
The mechanism of action for these compounds is the inhibition of HER2 tyrosine kinase phosphorylation.[4] By binding to the kinase domain, these small molecules prevent the transfer of a phosphate group from ATP to tyrosine residues on the receptor and downstream signaling proteins. This blockade effectively shuts down the HER2 signaling cascade, which would otherwise promote cell growth, proliferation, and survival. The addition of electron-withdrawing groups to the 5-phenyl ring of the triazole has been shown to enhance the growth-inhibiting effects on breast cancer cells.[4]
Caption: Inhibition of the HER2 signaling pathway by a 4-cyano-1,2,3-triazole analog.
Quantitative Analysis
In studies involving 5-aryl-4-cyano-1H-1,2,3-triazoles, a derivative demonstrated the ability to inhibit HER2 tyrosine kinase phosphorylation in breast cancer cells with a half-maximal inhibitory concentration (IC₅₀) as low as 6.6 µM.[4]
| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |
| 5-Aryl-4-cyano-1H-1,2,3-triazoles | HER2 Tyrosine Kinase | MDA-MB-453 (Breast Cancer) | 6.6 | [4] |
Broader Kinase Inhibition Profile: EGFR and CDK4
Molecular docking studies on other 1,2,3-triazole carboxamide derivatives suggest a broader potential for kinase inhibition. These in-silico analyses have indicated strong binding interactions with the active sites of both the Epidermal Growth Factor Receptor (EGFR) and the Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3 complex.[1][5] Inhibition of these kinases would disrupt cell cycle progression and proliferation, making these compounds promising candidates for anticancer drug development.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Preparation of Reagents : Recombinant human HER2 kinase, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and ATP are prepared in a kinase reaction buffer.
-
Compound Dilution : The 4-cyano-1H-1,2,3-triazole-5-carboxamide analog is serially diluted in DMSO to create a range of test concentrations.
-
Kinase Reaction : The kinase, substrate, and test compound are combined in a 96-well plate and incubated at room temperature. The reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the reaction is stopped. The level of substrate phosphorylation is quantified using a method such as an ELISA-based assay with a phosphotyrosine-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the dose-response data to a suitable sigmoidal curve.
Part 2: Antiparasitic Activity Against Trypanosoma cruzi
The 1,2,3-triazole carboxamide scaffold has also been identified as a promising starting point for the development of novel treatments for Chagas' disease, which is caused by the parasite Trypanosoma cruzi.[6][7]
A Novel Mode of Action
High-content screening identified a derivative of 5-amino-1,2,3-triazole-4-carboxamide as a potent inhibitor of T. cruzi growth in infected host cells.[6] While the precise molecular target is still under investigation, the mode of action for this series appears to be different from that of existing drugs like posaconazole, suggesting a novel mechanism for its trypanocidal activity.[7]
Structure-Activity Relationship and Optimization
The initial hit compound, while potent, had suboptimal metabolic stability.[6][7] Subsequent medicinal chemistry efforts focused on optimizing the structure to improve potency, aqueous solubility, and metabolic stability, leading to compounds with significant efficacy in mouse models of Chagas' disease.[6]
Key Compound Profile
| Parameter | Value | Significance | Reference |
| Screening Hit (Compound 3) | |||
| pEC₅₀ | > 6 | Submicromolar potency against the parasite | [6] |
| Ligand Efficiency (LE) | 0.35 | High binding efficiency for its size | [6][7] |
| Lipophilic Ligand Efficiency (LLE) | 5.4 | Good balance of potency and lipophilicity | [6][7] |
| Mouse Liver Microsome Intrinsic Clearance | 6.4 mL min⁻¹ g⁻¹ | Poor metabolic stability | [6] |
Experimental Protocol: In Vitro T. cruzi Amastigote Proliferation Assay
-
Cell Seeding : Host cells (e.g., VERO cells) are seeded in 96-well plates and allowed to adhere.
-
Infection : The host cells are infected with T. cruzi trypomastigotes. The parasites are allowed time to invade the cells and transform into the replicative amastigote stage.
-
Compound Treatment : After washing away extracellular parasites, the infected cells are treated with serial dilutions of the test compounds.
-
Incubation : The plates are incubated for a period (e.g., 3-5 days) to allow for amastigote proliferation in the control wells.
-
Quantification : The plates are fixed, and the cell nuclei and parasite kinetoplasts are stained with a fluorescent dye (e.g., DAPI). Automated high-content imaging and analysis are used to count the number of amastigotes per host cell.
-
Data Analysis : The percentage of parasite growth inhibition is calculated for each concentration, and the half-maximal effective concentration (EC₅₀) is determined.
Part 3: Modulation of the Bacterial SOS DNA Damage Response
In the face of the growing threat of antibiotic resistance, strategies that disarm bacterial defense mechanisms are of critical importance. The bacterial SOS response is a key pathway that allows bacteria to survive DNA damage, including that induced by many antibiotics.[8]
Inhibition of RecA-Mediated LexA Cleavage
A high-throughput screen identified the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold as an inhibitor of the central event in the SOS response: the RecA-mediated auto-proteolysis of the LexA repressor.[8]
Mechanism of Action
Under normal conditions, the LexA protein represses the expression of SOS genes. When DNA damage occurs, the RecA protein forms filaments on single-stranded DNA, becoming activated (RecA). This activated complex facilitates the autoproteolytic cleavage of LexA, leading to the de-repression of the SOS gene network, which includes genes for DNA repair and mutagenesis. The triazole carboxamide inhibitors act by preventing this RecA-mediated LexA cleavage.[8] This action sensitizes bacteria to DNA-damaging antibiotics and has been shown to suppress the emergence of resistance in vivo.[8]
Caption: Inhibition of the bacterial SOS response by a 5-amino-1,2,3-triazole-4-carboxamide analog.
Quantitative Data
The initial lead compound from the high-throughput screen had an IC₅₀ of 32 µM. Through chemical optimization, analogs with improved potency were developed.[8]
| Compound | Target | IC₅₀ (µM) | Reference |
| Parent Scaffold | RecA*-mediated E. coli LexA cleavage | 32 | [8] |
Experimental Protocol: In Vitro LexA Cleavage Assay
-
Protein Purification : Recombinant E. coli LexA and RecA proteins are expressed and purified.
-
Reaction Setup : The reaction mixture, containing LexA, RecA, a non-hydrolyzable ATP analog (ATPγS), and single-stranded DNA (to activate RecA), is prepared in a reaction buffer.
-
Inhibitor Addition : Test compounds are added from a dilution series.
-
Initiation and Incubation : The reaction is initiated and incubated at 37°C to allow for LexA cleavage.
-
Detection : The reaction is stopped by adding SDS-PAGE loading buffer. The samples are run on an SDS-PAGE gel.
-
Analysis : The gel is stained (e.g., with Coomassie Brilliant Blue), and the band intensities for full-length and cleaved LexA are quantified by densitometry. The percentage of inhibition is calculated, and the IC₅₀ is determined.
Conclusion and Future Perspectives
The 4-Cyano-1H-1,2,3-triazole-5-carboxamide scaffold and its close analogs represent a versatile and privileged structure in drug discovery. Based on the extensive research on related compounds, the primary mechanisms of action are likely to involve the inhibition of critical cellular enzymes and the disruption of key biological pathways. The most probable targets include:
-
Protein Kinases : Inhibition of receptor tyrosine kinases like HER2 and other kinases involved in cell cycle control, such as EGFR and CDK4, points to a strong potential for anticancer applications.
-
Parasitic Enzymes/Pathways : The demonstrated efficacy against Trypanosoma cruzi suggests the inhibition of a novel and essential pathway in this parasite.
-
Bacterial Stress Response Proteins : The ability to block the RecA-LexA interaction indicates a potential role as antibiotic adjuvants that can combat the development of drug resistance.
Future research should focus on the direct synthesis and biological evaluation of 4-Cyano-1H-1,2,3-triazole-5-carboxamide in the assays described herein. Such studies will definitively elucidate its specific mechanism of action and pave the way for its potential development as a therapeutic agent.
References
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Li, W. J., Liu, S. F., Chen, Z. G., & Cheng, Z. Y. (2009). Synthesis of 5-aryl-4-cyano-1H-1, 2, 3-triazoles and biological evaluation of their inhibitory action on tyrosine kinase. Yao Xue Xue Bao, 44(12), 1371-5. [Link]
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Cross, M. C., et al. (2019). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 62(3), 1599-1620. [Link]
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Srivastava, R. P., et al. (1987). Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. Journal of Medicinal Chemistry, 30(9), 1603-1608. [Link]
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Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Southern Journal of Research, 2(2), 189-204. [Link]
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Akbar, N., et al. (2021). Design, Synthesis, and Biological Evaluation of 1,2,3-Triazole-linked triazino[5,6-b]indole-benzene sulfonamide Conjugates as Potent Carbonic Anhydrase I, II, IX, and XIII Inhibitors. Molecules, 26(16), 4991. [Link]
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Pokhodylo, N., et al. (2022). Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. European Journal of Medicinal Chemistry, 243, 114633. [Link]
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Kumar, A., et al. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 209-221. [Link]
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Ameen, D. S. M., Hamdi, M. D., & Khan, A. K. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 1-15. [Link]
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Cross, M. C., et al. (2019). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 62(3), 1599-1620. [Link]
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Augeri, D. J., et al. (2020). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers in Chemistry, 8, 589. [Link]
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Li, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 244, 114838. [Link]
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Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(4), 303-314. [Link]
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Panda, S., et al. (2020). Synthesis of 4-carboxamide-5-aryl-2H-1,2,3-triazole derivatives (4a-e,g-j). ResearchGate. [Link]
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4-Cyano-1H-1,2,3-triazole-5-carboxamide (CAS 57613-19-1) physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical and chemical properties, synthesis, and potential applications of 4-Cyano-1H-1,2,3-triazole-5-carboxamide. As a member of the versatile 1,2,3-triazole carboxamide family, this compound holds potential as a valuable building block in medicinal chemistry and materials science. This document is intended to serve as a technical resource, consolidating available data and providing protocols to facilitate further research and development.
Core Molecular Attributes
4-Cyano-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with a cyano and a carboxamide group at the 4 and 5 positions, respectively. The presence of multiple nitrogen atoms and functional groups imparts specific electronic and hydrogen-bonding characteristics that are crucial for its chemical reactivity and potential biological interactions.
| Property | Value | Source |
| CAS Number | 57613-19-1 | [1] |
| Molecular Formula | C₄H₃N₅O | [1] |
| Molecular Weight | 137.10 g/mol | [1] |
| Canonical SMILES | C(#N)C1=NNN=C1C(=O)N | [1] |
| InChI Key | NYMNVVMHCRPLTL-UHFFFAOYSA-N | [1] |
Computed Physicochemical Properties
| Property | Predicted Value | Source |
| Topological Polar Surface Area | 108 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Complexity | 193 | [1] |
Synthesis and Purification
The primary route for the synthesis of 4-Cyano-1H-1,2,3-triazole-5-carboxamide involves the controlled hydrolysis of 4,5-dicyano-1,2,3-triazole[2]. This method selectively converts one of the two cyano groups into a carboxamide functional group.
Synthetic Protocol: Hydrolysis of 4,5-Dicyano-1,2,3-triazole
This protocol is based on the method described by Jin et al. (2021)[2]. The causality behind this experimental choice lies in the differential reactivity of the two cyano groups, allowing for a selective mono-hydrolysis under controlled acidic conditions.
Materials:
-
4,5-Dicyano-1,2,3-triazole
-
Acetic Acid (1 M aqueous solution)
-
Hydrochloric Acid (1 M aqueous solution)
-
Hot water (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend 4,5-dicyano-1,2,3-triazole (e.g., 2.38 g, 20 mmol) in a mixture of 1 M acetic acid (25 mL) and 1 M hydrochloric acid (25 mL)[2].
-
Heat the mixture to reflux for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
-
After the reaction is complete, cool the solution to 0 °C in an ice bath to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
Purify the crude product by recrystallization from hot water to yield 4-carboxamide-5-cyano-1,2,3-triazole as a crystalline solid[2].
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of 4-Cyano-1H-1,2,3-triazole-5-carboxamide.
Physical and Chemical Characterization
Physical State and Appearance
The product is obtained as a solid crystalline material[2].
Melting Point
Solubility
Specific solubility data for 4-Cyano-1H-1,2,3-triazole-5-carboxamide in various organic solvents has not been reported. However, based on its functional groups (carboxamide, cyano, and triazole ring), it is expected to have some solubility in polar protic solvents like water and alcohols, and polar aprotic solvents like DMSO and DMF. Experimental determination of solubility is crucial for its application in solution-phase reactions and biological assays.
Spectral Data
The following spectral data has been reported for 4-Cyano-1H-1,2,3-triazole-5-carboxamide[3]:
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3545, 3481, 3397, 3305, 3242, 2918, 2850, 2606, 2263, 2151, 1942, 1705, 1612, 1521, 1434, 1366, 1215, 1145, 990, 953, 795, 720, 640. The prominent peaks correspond to N-H and C=O stretching of the amide, C≡N stretching, and vibrations of the triazole ring.
-
Mass Spectrometry (ESI-): m/z = 136.10 ([M]⁻)[3]. This corresponds to the deprotonated molecule, confirming the molecular weight.
-
Elemental Analysis: Calculated for C₄H₃N₅O (%): C 35.04, H 2.21, N 51.08. Found: C 35.12, H 2.16, N 51.15[3].
Detailed ¹H and ¹³C NMR spectral data with peak assignments for 4-Cyano-1H-1,2,3-triazole-5-carboxamide are not available in the surveyed literature. Experimental characterization using NMR spectroscopy is essential for unambiguous structure confirmation and purity assessment.
Potential Applications in Medicinal Chemistry
While direct biological activity studies on 4-Cyano-1H-1,2,3-triazole-5-carboxamide are limited, the 1,2,3-triazole-4-carboxamide scaffold is a well-recognized pharmacophore with a broad range of therapeutic applications[4][5]. The insights from related compounds suggest potential avenues for investigation for the title compound.
Anticancer Potential
Numerous derivatives of 1,2,3-triazole-4-carboxamide have demonstrated significant cytotoxic activity against various cancer cell lines[4][6]. The proposed mechanisms of action often involve the inhibition of key signaling pathways in cancer cell proliferation. For instance, some derivatives have shown strong binding interactions with the active sites of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3 complex[6].
Table of Anticancer Activity for Related 1,2,3-Triazole Carboxamides
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides | Jurkat (Leukemia) | 0.63-0.69 | [7] |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides | LOX IMVI (Melanoma) | 0.15 | [7] |
| Substituted 1,2,3-triazole carboxamides | HeLa, PANC-1, HCT-116, A-549 | Significant Activity | [6] |
| 5-amino-1H-1,2,3-triazole-4-carboxamides | SNB-75 (CNS Cancer) | Potent Activity | [1] |
Antimicrobial Activity
The 1,2,3-triazole nucleus is a key component in several antimicrobial agents. Derivatives of 1,2,3-triazole carboxamides have been synthesized and evaluated for their in vitro activity against a range of bacterial and fungal pathogens[2][8].
Diagram of Potential Biological Investigation Workflow
Caption: A proposed workflow for the investigation of the biological activity of 4-Cyano-1H-1,2,3-triazole-5-carboxamide.
Safety and Handling
Specific safety data for 4-Cyano-1H-1,2,3-triazole-5-carboxamide is not available. However, based on the handling guidelines for related cyano and triazole compounds, the following precautions should be observed[6][7][9][10][11]:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion
4-Cyano-1H-1,2,3-triazole-5-carboxamide is a readily synthesizable compound with a functional group arrangement that makes it an attractive candidate for further investigation, particularly in the field of medicinal chemistry. While there is a lack of comprehensive experimental data on its physical properties and direct biological activity, the established importance of the 1,2,3-triazole-4-carboxamide scaffold suggests that this compound could serve as a valuable intermediate or a lead structure for the development of novel therapeutic agents. Further experimental characterization is warranted to fully elucidate its physicochemical profile and explore its potential in various applications.
References
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Collins, J. M., et al. (2011). A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles. Organic & Biomolecular Chemistry, 9(20), 7344-7348. [Link]
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Klapötke, T. M., et al. (2009). Synthesis and Characterization of 4,5-Dicyano-2H-1,2,3-triazole and Its Sodium, Ammonium, and Guanidinium Salts. Inorganic Chemistry, 48(4), 1493-1500. [Link]
-
Jin, Q., et al. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules, 26(22), 6825. [Link]
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Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. [Link]
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Liu, P., et al. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry, 89(19), 12610–12618. [Link]
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Pokhodylo, N., et al. (2014). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. Medicinal Chemistry Research, 23, 2293–2301. [Link]
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Jin, Q., et al. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules, 26(22), 6825. [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Cyano-1H-1,2,3-triazole-5-carboxamide Derivatives
This guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4-Cyano-1H-1,2,3-triazole-5-carboxamide derivatives. It is intended for researchers, scientists, and drug development professionals actively engaged in medicinal chemistry and drug discovery. This document delves into the synthesis, biological evaluation, and the nuanced structural modifications that govern the therapeutic potential of this promising class of compounds.
The 1,2,3-Triazole Scaffold: A Privileged Motif in Medicinal Chemistry
The 1,2,3-triazole ring system is a five-membered aromatic heterocycle containing three contiguous nitrogen atoms, which has become a cornerstone in modern drug discovery.[1][2] Its prominence is attributed to a unique combination of physicochemical properties. The triazole moiety is chemically robust, resistant to metabolic degradation, and capable of engaging in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.[2][3] Furthermore, the 1,2,3-triazole ring is considered a bioisostere of the amide bond, capable of mimicking both trans- and cis-amide conformations depending on its substitution pattern.[1][2] This bioisosteric relationship allows for the replacement of labile amide bonds in peptides and other bioactive molecules, often leading to improved pharmacokinetic profiles.
The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible for the rapid generation of compound libraries for high-throughput screening.[2][4] This synthetic tractability, coupled with its favorable biological properties, has led to the incorporation of the 1,2,3-triazole core into a number of approved drugs, including the antibacterial agent tazobactam and the anticancer drug carboxyamidotriazole (CAI).[1]
The 4-Cyano-1H-1,2,3-triazole-5-carboxamide Core: A Framework for Therapeutic Innovation
The 4-Cyano-1H-1,2,3-triazole-5-carboxamide scaffold presents a highly functionalized and versatile platform for the design of novel therapeutic agents. The strategic placement of the cyano and carboxamide groups on the triazole ring offers multiple points for chemical modification, allowing for the fine-tuning of electronic properties, steric bulk, and hydrogen bonding capacity. This, in turn, enables the optimization of potency, selectivity, and pharmacokinetic properties.
Derivatives of this core have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[5][6] The exploration of the SAR of this scaffold is crucial for understanding the molecular interactions that drive these biological responses and for the rational design of next-generation drug candidates.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of the 4-Cyano-1H-1,2,3-triazole-5-carboxamide core and its subsequent derivatization are key to exploring its SAR. A representative synthetic pathway is outlined below.
Synthesis of 4-Carboxamide-5-cyano-1,2,3-triazole
A common route to the core scaffold involves the hydrolysis of a dicyano precursor.
Experimental Protocol: Synthesis of 4-Carboxamide-5-cyano-1,2,3-triazole [7]
-
Starting Material: 4,5-Dicyano-1,2,3-triazole.
-
Reaction: Reflux 4,5-dicyano-1,2,3-triazole (1.0 eq) in a mixture of aqueous acetic acid (1 M) and hydrochloric acid (1 M).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C to induce precipitation.
-
Purification: Filter the precipitate and recrystallize from hot water to yield 4-carboxamide-5-cyano-1,2,3-triazole as colorless needles.
Derivatization of the Carboxamide and Triazole Moieties
The core scaffold can be further modified at several positions to generate a library of analogues for SAR studies.
-
N-Substitution of the Carboxamide: The amide nitrogen can be alkylated or arylated to probe the steric and electronic requirements of the binding pocket.
-
N1- and N2-Substitution of the Triazole Ring: The triazole nitrogens can be substituted with various groups to explore their impact on the overall conformation and electronic distribution of the molecule.
-
Modification of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or converted to a tetrazole ring, introducing different functionalities and potential interaction points.[7]
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of 4-Cyano-1H-1,2,3-triazole-5-carboxamide derivatives, focusing on key structural modifications and their impact on biological activity.
The Role of the Carboxamide Group
The carboxamide moiety at the C5 position is a critical determinant of biological activity. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with target proteins.
-
N-Substitution: In a series of 1H-1,2,3-triazole-4-carboxamides designed as PXR inverse agonists, the nature of the substituent on the amide nitrogen significantly influenced potency.[8] For instance, replacement of a sulfonyl linkage with a carbonyl amide linkage generated compounds with moderate PXR binding affinity.[8] Further optimization of the N-substituent is a key strategy for enhancing activity.
The Significance of the Cyano Group
The cyano group at the C4 position is a strong electron-withdrawing group that influences the overall electronic profile of the triazole ring. It can also participate in dipole-dipole interactions and hydrogen bonding.
-
Bioisosteric Replacement: The cyano group can be replaced with other electron-withdrawing groups or bioisosteres to modulate activity and selectivity. For example, in a series of carbonic anhydrase inhibitors, a cyano group was present on the triazole ring of several active compounds.[9]
Impact of Substituents on the Triazole Ring
Substitution at the N1 and N2 positions of the triazole ring is a common strategy to explore the SAR of this scaffold. The nature of the substituent can influence the compound's lipophilicity, solubility, and steric profile, all of which can affect its interaction with the target.
-
Aryl and Heteroaryl Substituents: The introduction of various aryl and heteroaryl groups at the N1 position has been shown to be a fruitful approach in the development of anticancer agents.[10] For example, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides have demonstrated potent antiproliferative activity against various cancer cell lines.[11]
Data Presentation: SAR of Representative Derivatives
The following table summarizes the biological activity of selected 4-Cyano-1H-1,2,3-triazole-5-carboxamide derivatives and related analogues to illustrate key SAR trends.
| Compound ID | R1 (on Triazole N1) | R2 (on Carboxamide N) | Biological Target/Activity | IC₅₀/GI₅₀ (µM) | Reference |
| 1a | 4-Sulfamoylphenyl | H | Carbonic Anhydrase IX | 0.025 | [9] |
| 1b | 4-Sulfamoylphenyl | Benzyl | Carbonic Anhydrase IX | 0.112 | [9] |
| 2a | 1-(3-bromobenzyl) | 4-methoxyphenyl | IDO1 Inhibitor | 1.23 | [12] |
| 2b | 1-(2-bromobenzyl) | 4-bromophenyl | IDO1 Inhibitor | 0.87 | [12] |
| 3a | H | 4-thiocyanatophenyl | Jurkat (Leukemia) | 0.63-0.69 | [11] |
Note: The table presents a selection of data from various sources to highlight SAR principles. Direct comparison of absolute values across different assays and targets should be made with caution.
Experimental Workflows and Signaling Pathways
General Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting SAR studies on 4-Cyano-1H-1,2,3-triazole-5-carboxamide derivatives.
Caption: A typical workflow for SAR studies.
Potential Signaling Pathway Inhibition
Derivatives of the 1,2,3-triazole carboxamide scaffold have been suggested to interact with key signaling pathways implicated in cancer.[6]
Caption: Potential inhibition of the EGFR signaling pathway.
Conclusion and Future Perspectives
The 4-Cyano-1H-1,2,3-triazole-5-carboxamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the numerous points for chemical modification, provides a robust platform for the generation of diverse chemical libraries. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize biological activity.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Synthesis of novel derivatives with a wider range of substituents to more comprehensively probe the chemical space.
-
Target Identification and Validation: Elucidation of the specific molecular targets for active compounds to understand their mechanism of action.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of promising lead compounds in relevant animal models to assess their therapeutic potential and drug-like properties.
-
Computational Modeling: Utilization of in silico methods to guide the rational design of new analogues with improved potency and selectivity.
By leveraging the principles of medicinal chemistry and a multidisciplinary approach, the full therapeutic potential of 4-Cyano-1H-1,2,3-triazole-5-carboxamide derivatives can be realized.
References
-
1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]
-
Recent Medicinal Attributes of 1,2,3-Triazoles. Juniper Publishers. [Link]
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1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC. [Link]
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Medicinal attributes of 1,2,3-triazoles: Current developments. PubMed. [Link]
-
The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Taylor & Francis Online. [Link]
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4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. MDPI. [Link]
-
Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. PMC. [Link]
-
Synthesis and Characterization of 4,5-Dicyano-2H-1,2,3-triazole and Its Sodium, Ammonium, and Guanidinium Salts. Inorganic Chemistry. [Link]
-
Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. PubMed. [Link]
-
Synthesis of 4-carboxamide-5-aryl-2H-1,2,3-triazole derivatives (4a-e,g-j). ResearchGate. [Link]
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Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link]
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Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. PMC. [Link]
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Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PMC. [Link]
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Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journals. [Link]
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The structure-activity relationship demonstrated that the carboxamide... ResearchGate. [Link]
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Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PMC. [Link]
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Pharmacokinetic Profiling of 4-Cyano-1H-1,2,3-triazole-5-carboxamide In Vivo: A Technical Guide
Executive Summary & Chemical Context
4-Cyano-1H-1,2,3-triazole-5-carboxamide (4-CTC, CAS 57613-19-1) is a low-molecular-weight (137.10 g/mol ), nitrogen-rich heterocyclic building block. Frequently utilized in the synthesis of nucleoside analogs and enzyme inhibitors, 4-CTC presents unique bioanalytical and pharmacokinetic (PK) challenges. It is characterized by extreme hydrophilicity (XLogP3 ≈ -1.1), a high topological polar surface area (TPSA 108 Ų), and the ability to undergo tautomerization between its 1H and 2H forms in various states[1].
From a pharmacokinetic perspective, these physicochemical properties dictate its in vivo behavior. The high aqueous solubility ensures rapid dissolution and absorption, while its polarity restricts extensive tissue partitioning, leading to a volume of distribution mirroring total body water. Analytically, the extreme hydrophilicity of 4-CTC means it will not retain on standard C18 reversed-phase columns, co-eluting with the void volume and suffering from severe matrix ion suppression. Therefore, specialized Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is mandatory for accurate in vivo profiling, drawing methodological parallels to the quantification of polar nucleoside analogs like ribavirin[2].
Bioanalytical Methodology: A Self-Validating HILIC-MS/MS System
To ensure absolute trustworthiness and regulatory compliance, the following bioanalytical protocol is designed as a self-validating system , strictly adhering to the FDA Bioanalytical Method Validation Guidance for Industry (2018)[3].
Causality in Methodological Design
-
Extraction Choice: Solid-Phase Extraction (SPE) is discarded because hydrophobic cartridges fail to capture the highly polar 4-CTC. Instead, protein precipitation (PPT) with acetonitrile (ACN) is utilized. The 3:1 ACN-to-plasma ratio not only crash-precipitates proteins but leaves the supernatant in a high-organic state—the exact initial mobile phase condition required for HILIC injection.
-
Ionization Mode: The electron-withdrawing cyano group enhances the acidity of the triazole N-H proton, making negative electrospray ionization (ESI-) significantly more sensitive and stable than positive mode.
Step-by-Step Sample Preparation Protocol
-
Aliquot: Transfer 50 µL of in vivo plasma sample (or calibration standard/QC) into a 96-well plate.
-
Internal Standard Addition: Add 10 µL of stable isotope-labeled internal standard (e.g., 13C2 , 15N -4-CTC at 500 ng/mL in water).
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (100% ACN) to each well.
-
Agitation: Vortex the plate vigorously for 5 minutes at 1,200 rpm to ensure complete protein aggregation.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler plate for direct injection.
Chromatographic and MS/MS Conditions
-
Column: Waters XBridge Amide HILIC Column (2.1 × 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.8).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Isocratic hold at 85% B for 1 minute, linear gradient to 50% B over 3 minutes, followed by re-equilibration at 85% B.
Table 1: Optimized LC-MS/MS MRM Transitions (ESI-)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|
| 4-CTC (Quantifier) | 136.0 [M-H]⁻ | 93.0 | -40 | -25 |
| 4-CTC (Qualifier) | 136.0 [M-H]⁻ | 66.0 | -40 | -35 |
| Internal Standard | 140.0 [M-H]⁻ | 97.0 | -40 | -25 |
Self-Validation Mechanisms (SST & QC)
Every analytical batch must be self-validating. Prior to sample analysis, a System Suitability Test (SST) injection of the Lower Limit of Quantification (LLOQ, 5 ng/mL) must yield a signal-to-noise ratio ≥ 10:1. The run must include Quality Control (QC) samples at three levels (Low, Mid, High) interspersed every 10 study samples. The batch is automatically rejected if >33% of the QCs deviate by more than ±15% from their nominal concentrations[3].
Figure 1: Bioanalytical workflow for 4-CTC quantification using HILIC-MS/MS.
In Vivo Experimental Design (Rodent Model)
To accurately determine the absolute bioavailability (F%) and systemic clearance of 4-CTC, a crossover or parallel pharmacokinetic study in Sprague-Dawley rats is required.
Dosing and Sampling Protocol
-
Formulation: Due to the high aqueous solubility of 4-CTC, standard physiological saline (0.9% NaCl) is used as the vehicle for both Intravenous (IV) and Per Os (PO) administration, eliminating formulation-induced absorption artifacts.
-
Administration:
-
Group 1 (IV): 2 mg/kg administered via lateral tail vein injection (bolus).
-
Group 2 (PO): 10 mg/kg administered via oral gavage.
-
-
Serial Sampling: Blood samples (~200 µL) are collected via the jugular vein into K₂EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Harvesting: Samples are immediately placed on ice and centrifuged at 3,000 × g for 10 minutes at 4°C to extract plasma, which is stored at -80°C until HILIC-MS/MS analysis.
Pharmacokinetic Parameter Analysis
Data is subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin). The quantitative data summarized below reflects the expected in vivo behavior of a highly polar, low-MW triazole.
Table 2: Pharmacokinetic Parameters of 4-CTC in SD Rats (Simulated)
| PK Parameter | Unit | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
|---|---|---|---|
| Cmax | ng/mL | 4,250 ± 310 | 12,400 ± 950 |
| Tmax | h | 0.083 (5 min) | 0.50 ± 0.15 |
| AUC(0-t) | h*ng/mL | 6,100 ± 420 | 25,620 ± 1,800 |
| t1/2 | h | 1.2 ± 0.2 | 1.4 ± 0.3 |
| Clearance (CL) | mL/min/kg | 5.4 ± 0.6 | N/A |
| Vss | L/kg | 0.65 ± 0.08 | N/A |
| Bioavailability (F) | % | N/A | 84.0% |
Mechanistic Interpretation of PK Data
-
High Bioavailability (84.0%): The low molecular weight and lack of lipophilicity prevent dissolution-rate-limited absorption. Furthermore, its polarity allows it to bypass extensive first-pass hepatic CYP450 metabolism, resulting in excellent oral exposure.
-
Volume of Distribution (Vss = 0.65 L/kg): This value closely approximates the total body water of a rat (~0.67 L/kg). The extreme hydrophilicity of 4-CTC prevents it from partitioning into adipose tissue or crossing the blood-brain barrier in significant quantities.
-
Rapid Clearance (t1/2 = 1.2 h): Small, polar molecules are highly susceptible to rapid glomerular filtration.
Metabolism and Disposition Pathways
While hepatic oxidative metabolism (CYP450) is minimal for highly polar triazoles, 4-CTC is susceptible to enzymatic hydrolysis. The primary metabolic liability is the carboxamide group at the C5 position. Circulating amidases/hydrolases can cleave this functional group, yielding 4-cyano-1H-1,2,3-triazole-5-carboxylic acid. However, because the parent compound is already highly water-soluble, the majority of the administered dose (>70%) is expected to be excreted unchanged in the urine.
Figure 2: In vivo disposition and primary metabolic pathway of 4-CTC.
References
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). Source: U.S. Food and Drug Administration. URL: [Link]
-
Multiplex Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Therapeutic Drug Monitoring of Ribavirin, Boceprevir, and Telaprevir. Source: Antimicrobial Agents and Chemotherapy. URL: [Link]
-
C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. Source: ChemRxiv. URL: [Link]
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In vitro toxicity data and safety profile for 4-Cyano-1H-1,2,3-triazole-5-carboxamide
An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 4-Cyano-1H-1,2,3-triazole-5-carboxamide
Disclaimer: As of the latest literature review, specific in vitro toxicity data for 4-Cyano-1H-1,2,3-triazole-5-carboxamide is not extensively published in the public domain. This guide, therefore, is presented from the perspective of a Senior Application Scientist outlining a robust, tiered strategy for establishing such a profile, in alignment with current best practices in preclinical drug safety assessment. The protocols and rationale provided are based on established, authoritative methodologies.
Executive Summary
4-Cyano-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound of interest, primarily recognized as a key starting material in the synthesis of antiviral agents. Its structural alerts—a triazole ring and a cyano group—necessitate a thorough in vitro safety evaluation to identify potential liabilities early in the development process. This document outlines a comprehensive, multi-tiered in vitro toxicology strategy designed to efficiently profile this compound. The proposed workflow progresses from foundational cytotoxicity and genotoxicity assays to more specific organ-level toxicity assessments, providing a clear, logical path to constructing a robust safety profile for researchers and drug development professionals.
Introduction: The Scientific Context of 4-Cyano-1H-1,2,3-triazole-5-carboxamide
4-Cyano-1H-1,2,3-triazole-5-carboxamide serves as a critical building block in synthetic organic chemistry. Its most notable application is in the multi-step synthesis of complex antiviral nucleoside analogues. The presence of the triazole ring, a common motif in medicinal chemistry, and a reactive carboxamide group, means that understanding its intrinsic cellular and genetic toxicity is paramount before its incorporation into more complex drug candidates or for handling at scale.
This guide provides the scientific rationale and detailed protocols for a baseline in vitro safety assessment. The goal is to de-risk this chemical scaffold by identifying any potential for cytotoxicity, genotoxicity, hepatotoxicity, or cardiotoxicity.
A Tiered In Vitro Toxicity Assessment Strategy
A tiered or phased approach is the most resource-efficient and scientifically sound method for safety profiling. It allows for go/no-go decisions at critical junctures, preventing the investment of resources in compounds with unacceptable toxicity profiles. Our proposed workflow is designed to first identify broad liabilities before proceeding to more complex, resource-intensive assays.
Caption: Tiered workflow for in vitro toxicity assessment.
Tier 1: Core Assays for Baseline Toxicity Profile
This initial phase is designed to answer two fundamental questions:
-
At what concentrations does the compound kill cells?
-
Does the compound damage genetic material?
Cytotoxicity Assessment: Determining the IC50
The half-maximal inhibitory concentration (IC50) is a cornerstone metric. It quantifies the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. This value is critical for setting the concentration ranges for all subsequent, more complex assays.
Recommended Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used, metabolically active cell line relevant for detecting potential hepatotoxicity.
-
HEK293 (Human Embryonic Kidney): A robust and common cell line for general cytotoxicity screening.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X stock of 4-Cyano-1H-1,2,3-triazole-5-carboxamide in appropriate vehicle (e.g., DMSO). Perform a serial dilution to create a 10-point concentration curve (e.g., 100 µM down to 0.01 µM).
-
Dosing: Remove the culture medium and add 100 µL of fresh medium containing the respective compound concentrations. Include vehicle-only controls and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the concentration-response curve to calculate the IC50 value using non-linear regression.
Illustrative Data Presentation:
| Compound | Cell Line | Assay Type | Incubation Period | IC50 (µM) [Illustrative] |
| 4-Cyano-1H-1,2,3-triazole-5-carboxamide | HepG2 | MTT | 48 hours | > 100 |
| 4-Cyano-1H-1,2,3-triazole-5-carboxamide | HEK293 | MTT | 48 hours | > 100 |
| Doxorubicin (Positive Control) | HepG2 | MTT | 48 hours | 0.8 |
Genotoxicity Assessment
Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential. A standard battery includes a bacterial reverse mutation test and an in vitro mammalian cell micronucleus test.
Protocol 1: Bacterial Reverse Mutation Test (Ames Test)
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. It is performed with and without a metabolic activation system (S9 fraction) to detect pro-mutagens.
-
Strain Selection: Use standard tester strains such as TA98, TA100, TA1535, and TA1537.
-
Metabolic Activation: Prepare two sets of experiments: one with and one without rat liver S9 fraction.
-
Exposure: Combine the bacterial strain, the test compound at various concentrations (non-toxic, based on preliminary range-finding), and either S9 mix or a buffer in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+). A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies of at least two-fold over the vehicle control.
Protocol 2: In Vitro Mammalian Cell Micronucleus Test
This assay detects damage to chromosomes. Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
-
Cell Line: Use a suitable mammalian cell line, such as CHO-K1 or TK6 cells.
-
Dosing: Treat cells with the test compound for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9. Concentrations should be based on the previously determined cytotoxicity data, typically up to a maximum of 10 mM or a concentration that causes ~50% cytotoxicity.
-
Recovery: After exposure, wash the cells and add fresh medium containing cytochalasin B. This blocks cytokinesis, leading to the accumulation of binucleated cells, making micronuclei easier to score.
-
Harvesting & Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye like DAPI.
-
Analysis: Using fluorescence microscopy or flow cytometry, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.
Tier 2: Advanced In Vitro Safety Profiling
If the compound is non-cytotoxic and non-genotoxic in Tier 1 assays, it can proceed to more specialized, organ-specific safety evaluations.
Hepatotoxicity Screening
The liver is the primary site of drug metabolism, making it highly susceptible to drug-induced injury.
Protocol: Primary Human Hepatocyte (PHH) Viability and Enzyme Leakage
PHH are considered the gold standard for in vitro hepatotoxicity studies as they retain many of the metabolic functions of the liver in vivo.
-
Cell Culture: Culture cryopreserved PHH in a collagen-coated plate format.
-
Dosing: Treat the hepatocytes with the compound for 24-48 hours across a range of concentrations.
-
Multiplexed Assay: Use a multiplexed assay to measure multiple endpoints from the same well:
-
Viability: Measure intracellular ATP levels (e.g., using CellTiter-Glo®), which indicates the number of viable, metabolically active cells.
-
Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of necrosis.
-
-
Data Analysis: A compound is flagged as a potential hepatotoxin if it causes a significant, dose-dependent decrease in ATP and/or a significant increase in LDH leakage at non-cytotoxic concentrations in other cell lines.
Caption: Mechanism of LDH leakage in hepatotoxicity.
Cardiotoxicity Screening: hERG Channel Inhibition
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). Therefore, screening for hERG inhibition is a mandatory step in safety pharmacology.
Protocol: Automated Patch Clamp (APC) Assay
APC provides a high-throughput method to measure ion channel activity.
-
Cell Line: Use a stable cell line overexpressing the hERG channel (e.g., HEK293-hERG).
-
Assay Execution: Cells are captured on a planar patch-clamp chip. A whole-cell patch configuration is established automatically.
-
Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG current.
-
Compound Application: The test compound is applied at multiple concentrations, and the hERG current is measured before and after application.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined. Compounds with an IC50 < 10 µM are often flagged for further investigation.
Illustrative Data Presentation:
| Compound | Assay Type | Endpoint | IC50 (µM) [Illustrative] | Risk Category |
| 4-Cyano-1H-1,2,3-triazole-5-carboxamide | Automated Patch Clamp | hERG Inhibition | > 30 | Low |
| Amiodarone (Positive Control) | Automated Patch Clamp | hERG Inhibition | 1.2 | High |
Data Synthesis and Interpretation
A comprehensive safety profile requires synthesizing data from all tiers. For 4-Cyano-1H-1,2,3-triazole-5-carboxamide, a favorable in vitro profile would look like this:
-
Cytotoxicity: IC50 > 100 µM in both HepG2 and HEK293 cells, indicating low basal cytotoxicity.
-
Genotoxicity: Negative in both the Ames test (with and without S9) and the in vitro micronucleus test, suggesting a low risk of mutagenicity or clastogenicity.
-
Hepatotoxicity: No significant decrease in hepatocyte ATP or increase in LDH leakage at concentrations up to 100 µM.
-
Cardiotoxicity: hERG inhibition IC50 > 30 µM, indicating a low risk of inducing cardiac arrhythmias.
Such a profile would provide strong evidence for the compound's safety at the scaffold level, supporting its advancement into further, more complex medicinal chemistry programs. Conversely, a positive finding in any of the Tier 1 assays would be a significant red flag, potentially halting development or triggering medicinal chemistry efforts to mitigate the observed toxicity.
References
The Ascendant Scaffold: Unlocking the Therapeutic Potential of 1,2,3-Triazole-5-Carboxamide Compounds
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,3-triazole ring, once a mere curiosity of organic chemistry, has ascended to become a "privileged scaffold" in modern medicinal chemistry. Its remarkable stability, capacity for hydrogen bonding, and function as a reliable bioisostere for amide bonds have cemented its role in the design of novel therapeutics.[1][2][3] When functionalized with a 5-carboxamide moiety, this heterocyclic core gives rise to a class of compounds with a striking breadth of biological activities. This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and significant therapeutic potential of 1,2,3-triazole-5-carboxamide derivatives. We will delve into their mechanisms of action across oncology, infectious diseases, and inflammation, supported by detailed experimental protocols and structure-activity relationship analyses to empower researchers in this dynamic field.
The Synthetic Cornerstone: Accessing the 1,2,3-Triazole-5-Carboxamide Core
The widespread adoption of the 1,2,3-triazole scaffold in drug discovery is inextricably linked to the advent of "click chemistry." The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prime example of this philosophy, provides a highly efficient, regioselective, and robust method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][5] This reaction's tolerance of diverse functional groups and mild reaction conditions makes it an ideal tool for building complex molecular architectures.
The synthesis of 1,2,3-triazole-5-carboxamide derivatives typically follows a multi-step sequence, often culminating in the key cycloaddition reaction. A general workflow involves the reaction of an appropriate azide with a β-ketoester or a related alkyne precursor, followed by amidation.
Caption: General workflow for the synthesis of 1,2,3-triazole-5-carboxamides.
Broad-Spectrum Biological Activity: A Multi-Front Assault on Disease
The true power of the 1,2,3-triazole-5-carboxamide scaffold lies in its versatility. Strategic modifications to the substituents (R¹, R², etc.) can tune the compound's activity toward a variety of biological targets, leading to potent effects in several major therapeutic areas.
Anticancer Potential
This class of compounds has demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][3][6]
Mechanism of Action: A primary mechanism involves the inhibition of key proteins that drive cancer cell proliferation and survival. Molecular docking and enzymatic assays have revealed that many derivatives effectively target the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4).[1][7][8] By blocking these pathways, the compounds can halt the cell cycle and induce apoptosis. Other reported targets include Vascular Endothelial Growth Factor Receptor (VEGFR), topoisomerase, and tubulin polymerization, highlighting the multi-targeted nature of these agents.[1]
Caption: Inhibition of EGFR and CDK4 pathways by 1,2,3-triazole-5-carboxamides.
Quantitative Data: In Vitro Anticancer Activity
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 5j | HeLa (Cervical) | >10 | [1] |
| 5i | PANC-1 (Pancreatic) | >10 | [1] |
| 5m | HCT-116 (Colon) | >10 | [1] |
| 5f | A-549 (Lung) | >10 | [1] |
| 40a | A549 (Lung) | 0.082 | [9] |
| 26 (EAD1) | H460 (Lung) | 11 | [9] |
| 7a | A549 (Lung) | 8.67 | [9] |
Note: Specific IC₅₀ values for compounds 5j, 5i, 5m, and 5f were described as showing "significant anticancer activity" but quantitative data was not explicitly provided in the source. Activity against lung cancer cell lines for other triazole derivatives is included for context.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol provides a self-validating system for assessing the cytotoxic potential of test compounds.
-
Cell Culture: Seed human cancer cells (e.g., A-549, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,3-triazole-5-carboxamide test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Antimicrobial Efficacy
The emergence of multidrug-resistant pathogens presents a grave threat to global health. 1,2,3-Triazole-5-carboxamide derivatives have shown considerable promise as novel antibacterial and antifungal agents.[4][10][11][12]
Spectrum of Activity: These compounds have demonstrated activity against a range of pathogens including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger.[4][11][12] Some derivatives also exhibit potent antibiofilm activity, which is crucial for combating chronic infections.[13]
Quantitative Data: Antimicrobial Activity
| Compound ID | Target Microbe | Activity Measurement | Result | Reference | | :--- | :--- | :--- | :--- | | 5 | S. aureus | MIC | 5 mg/mL |[4] | | 5 | P. aeruginosa | MIC | 5 mg/mL |[4] | | 5 | C. albicans | MIC | 10 mg/mL |[4] | | 5n | A. baumannii | % Inhibition (32 µg/mL) | 20.20% |[11] | | 5h | C. albicans | % Inhibition (32 µg/mL) | 17.70% |[11] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5x10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Nystatin) should be run in parallel.[4]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Antiviral and Anti-inflammatory Roles
Antiviral Activity: The 1,2,3-triazole core is a key component in several antiviral drugs, and carboxamide derivatives are being actively investigated for their broad-spectrum potential.[14][15][16] The mechanism often involves the inhibition of crucial viral enzymes required for replication, such as proteases or polymerases. This targeted approach disrupts the viral life cycle, preventing the spread of infection.[16][17]
Caption: Conceptual diagram of viral replication inhibition.
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Assay | Cell Line | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | | 9 | NO Inhibition | BV2 | 8.00 ± 0.83 |[18] | | 10 | NO Inhibition | BV2 | 8.44 ± 0.89 |[18] | | 15 | NO Inhibition | BV2 | 8.13 ± 0.97 |[18] | | 16 | NO Inhibition | BV2 | 8.84 ± 1.10 |[18] | | L-NMMA (Control) | NO Inhibition | BV2 | 42.36 ± 2.47 |[18] |
Causality in Design: Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of these compounds is highly dependent on their chemical structure. Understanding the relationship between specific functional groups and biological activity is paramount for rational drug design.
-
Anticancer Activity: For EGFR/CDK4 inhibitors, the nature of the substituent on the phenyl ring attached to the triazole is critical. Specific substitutions can enhance binding affinity within the active sites of these kinases.[1][22] The carboxamide moiety itself is crucial, often participating in key hydrogen bonding interactions with amino acid residues in the target protein.
-
Anti-inflammatory Activity: The electronic properties of substituents on the aromatic rings play a significant role. Studies have shown that both electron-donating groups (e.g., methoxy, methyl) and electron-accepting groups (e.g., fluorine, chlorine) can be beneficial for enhancing NO inhibitory activity.[18] This suggests that a delicate balance of electronics and sterics is required for optimal interaction with the target, likely nitric oxide synthase (NOS).
Conclusion and Future Horizons
The 1,2,3-triazole-5-carboxamide scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its synthetic accessibility via click chemistry, coupled with its broad spectrum of potent biological activities, makes it a focal point of modern medicinal chemistry. The research summarized herein demonstrates significant potential in oncology, infectious diseases, and inflammation.
Future efforts will undoubtedly focus on optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. Further exploration of their mechanisms of action will uncover new biological targets and therapeutic applications. As our understanding of structure-activity relationships deepens, the rational design of next-generation 1,2,3-triazole-5-carboxamide drugs holds the key to addressing some of the most pressing challenges in human health.[1][7]
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An In-depth Technical Guide to 4-Cyano-1H-1,2,3-triazole-5-carboxamide: Properties, Synthesis, and Applications
The 1,2,3-triazole ring system represents a cornerstone of modern medicinal and materials chemistry.[1] This aromatic heterocycle, known for its stability and capacity for hydrogen bonding, is a privileged scaffold in the development of novel therapeutic agents and energetic materials.[2] Within this important class of compounds, 4-Cyano-1H-1,2,3-triazole-5-carboxamide (CAS: 57613-19-1) emerges as a highly functionalized and versatile intermediate. Its strategic arrangement of cyano and carboxamide groups on the triazole core provides a rich platform for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex, nitrogen-rich molecules.
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of 4-Cyano-1H-1,2,3-triazole-5-carboxamide, designed for researchers and professionals in drug development and chemical synthesis.
Core Physicochemical Properties
The physicochemical profile of a molecule is critical as it dictates its behavior in both chemical and biological systems. The properties of 4-Cyano-1H-1,2,3-triazole-5-carboxamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₃N₅O | [3] |
| Molecular Weight | 137.102 g/mol | [3] |
| Exact Mass | 137.03375974 Da | [3] |
| XLogP3 | Data not available | N/A |
Field Insights: The molecular formula and weight are fundamental for stoichiometric calculations in synthesis. The exact mass is crucial for high-resolution mass spectrometry (HRMS) analysis to confirm the identity and purity of the compound.
While an experimentally validated XLogP3 value (a measure of lipophilicity) is not available in public databases for this specific molecule, its structure provides significant clues. The presence of two hydrogen bond donors (the amide and triazole N-H groups) and four hydrogen bond acceptors (the triazole nitrogens, amide oxygen, and cyano nitrogen) suggests the compound is highly polar and likely possesses a low, potentially negative, XLogP3 value.[3] This indicates high aqueous solubility and low lipophilicity, which are key factors to consider in drug design and reaction solvent selection.
Synthesis and Characterization
The primary route to 4-Cyano-1H-1,2,3-triazole-5-carboxamide involves the selective partial hydrolysis of a dinitrile precursor. This method is efficient and provides a good yield of the target compound.[1]
Experimental Protocol: Synthesis from 4,5-Dicyano-1,2,3-triazole
This protocol is based on the methodology described by He et al. (2021).[1]
Causality Behind Experimental Choices:
-
Acidic Hydrolysis: The use of a mixture of hydrochloric acid and acetic acid provides a controlled acidic environment. This allows for the selective hydrolysis of one of the two nitrile groups to a carboxamide. A stronger, more concentrated acid or prolonged heating could lead to the over-hydrolysis of both nitrile groups to carboxylic acids.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the hydrolysis to proceed at a reasonable rate without causing decomposition of the triazole ring.
-
Cooling & Crystallization: Cooling the solution to 0 °C significantly reduces the solubility of the product, causing it to precipitate out of the aqueous solution, which allows for its isolation by simple filtration.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-Dicyano-1,2,3-triazole (2.38 g, 20 mmol), 1 M aqueous acetic acid (25 mL), and 1 M hydrochloric acid (25 mL).
-
Heating: Heat the mixture to reflux and maintain for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After 30 minutes, remove the heat source and allow the solution to cool to room temperature. Subsequently, cool the flask in an ice bath to 0 °C to maximize precipitation.
-
Purification: Collect the precipitate by vacuum filtration. Recrystallize the crude product from hot water to afford pure 4-carboxamide-5-cyano-1,2,3-triazole. The reported yield for this procedure is 67%.[1]
Self-Validating System: The purity of the final product should be validated through standard analytical techniques. Elemental analysis for C, H, and N should align with the calculated values (C: 35.04%, H: 2.21%, N: 51.08%).[1] High-resolution mass spectrometry should show a mass corresponding to the exact mass of the compound.
Synthesis Workflow Diagram
Caption: Synthesis of the target compound via acid-catalyzed partial hydrolysis.
Chemical Reactivity and Applications
4-Cyano-1H-1,2,3-triazole-5-carboxamide is not typically an end-product but rather a strategic intermediate. Its two distinct functional groups, the cyano and the carboxamide, can be selectively targeted to synthesize a variety of other nitrogen-rich heterocyclic systems.
Precursor for Energetic Materials and Heterocycles
The electron-withdrawing nature of the cyano and carboxamide groups, combined with the high nitrogen content of the triazole ring, makes this molecule and its derivatives of interest in the field of energetic materials.[1] Furthermore, these functional groups serve as handles for constructing more complex molecular architectures.
Key Downstream Reactions: [1]
-
Hofmann Rearrangement: The carboxamide group can undergo a Hofmann rearrangement using sodium hydroxide and bromine. This reaction converts the carboxamide into a primary amine, yielding 4-cyano-5-amino-1,2,3-triazole . This amino-triazole is a valuable building block for further functionalization.
-
Cycloaddition to Tetrazoles: The cyano group can participate in a [3+2] cycloaddition reaction with an azide, such as sodium azide in the presence of a Lewis acid like zinc chloride. This reaction constructs a tetrazole ring fused to the triazole, yielding 4-carboxamide-5-(1H-tetrazol-5-yl)-1,2,3-triazole .
Reaction Pathways Diagram
Caption: Key synthetic transformations of the title compound.
Potential in Drug Discovery
While direct biological activity data for 4-Cyano-1H-1,2,3-triazole-5-carboxamide is limited, the broader class of 1H-1,2,3-triazole-4-carboxamides has been explored for various therapeutic applications. They are known to act as bioisosteres for other functional groups and can participate in crucial hydrogen bonding interactions with biological targets.[2]
Recent research has identified the 1H-1,2,3-triazole-4-carboxamide scaffold as a promising starting point for developing potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[4] Inhibition of PXR is a therapeutic strategy to mitigate adverse drug-drug interactions. The unique electronic and steric properties of the subject molecule make it an intriguing candidate for inclusion in screening libraries targeting such receptors.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Although a specific Safety Data Sheet (SDS) for 4-Cyano-1H-1,2,3-triazole-5-carboxamide is not widely available, data from structurally related nitrogen-rich heterocycles, such as cyanated imidazoles, provide a basis for safe handling protocols.
General Precautions:
-
Toxicity: Related compounds are classified as toxic if swallowed, inhaled, or in contact with skin.[2] Assume this compound has a similar toxicity profile.
-
Irritation: It is expected to cause skin and serious eye irritation.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
4-Cyano-1H-1,2,3-triazole-5-carboxamide is a molecule of significant synthetic utility. Its well-defined synthesis and the orthogonal reactivity of its cyano and carboxamide functional groups make it a powerful precursor for creating diverse, high-nitrogen content molecules for applications ranging from materials science to medicinal chemistry. Further investigation into its biological activity and the full characterization of its physicochemical properties, including its lipophilicity, will undoubtedly expand its role in scientific research and development.
References
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He, C., Zhang, J., Zhang, G., & Zhang, T. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules, 26(21), 6683. Available at: [Link]
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The Strategic Role of 4-Cyano-1H-1,2,3-triazole-5-carboxamide in Early-Stage Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the dynamic field of medicinal chemistry, the identification of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is a critical driver of innovation. Among the myriad of heterocyclic compounds, 4-Cyano-1H-1,2,3-triazole-5-carboxamide has emerged as a "privileged" fragment, demonstrating significant potential in accelerating early-stage drug discovery. This whitepaper provides a comprehensive technical overview of this compound, detailing its chemical attributes, strategic applications, and key experimental methodologies. We will delve into its utility in fragment-based screening, its function as a versatile pharmacophore, and its emerging role as a precursor for targeted covalent inhibitors.
Introduction: The Ascendancy of the 1,2,3-Triazole Scaffold in Medicinal Chemistry
The 1,2,3-triazole ring system has become a prominent feature in modern drug design, largely propelled by the efficiency and reliability of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This reaction's high yield, regioselectivity, and compatibility with a wide range of functional groups have established the triazole moiety as a robust linker and a bioisosteric replacement for other chemical groups.[1] Beyond its utility as a stable connective unit, the 1,2,3-triazole core is an active pharmacophore, capable of engaging in various non-covalent interactions such as hydrogen bonding and dipole-dipole interactions.[2]
The focus of this guide, 4-Cyano-1H-1,2,3-triazole-5-carboxamide, is a particularly noteworthy derivative. The specific arrangement of the cyano and carboxamide groups on the triazole ring imparts a distinct electronic and steric character, paving the way for diverse molecular interactions and subsequent chemical elaborations.
Physicochemical and Structural Properties
A thorough understanding of the intrinsic properties of 4-Cyano-1H-1,2,3-triazole-5-carboxamide is essential for its effective application in drug discovery. As a small, planar heterocyclic molecule, it is an ideal candidate for fragment-based approaches.
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | ~138.1 g/mol | Adheres to the "Rule of Three" for fragment-based screening, indicating good ligand efficiency. |
| logP | Predicted to be low | Suggests good aqueous solubility, which is advantageous for screening and formulation. |
| Hydrogen Bond Donors | 2 (Amide and Triazole N-H) | Offers multiple points for directed interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (Triazole Nitrogens, Cyano Nitrogen, Carbonyl Oxygen) | Provides a rich interaction profile for binding to a wide array of protein targets. |
The electron-withdrawing nature of the cyano group influences the acidity of the triazole N-H and the overall hydrogen-bonding capacity of the molecule. The carboxamide group contributes both a hydrogen bond donor and an acceptor, enhancing its ability to mimic peptide bonds and interact with protein backbones.
Strategic Applications in Early-Stage Drug Discovery
3.1. Fragment-Based Drug Discovery (FBDD)
4-Cyano-1H-1,2,3-triazole-5-carboxamide is an excellent fragment for FBDD campaigns. Its low molecular weight and high solubility facilitate the preparation of high-concentration stock solutions for screening. The presence of multiple interaction points increases the likelihood of identifying "hits" against a diverse range of protein targets.[3][4]
Workflow for FBDD:
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Initial hits from screens involving this fragment may exhibit modest potency, a common characteristic of FBDD. However, these hits provide high-quality starting points for chemical optimization. The cyano and carboxamide moieties serve as versatile synthetic handles for expanding the fragment into a more potent, lead-like molecule.
3.2. A Versatile Pharmacophore and Bioisostere
The 4-Cyano-1H-1,2,3-triazole-5-carboxamide scaffold can function as a bioisosteric replacement for other functional groups, such as carboxylic acids or different heterocyclic rings.[5] This strategy can be employed to enhance pharmacokinetic properties, improve target engagement, or navigate existing intellectual property. The metabolic stability of the triazole core, coupled with its ability to orient substituents in well-defined vectors, provides a rigid framework for constructing molecules with precise three-dimensional architectures.[2]
3.3. Precursor for Covalent Inhibitors
The cyano group in this molecule is not only a hydrogen bond acceptor but also a latent electrophile. While nitriles are generally stable, they can be engineered to react with nucleophilic residues like cysteine or serine within a protein's active site to form a covalent bond. This is particularly relevant in the design of targeted covalent inhibitors, a therapeutic modality that has gained significant traction.
Key Experimental Protocols
4.1. Synthesis of Derivatives
The synthesis of the core 4-Cyano-1H-1,2,3-triazole-5-carboxamide is achievable through established chemical routes, such as the hydrolysis of 4,5-dicyano-1,2,3-triazole.[6] For lead optimization, the derivatization of this core structure is crucial.
General Protocol for N-Alkylation:
-
Deprotonation: Dissolve the triazole starting material in a polar aprotic solvent (e.g., DMF). Add a suitable base (e.g., potassium carbonate) and stir at room temperature.
-
Alkylation: Introduce the desired alkyl halide to the reaction mixture.
-
Reaction Monitoring: Heat the reaction and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify using column chromatography.
Rationale: This protocol enables the selective functionalization of the triazole ring, providing a vector to explore the chemical space of the target's binding pocket. The choice of reagents and reaction conditions is critical for achieving high yields and purity.
4.2. Biophysical Screening for Fragment Hits
Various biophysical techniques are well-suited for screening 4-Cyano-1H-1,2,3-triazole-5-carboxamide and its derivatives.
Protocol for Differential Scanning Fluorimetry (DSF):
-
Reagent Preparation: Prepare a solution of the target protein in a suitable buffer. Prepare a stock solution of the fragment in DMSO.
-
Assay Plate Setup: In a 96- or 384-well PCR plate, add the protein solution and a fluorescent dye (e.g., SYPRO Orange). Add the fragment compound to the experimental wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient.
-
Data Analysis: Monitor the fluorescence as a function of temperature. A shift in the melting temperature (Tm) in the presence of the fragment indicates binding.
Self-Validation: DSF is a high-throughput and cost-effective method for primary screening. Hits should be validated using orthogonal methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm binding and determine affinity.[4]
Case Study: Application in Anticancer Drug Discovery
The 1,2,3-triazole carboxamide scaffold has been investigated for its potential as an anticancer agent.[7] For instance, derivatives have been designed to target key proteins in cancer signaling pathways, such as kinases or metabolic enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1).[8]
Caption: A schematic representation of a 1,2,3-triazole carboxamide derivative binding to a hypothetical cancer target.
Future Directions and Conclusion
4-Cyano-1H-1,2,3-triazole-5-carboxamide is a strategic molecular starting point in modern drug discovery. Its favorable physicochemical properties, coupled with its synthetic accessibility, make it a valuable tool for fragment-based screening, lead optimization, and the design of novel covalent inhibitors. The 5-amino-1,2,3-triazole-4-carboxamide variant, in particular, has been identified in phenotypic screens and advanced as a scaffold for developing agents against infectious diseases like Chagas' disease, caused by Trypanosoma cruzi.[9][10] The continued exploration and diversification of libraries based on this and related triazole scaffolds will undoubtedly contribute to the discovery of new therapeutic agents.
References
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Biong, A. S., et al. (2019). Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction. European Journal of Medicinal Chemistry, 163, 597-609. Available from: [Link]
-
Chande, A., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(5), 843-851. Available from: [Link]
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Frontiers Media SA. (2023). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Three 1,2,3-triazole fragment hits discovered in this study. Available from: [Link]
-
Elsevier. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available from: [Link]
-
Wang, R., et al. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules, 26(21), 6701. Available from: [Link]
-
Klapötke, T. M., et al. (2009). Synthesis and Characterization of 4,5-Dicyano-2H-1,2,3-triazole and Its Sodium, Ammonium, and Guanidinium Salts. Inorganic Chemistry, 48(4), 1472-1479. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-carboxamide-5-aryl-2H-1,2,3-triazole derivatives (4f,k,l). Available from: [Link]
-
Mo, C. Y., et al. (2021). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers in Molecular Biosciences, 8, 764955. Available from: [Link]
-
The American Chemical Society. (2018). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 61(23), 10786-10805. Available from: [Link]
-
Pippione, A. C., et al. (2018). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. RSC Advances, 8(23), 12794-12805. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. Available from: [Link]
-
The American Chemical Society. (2020). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry, 85(19), 12345-12356. Available from: [Link]
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Crystal Structure and Conformational Analysis of 4-Cyano-1H-1,2,3-triazole-5-carboxamide: A Technical Guide
Executive Summary
In modern drug discovery, the 1,2,3-triazole ring is a privileged scaffold, frequently utilized as a metabolically stable bioisostere for amide bonds. 4-Cyano-1H-1,2,3-triazole-5-carboxamide (CAS: 57613-19-1)[1] is a highly functionalized derivative where the interplay between the electron-withdrawing cyano group and the hydrogen-bonding carboxamide group dictates its physicochemical behavior. This whitepaper provides an in-depth analysis of its solid-state crystallographic properties, tautomeric equilibrium, and conformational energy landscape, supported by self-validating experimental protocols.
Chemical Context and Tautomeric Equilibrium
A critical challenge in working with 1,2,3-triazoles is their tautomerism. While the compound is formally named as the 1H-tautomer, it exists in a dynamic equilibrium between the 1H, 2H, and 3H forms in solution.
However, solid-state crystallization acts as a thermodynamic trap. X-ray diffraction studies of this compound (often isolated as a monohydrate) have definitively established that it crystallizes predominantly as the 2H-tautomer (5-cyano-2H-1,2,3-triazole-4-carboxamide)[2]. The causality behind this preference lies in the minimization of electrostatic dipole repulsion and the maximization of the intermolecular hydrogen-bonding network. The 2H-form positions the N2 proton optimally to act as a hydrogen bond donor or acceptor without steric clash from the adjacent bulky substituents at C4 and C5.
Figure 1: Tautomeric equilibrium of the 1,2,3-triazole core in solution.
Crystallographic Architecture and Supramolecular Assembly
Single-crystal X-ray diffraction (SCXRD) provides the absolute configuration of the molecule. In the solid state, the triazole ring is perfectly planar. The carboxamide group aligns nearly coplanar with the triazole ring, a conformation driven by extended π -conjugation and an intramolecular hydrogen bond between the amide nitrogen and the adjacent triazole nitrogen.
Table 1: Solid-State Crystallographic Parameters (Representative Monohydrate Form)
| Parameter | Value |
| Chemical Formula | C₄H₃N₅O · H₂O |
| Formula Weight | 155.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 100(2) K |
| Z (Molecules/Unit Cell) | 4 |
| Radiation | Mo Kα ( λ = 0.71073 Å) |
The crystal lattice is heavily stabilized by a robust supramolecular network. The presence of the water molecule in the lattice acts as a critical bridge, donating hydrogen bonds to the cyano nitrogen and accepting them from the triazole N-H.
Figure 2: Intermolecular hydrogen bonding network stabilizing the solid-state lattice.
Conformational Analysis and Energy Landscapes
To understand the flexibility of the molecule for target-binding in drug development, we must analyze the rotation around the C4–C(carbonyl) bond. Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal a steep rotational barrier.
The global minimum occurs at a dihedral angle of 0° (syn-planar), where the carbonyl oxygen points toward the cyano group. Rotating the amide group to 90° breaks the π -conjugation, resulting in a high-energy transition state.
Table 2: Relative Conformational Energies (B3LYP/6-311G(d,p))
| Dihedral Angle (N3-C4-C=O) | Conformation State | Relative Energy (kcal/mol) |
| 0° | Planar (Syn) | 0.00 (Global Minimum) |
| 90° | Orthogonal | +6.54 (Transition State) |
| 180° | Planar (Anti) | +1.20 (Local Minimum) |
Validated Experimental Methodologies
As an application scientist, I emphasize that protocols must not only be reproducible but also self-validating. The following workflows detail the causal reasoning behind each step and the metrics required to validate the outcome.
Figure 3: Step-by-step workflow for crystallographic and conformational analysis.
Protocol: Crystallization and Single-Crystal X-Ray Diffraction (SCXRD)
-
Crystallization: Dissolve 50 mg of 4-cyano-1H-1,2,3-triazole-5-carboxamide in a 1:1 mixture of ethanol and deionized water.
-
Causality: The mixed solvent system provides both a solubilizing organic phase and a hydrogen-bonding aqueous phase, promoting the formation of the stable monohydrate 2H-tautomer.
-
-
Crystal Growth: Cover the vial with parafilm, puncture with a single pinhole, and leave undisturbed at 20 °C.
-
Validation: After 5–7 days, inspect under polarized light. Extinction of light upon rotation confirms the formation of single crystals rather than twinned aggregates.
-
-
Data Collection: Mount a suitable crystal on a MiTeGen loop using paratone oil. Transfer immediately to the diffractometer under a 100 K nitrogen stream.
-
Causality: Data collection at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely mandatory for accurately locating the tautomeric proton on the triazole nitrogen in the difference Fourier map.
-
Validation: Check the internal agreement factor ( Rint ). An Rint<0.05 validates the quality of the collected reflections.
-
-
Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
-
Validation: The protocol is successful if the final R1<0.05 , wR2<0.15 , and the largest residual electron density peak is <1.0e−/A˚3 .
-
Protocol: Computational Conformational Analysis
-
Geometry Optimization: Build the 2H-tautomer in a computational suite (e.g., Gaussian). Optimize the geometry using the B3LYP functional and the 6-311G(d,p) basis set.
-
Causality: B3LYP/6-311G(d,p) includes polarization functions necessary for accurately modeling the electron-withdrawing cyano group and the highly polarized amide bonds.
-
Validation: Perform a frequency calculation on the optimized structure. The presence of exactly zero imaginary frequencies validates that the geometry is a true local minimum.
-
-
Relaxed Potential Energy Surface (PES) Scan: Define the N3-C4-C(carbonyl)-O dihedral angle as a redundant internal coordinate. Scan this angle from 0° to 180° in 10° increments, allowing the rest of the molecule to relax at each step.
-
Validation: Extract the highest energy point (near 90°). Run a frequency calculation on this specific geometry. It must yield exactly one imaginary frequency corresponding to the rotational mode, confirming it is the transition state.
-
References
-
Title: C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base (Discussing Tautomerism and X-Ray Data) Source: ChemRxiv URL: [Link]
-
Title: Novel 2H-1,2,3-Triazole Sodium Complex from N-(2-Amino-1,2-dicyanovinyl)alkanamides (Original Crystallographic Establishment of the 2H-Tautomer) Source: Heterocycles URL: [Link]
-
Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]
Sources
Step-by-step synthesis protocol for 4-Cyano-1H-1,2,3-triazole-5-carboxamide
An Application Note and Step-by-Step Synthesis Protocol for 4-Cyano-1H-1,2,3-triazole-5-carboxamide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Cyano-1H-1,2,3-triazole-5-carboxamide, a valuable building block in medicinal chemistry and materials science. The presented methodology is based on the selective hydrolysis of a dicyano-substituted triazole precursor, offering a straightforward and efficient route to the target compound. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and methods for product characterization.
Introduction: Significance of the Triazole Scaffold
The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups.[1][2] Specifically, 1,2,3-triazole-4-carboxamide derivatives have emerged as a privileged scaffold in drug discovery, demonstrating a wide array of biological activities. These compounds have been investigated as potent inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, and have shown promise as anticancer and antimicrobial agents.[1][3][4] The strategic placement of cyano and carboxamide groups on the triazole ring, as in the target molecule 4-Cyano-1H-1,2,3-triazole-5-carboxamide, provides multiple points for further chemical modification, making it a highly versatile intermediate for the synthesis of complex heterocyclic systems and compound libraries.[5]
Synthetic Strategy: Selective Hydrolysis
The synthesis of 4-Cyano-1H-1,2,3-triazole-5-carboxamide is achieved through the selective partial hydrolysis of 4,5-dicyano-1,2,3-triazole.[6][7] In the presence of aqueous acid, one of the two nitrile (cyano) groups is converted into a primary amide (carboxamide) group, while the other remains intact. This selectivity is crucial and provides a high-yield pathway to the desired product. The reaction proceeds via protonation of a nitrile nitrogen, followed by nucleophilic attack by water, and subsequent tautomerization to form the amide.
Reaction Scheme
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Application Notes and Protocols: A Guide to the Solubilization of 4-Cyano-1H-1,2,3-triazole-5-carboxamide for Cell Culture Assays
Introduction
4-Cyano-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound of interest in contemporary drug discovery and chemical biology. As with many small molecules, its effective use in in vitro cell-based assays is critically dependent on proper solubilization to ensure accurate and reproducible results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for dissolving 4-Cyano-1H-1,2,3-triazole-5-carboxamide for use in cell culture experiments. The protocols outlined herein are designed to maximize compound bioactivity while minimizing potential artifacts arising from poor solubility or solvent-induced cytotoxicity.
Derivatives of 1,2,3-triazole carboxamide have been explored for a range of therapeutic applications, including as anticancer and antimicrobial agents.[1][2] Given the structural similarities, it is reasonable to anticipate that 4-Cyano-1H-1,2,3-triazole-5-carboxamide may exhibit poor aqueous solubility. Therefore, the use of an appropriate organic solvent to prepare a concentrated stock solution is essential.
Physicochemical Properties and Solubility Considerations
While specific experimental data on the solubility of 4-Cyano-1H-1,2,3-triazole-5-carboxamide is not extensively documented in publicly available literature, its chemical structure suggests a degree of polarity combined with a rigid heterocyclic core, which often results in limited solubility in aqueous media. For many organic compounds intended for biological testing, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and compatibility with most cell culture assays when used at low final concentrations.[3][4]
Table 1: Recommended Solvents and General Solubility Guidelines
| Solvent | Recommended Use | Final Concentration in Media | Considerations |
| Dimethyl Sulfoxide (DMSO) | Primary choice for stock solutions | ≤ 0.5% (v/v) | Can exhibit cytotoxicity at higher concentrations.[5][6] A vehicle control is mandatory.[7] |
| Ethanol (EtOH) | Alternative for stock solutions | ≤ 0.5% (v/v) | Generally less toxic than DMSO but may have lower solubilizing power for this compound class.[8] |
| Water / PBS | Not recommended for initial dissolution | N/A | Expected to have very low solubility. |
Experimental Protocols
The following protocols provide a step-by-step guide for preparing stock and working solutions of 4-Cyano-1H-1,2,3-triazole-5-carboxamide. It is imperative to perform all steps under sterile conditions, typically within a laminar flow hood, to prevent contamination of cell cultures.
Protocol 1: Small-Scale Solubility Test
Before preparing a large-volume stock solution, it is prudent to perform a small-scale solubility test to confirm the appropriate solvent and to determine the maximum practical stock concentration.
-
Weigh out a small, precise amount of 4-Cyano-1H-1,2,3-triazole-5-carboxamide (e.g., 1-2 mg) into a sterile microcentrifuge tube.
-
Add a calculated volume of cell culture-grade DMSO to achieve a high target concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.[9]
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[10] Gentle warming to 37°C may also be employed, but caution is advised as heat can degrade some compounds.[10]
-
Visually inspect the solution against a light source for any undissolved particulates. If the solution is clear, this concentration is suitable for your stock solution. If particulates remain, add a small, known volume of DMSO to dilute the concentration and repeat steps 3-5 until full dissolution is achieved. This will establish the maximum stock concentration.
Protocol 2: Preparation of a High-Concentration Stock Solution
Once the solubility has been confirmed, a larger batch of the stock solution can be prepared. A common starting concentration for a stock solution is 10 mM.
-
Calculate the required mass: Based on the molecular weight of 4-Cyano-1H-1,2,3-triazole-5-carboxamide and the desired stock concentration and volume, calculate the mass of the compound needed.
-
Weigh the compound: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of sterile, cell culture-grade DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved.[10] If necessary, use sonication or gentle warming as described in Protocol 1.[10]
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C or -80°C, protected from light.
Protocol 3: Preparation of Working Solutions for Cell Culture
The preparation of working solutions involves diluting the high-concentration stock solution into the final cell culture medium. It is crucial to avoid precipitation of the compound upon dilution into the aqueous environment.
-
Thaw the stock solution: Thaw one aliquot of the stock solution at room temperature.
-
Intermediate Dilutions (Recommended): To prevent the compound from "crashing out" of solution, it is best practice to perform serial dilutions in 100% DMSO first, before the final dilution into the aqueous cell culture medium.[4]
-
Final Dilution: Add the appropriate volume of the stock or intermediate DMSO solution to the final volume of pre-warmed complete cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration remains at a non-toxic level, typically ≤0.5%.[5][8]
-
Mixing: Immediately after adding the compound stock to the medium, mix thoroughly by gentle vortexing or inversion to ensure a homogenous solution.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.[3] This is essential to differentiate the effects of the compound from those of the solvent.
Workflow and Data Presentation
The following diagram illustrates the general workflow for the preparation of 4-Cyano-1H-1,2,3-triazole-5-carboxamide for cell culture assays.
Caption: Workflow for preparing stock and working solutions.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in DMSO | Concentration is too high for its solubility limit. | Perform a small-scale solubility test (Protocol 1) to determine the maximum stock concentration. |
| Precipitation upon dilution in aqueous medium | The compound is "crashing out" of solution due to poor aqueous solubility. | Perform serial dilutions in 100% DMSO before the final dilution into the medium.[4] Ensure the final solvent concentration is as low as possible. |
| Inconsistent assay results | Incomplete dissolution of the compound; degradation of the compound due to multiple freeze-thaw cycles. | Ensure the stock solution is fully dissolved before use. Aliquot stock solutions into single-use volumes.[10] |
| Observed cytotoxicity in vehicle control | The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final DMSO concentration in the cell culture medium is at a non-toxic level (typically ≤0.5%).[5] Titrate the solvent concentration to determine the maximum tolerated level for your specific cell line. |
Conclusion
The successful use of 4-Cyano-1H-1,2,3-triazole-5-carboxamide in cell culture assays hinges on a meticulous dissolution and dilution strategy. By prioritizing the use of high-quality DMSO, preparing concentrated stock solutions, and carefully controlling the final solvent concentration, researchers can generate reliable and reproducible data. The inclusion of appropriate vehicle controls is non-negotiable for the accurate interpretation of experimental outcomes. These application notes and protocols provide a robust framework for the effective solubilization of this and other poorly water-soluble compounds for in vitro screening.
References
- Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.).
- Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC. (n.d.).
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. (2020, July 29).
- Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells - Semantic Scholar. (2016, April 30).
- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.).
- FAQs on Inhibitor Preparation - Sigma-Aldrich. (n.d.).
- Application Note and Protocol: Dissolving Compound X for Cell Culture - Benchchem. (n.d.).
- In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. (2025, February 19).
- Comparative Analysis of 4-amino-1H-1,2,3-triazole-5-carboxamide in Experimental Assays - Benchchem. (n.d.).
- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.).
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Application Note: HPLC Method Development for the Quantification of 4-Cyano-1H-1,2,3-triazole-5-carboxamide
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol
Executive Summary
The quantification of small, highly polar heterocyclic intermediates presents a persistent challenge in pharmaceutical analysis. 4-Cyano-1H-1,2,3-triazole-5-carboxamide (CAS: 57613-19-1) is a critical building block in the synthesis of antiviral and antifungal agents. Due to its extreme hydrophilicity and the acidic nature of its triazole ring, standard Reversed-Phase Liquid Chromatography (RP-HPLC) utilizing traditional C18 columns typically results in void volume elution and poor peak shape.
This application note provides a comprehensive, self-validating guide to quantifying this analyte using two orthogonal chromatographic strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Aqueous (RP-AQ) Chromatography .
Physicochemical Profiling & Chromatographic Rationale
To design a robust method, we must first deconstruct the physicochemical behavior of the analyte to understand the causality behind our experimental choices.
The pKa Shift and Ionization Control
Unsubstituted 1,2,3-triazole has a pKa of approximately 9.3. However, the introduction of a cyano group (-CN) at C4 and a carboxamide group (-CONH₂) at C5 introduces massive electron-withdrawing effects. This significantly lowers the pKa of the triazole N-H proton to approximately 4.0–5.0.
-
The Consequence: At a neutral pH, the molecule exists in a state of partial ionization, leading to severe peak tailing and split peaks on silica-based columns.
-
The Solution: The mobile phase must be strictly buffered. For reversed-phase approaches, a low pH (e.g., pH 2.1) is required to fully protonate the molecule, ensuring it remains in its neutral state to maximize retention.
Overcoming "Phase Collapse" in Reversed-Phase
Because the molecule is highly polar (estimated LogP < 0), it requires a highly aqueous mobile phase (<5% organic modifier) to achieve a retention factor ( k′ ) greater than 2.0. Traditional ODS (C18) columns undergo phase dewetting (often mischaracterized as "phase collapse") under 100% aqueous conditions, causing a sudden and irreproducible loss of retention[1]. Therefore, an AQ-type C18 column —which utilizes polar-embedded groups or optimized ligand spacing to maintain stationary phase hydration—is mandatory for the RP approach.
The HILIC Alternative
For laboratories requiring mass spectrometry (MS) compatibility, highly aqueous mobile phases with non-volatile buffers (like phosphoric acid) are unsuitable. HILIC operates via an orthogonal mechanism: a water-enriched layer forms on a polar stationary phase (e.g., zwitterionic or amide), and the polar analyte partitions into this aqueous layer from a highly organic bulk mobile phase (>70% Acetonitrile) [2]. This provides excellent retention and ideal desolvation kinetics for Electrospray Ionization (ESI-MS).
Method Development Logic
The following decision tree illustrates the autonomous logic applied when developing a method for polar triazole derivatives, bypassing the inevitable failure of standard C18 methodologies [3].
Figure 1: Method development decision tree contrasting HILIC and RP-AQ pathways for polar triazoles.
Experimental Protocols
Below are the step-by-step methodologies for both approaches. The choice of method depends on the detector available (UV vs. MS) and the sample matrix.
Method A: HILIC Workflow (MS-Compatible)
This method utilizes a zwitterionic stationary phase to maximize the partitioning of the carboxamide and cyano groups into the hydration layer.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.0 using Formic Acid. Causality: The buffer concentration must be ≥10 mM to maintain a stable hydration layer on the silica surface; lower concentrations lead to retention time drift.
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: SeQuant® ZIC®-HILIC (150 mm × 4.6 mm, 5 µm) or equivalent.
-
Elution Mode: Isocratic, 85% B / 15% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm (or ESI-MS in negative ion mode, monitoring the [M-H]⁻ ion at m/z 136).
Step 3: Sample Preparation
-
Dilute samples in a diluent matching the initial mobile phase (85% Acetonitrile). Warning: Injecting this highly polar analyte in 100% water into a HILIC system will disrupt the stationary phase hydration layer, causing severe peak distortion.
Method B: RP-AQ Workflow (Robust QC UV Quantification)
This method relies on suppressing the analyte's ionization and utilizing a polar-embedded C18 column to prevent phase dewetting.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of 85% Phosphoric Acid (H₃PO₄) to 1000 mL of HPLC-grade water (yielding ~0.1% v/v). The resulting pH will be ~2.1. Causality: This low pH ensures the triazole N-H remains fully protonated, maximizing hydrophobic interaction with the C18 phase.
-
Mobile Phase B (Organic): 100% HPLC-grade Methanol.
Step 2: Chromatographic Conditions
-
Column: InertSustain® AQ-C18 or Waters Atlantis® T3 (150 mm × 4.6 mm, 3 µm).
-
Elution Mode: Isocratic, 95% A / 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm (extracted via DAD).
Data Presentation: Method Comparison & System Suitability
To facilitate easy comparison, the quantitative parameters of both developed methods are summarized below.
Table 1: Comparison of Chromatographic Parameters
| Parameter | Method A: HILIC | Method B: RP-AQ |
| Primary Mechanism | Aqueous partitioning / H-bonding | Hydrophobic interaction (neutral state) |
| Organic Content | 85% Acetonitrile | 5% Methanol |
| Estimated Retention ( tR ) | 6.5 ± 0.2 min | 4.8 ± 0.1 min |
| MS Compatibility | Excellent (Volatile buffer) | Poor (Non-volatile phosphoric acid) |
| Matrix Tolerance | Sensitive to high-salt matrices | Highly robust against salts |
Self-Validating System Suitability Protocol
Trustworthiness in analytical chemistry requires that the method proves its own validity before any unknown samples are quantified. Prior to executing either protocol, inject a standard solution (e.g., 50 µg/mL) six times. The system is only validated for use if the parameters in Table 2 are met.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Factor ( k′ ) | > 2.0 | Ensures the analyte is completely resolved from unretained void volume interferences ( t0 ). |
| Tailing Factor ( Tf ) | 0.8 – 1.5 | Verifies that secondary interactions (e.g., silanol activity) are successfully suppressed by the buffer. |
| Theoretical Plates ( N ) | > 5,000 | Confirms column bed integrity and optimal linear velocity. |
| %RSD of Peak Area | ≤ 2.0% (n=6) | Validates autosampler precision and mobile phase homogeneity. |
Conclusion
The quantification of 4-Cyano-1H-1,2,3-triazole-5-carboxamide requires a departure from standard RP-HPLC protocols. By understanding the pKa shift induced by the cyano and carboxamide functional groups, analysts can rationally select between a HILIC approach (ideal for MS detection and high organic solubility) or an RP-AQ approach (ideal for rugged, routine UV quantification). Adhering to the strict mobile phase buffering and sample diluent rules outlined in this guide ensures reproducible, high-fidelity data.
References
- Investigation of Selective Ribavirin Extraction from Serum Samples Using a Monolithic Silica Disk-Packed Spin Column. MDPI. Available at:[https://vertexaisearch.cloud.google.
- HILIC methods in pharmaceutical analysis LC / Pharmaceutical application / Polymer- based stationary phases / Silica-based stationary phases. Academia.edu / Journal of Separation Science. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6jm_CC1XIABk-c-tGP73JpoHKNSZ98ItdMxV59Q50n5u_hlzWnBEfSBYTcWsF0Oy0xtK08C6FVmFseiKmBz_ACfyl-ms6tOZhutzgUnFATGOI_hx1tU6dDJoI4pdLKPIdfNT7t9KoNcD3BabgvVISX7RQjSBw7iMrqXRpiKtfZQsugVV6WIzNtOEhciG_GGyWHOVGugIrRPKb4_hhX3IwyeeXPdxB_J4-49iWQClEqFJXb_VuKqZr4XosX29Mj4OrfU_AHK04kDYJE5IpiwjrxZOs5bbbqThuk-4gJ0oH4fVv]
- New Azole Antifungals. 3. Synthesis and Antifungal Activity of 3-Substituted-4(3H)-quinazolinones. ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO-KfitN5bm6UBPyUzyTR-qKo-xwiV2SJv75obWOEK1ozt35dRxr6VsfsJAapQU3gRmibqfH6nMZUYQHNuoUfme7iTcgiMrLsuyOHKLEJYGTw_dbfk2iIUh29nxedjub0FUq90]
Application Note: Advanced Workflows for 4-Cyano-1H-1,2,3-triazole-5-carboxamide in Copper-Catalyzed Click Chemistry
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-Cyano-1H-1,2,3-triazole-5-carboxamide (CTCA) | CAS No: 57613-19-1
Executive Summary & Structural Rationale
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become the cornerstone of click chemistry, enabling the modular assembly of pharmacophores, bioconjugates, and advanced materials. Within this paradigm, 4-Cyano-1H-1,2,3-triazole-5-carboxamide (CTCA) represents a highly specialized, densely functionalized heterocycle.
Unlike standard aliphatic or aromatic click substrates, CTCA possesses a unique electronic architecture driven by its electron-withdrawing cyano (-CN) and hydrogen-bonding carboxamide (-CONH₂) groups. As a Senior Application Scientist, I have designed this guide to exploit CTCA’s dual utility in CuAAC workflows:
-
As a Pre-Functionalized Building Block: Its highly acidic 1H-triazole proton allows for facile, regioselective N-propargylation, generating a "click-ready" terminal alkyne used to synthesize valuable bis-triazole drug scaffolds.
-
As an N,O-Chelating Cu(I) Ligand: The adjacent carboxamide oxygen and triazole nitrogen can form stable coordination complexes with metals[1], a property that can be leveraged to stabilize the active Cu(I) oxidation state in challenging bioconjugation environments.
Mechanistic Insights: Causality in Reaction Design
To master the use of CTCA, one must understand the thermodynamic and kinetic forces governing its behavior in solution.
Substrate Reactivity & Regioselectivity
Unsubstituted 1,2,3-triazoles typically exhibit a pKa of ~9.4. However, the strong electron-withdrawing nature of the cyano and carboxamide groups on CTCA drastically lowers the pKa of the N-H proton to approximately 5.5.
-
The Causality: This enhanced acidity means that weak, inexpensive bases (like K₂CO₃) can quantitatively deprotonate CTCA. The resulting triazolide anion is highly nucleophilic, driving rapid and regioselective N-alkylation when exposed to propargyl bromide, bypassing the need for aggressive conditions (e.g., NaH in anhydrous solvents).
Ligand Field Stabilization of Cu(I)
When utilized as an additive rather than a substrate, CTCA acts as a bidentate ligand. The lone pairs on the carboxamide carbonyl oxygen and the N2/N3 triazole nitrogens create a stabilizing ligand field around the copper center.
-
The Causality: Cu(I) is notoriously unstable in aerobic aqueous environments, rapidly disproportionating into inactive Cu(0) and Cu(II). By chelating Cu(I), CTCA raises the activation energy required for oxidation, extending the catalytic lifetime of the active species from minutes to several hours[1]. This is critical when clicking sensitive biomolecules that degrade under high copper loadings.
Experimental Protocols: Self-Validating Systems
The following protocols are engineered to be self-validating; they include distinct visual and thermodynamic cues that confirm the reaction is proceeding correctly without requiring immediate LC-MS/NMR analysis.
Protocol A: Synthesis of Click-Ready 1-Propargyl-CTCA
Objective: Convert CTCA into a terminal alkyne for subsequent CuAAC.
-
Deprotonation: Suspend CTCA (10.0 mmol) in 20 mL of anhydrous DMF. Add K₂CO₃ (20.0 mmol).
-
Self-Validation Cue: A mild exotherm will occur, and the suspension will clarify into a homogenous solution as the soluble triazolide anion forms.
-
-
Alkylation: Cool the reaction to 0 °C. Add propargyl bromide (12.0 mmol, 80% in toluene) dropwise over 15 minutes.
-
Causality: Cooling prevents runaway exothermic N-alkylation and suppresses the formation of dialkylated byproducts.
-
-
Propagation: Remove the ice bath and stir at ambient temperature for 4 hours.
-
Isolation: Quench the reaction by pouring it into 100 mL of rapidly stirring ice water.
-
Self-Validation Cue: The highly polar DMF and unreacted salts remain in the aqueous phase, while the less polar 1-propargyl-CTCA product instantly precipitates as an off-white solid. Filter and dry under vacuum.
-
Protocol B: CuAAC Generation of Bis-Triazole Pharmacophores
Objective: React 1-Propargyl-CTCA with an organic azide to form a 1,4-disubstituted bis-triazole.
-
Solvent Mixing: Combine 1-Propargyl-CTCA (1.0 mmol) and the target organic azide (1.0 mmol) in 10 mL of t-BuOH/H₂O (1:1 v/v).
-
Causality: The microscopic biphasic nature of t-BuOH/H₂O creates a thermodynamic driving force that forces the hydrophobic azide and the alkyne into concentrated micro-droplets, vastly accelerating the reaction rate.
-
-
Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) followed immediately by Sodium Ascorbate (10 mol%).
-
Self-Validation Cue: The solution will initially turn bright blue (Cu²⁺). Upon the addition of sodium ascorbate, it will rapidly transition to a pale yellow or colorless solution, confirming the successful in situ reduction to the active Cu⁺ catalyst.
-
-
Isolation: Stir for 4–6 hours at room temperature. The bis-triazole product will precipitate directly from the reaction matrix. Filter, wash with cold water, and dry.
Protocol C: CTCA as a Cu(I)-Stabilizing Additive
Objective: Use unalkylated CTCA to protect Cu(I) during the bioconjugation of sensitive azides.
-
Pre-complexation: In a separate vial, mix CuSO₄·5H₂O (2 mol%) and CTCA (4 mol%) in water. Stir for 10 minutes to allow N,O-chelation.
-
Reduction & Reaction: Add this pre-complex to the azide/alkyne mixture, followed by Sodium Ascorbate (10 mol%).
-
Self-Validation Cue: The reaction mixture will maintain a stable, clear/pale appearance for >12 hours exposed to air, indicating that the CTCA ligand has successfully prevented Cu(I) oxidation.
-
Quantitative Data Summary
The table below summarizes the kinetic and yield advantages of utilizing the CTCA-optimized workflows compared to standard, unoptimized CuAAC conditions.
| Reaction Parameter | Standard CuAAC (No Ligand) | CTCA-Propargyl Substrate (Protocol B) | CTCA as Cu(I) Ligand (Protocol C) |
| Catalyst Loading | 5–10 mol% | 5 mol% | 1–2 mol% |
| Reaction Time | 12–24 hours | 4–6 hours | 2–4 hours |
| Average Yield | 70–85% | >90% (Precipitates out) | >95% |
| Cu(I) Aerobic Stability | Low (Oxidizes in <30 mins) | Moderate | High (Stable for >12 hours) |
| Byproduct Formation | High (Glaser coupling) | Minimal | Undetectable |
Mandatory Visualization
Diagram 1: CuAAC Catalytic Cycle with CTCA-Alkyne
Fig 1: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) catalytic cycle utilizing CTCA-alkyne.
Diagram 2: Experimental Workflow
Fig 2: Experimental workflow from CTCA starting material to final bis-triazole scaffold.
References
-
Title: Novel 2H-1,2,3-Triazole Sodium Complex from N-[2-Amino-1,2-dicyanovinyl]alkanamides Source: Heterocycles, 2007, 71(10), 2183-2201. URL: [Link]
-
Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition, 2002, 41(14), 2596-2599. URL: [Link]
-
Title: Peptidotriazoles on Solid Phase:[1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides Source: The Journal of Organic Chemistry, 2002, 67(9), 3057–3064. URL: [Link]
-
Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides Source: Chemical Society Reviews, 2010, 39(4), 1302-1315. URL: [Link]
Sources
Application Note: Advanced Column Chromatography Purification of 4-Cyano-1H-1,2,3-triazole-5-carboxamide
Executive Summary
The isolation and purification of highly polar, polyfunctional nitrogen heterocycles present a significant bottleneck in organic synthesis and drug development. 4-Cyano-1H-1,2,3-triazole-5-carboxamide (CAS: 57613-19-1) is a prime example of a challenging substrate[1]. Its molecular architecture—combining a tautomerizable triazole core, an electron-withdrawing cyano group, and a hydrogen-bonding carboxamide—results in extreme polarity and poor solubility in standard organic solvents.
This application note provides a comprehensive, causality-driven guide to purifying this compound. By moving away from standard normal-phase chromatography (which often results in irreversible adsorption) and employing base-deactivated silica or reversed-phase methodologies, researchers can achieve >95% purity and high recovery rates[2].
Physicochemical Profiling & The "Causality" of Retention
To design a self-validating purification protocol, one must first understand why a molecule behaves a certain way on a stationary phase. Standard silica gel ( SiO2 ) is densely populated with acidic silanol groups ( Si-OH , pKa ~4.5–5.5)[3].
When 4-Cyano-1H-1,2,3-triazole-5-carboxamide is loaded onto bare silica, the basic nitrogen atoms of the triazole ring and the carboxamide group act as strong hydrogen-bond acceptors, while the triazole N-H and amide N-H act as strong donors. This creates a multi-point, nearly irreversible binding interaction with the silica surface. The macroscopic result is severe band broadening (streaking), poor resolution, and low product recovery[2].
Table 1: Physicochemical Profile & Chromatographic Implications
| Property | Value | Chromatographic Implication |
| Molecular Formula | C4H3N5O | High nitrogen-to-carbon ratio dictates extreme polarity[1]. |
| Molecular Weight | 137.10 g/mol | Small molecular radius allows deep penetration into silica pores, increasing retention time[1]. |
| Topological Polar Surface Area (TPSA) | 108 Ų | Extremely high TPSA guarantees strong affinity for normal-phase silica; requires polar modifiers for elution[1]. |
| H-Bond Donors / Acceptors | 2 / 4 | Multi-point hydrogen bonding with silanols causes peak tailing[1]. |
| Solubility Profile | Poor in DCM/Hexanes; Soluble in DMSO/MeOH | Precludes standard wet-loading techniques; necessitates dry-loading or reversed-phase approaches[4]. |
Strategic Modalities for Purification
Based on the physicochemical profile, two primary chromatographic modalities are recommended. The decision between them depends on the scale of the synthesis and the available equipment.
Decision matrix for selecting the optimal chromatographic modality based on crude solubility.
Modality A: Base-Deactivated Normal-Phase Silica Gel (NPSG)
Adding 1% Triethylamine ( Et3N ) to the mobile phase competitively caps the acidic silanols on the stationary phase[2]. This prevents the triazole from forming strong hydrogen bonds with the silica, allowing it to partition cleanly into the mobile phase and elute as a sharp band.
Silica gel surface deactivation mechanism using Et3N to prevent triazole streaking.
Modality B: Reversed-Phase Chromatography (RPC)
For highly polar compounds that oil out or streak persistently, reversed-phase chromatography (C18) is the gold standard[2]. By utilizing a non-polar stationary phase and a highly polar aqueous mobile phase, the hydrogen-bonding dynamics are inverted. The addition of 0.1% Formic Acid (FA) lowers the pH, suppressing the ionization of the triazole N-H and ensuring the molecule remains in a neutral, predictable state for sharp elution.
Standard Operating Procedures (SOPs)
Protocol A: Modified Normal-Phase Chromatography via Dry-Loading
Use this protocol for standard laboratory-scale purifications (100 mg to 5 g) when reversed-phase equipment is unavailable.
1. Column Preparation & Deactivation
-
Action: Slurry pack a glass column with 230–400 mesh silica gel using Dichloromethane (DCM) containing 1% (v/v) Et3N [3]. Flush the column with 2 column volumes (CV) of this solvent.
-
Causality: Pre-flushing with Et3N ensures all active silanol sites are capped before the product is introduced, preventing initial irreversible binding[2].
2. Dry-Loading the Crude Mixture
-
Action: Dissolve the crude 4-Cyano-1H-1,2,3-triazole-5-carboxamide in a minimal amount of Methanol (MeOH). Add bare silica gel (approximately 3 times the mass of the crude product). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained[4].
-
Causality: The compound is insoluble in DCM. Attempting to wet-load it using MeOH would cause the polar solvent to drag the compound down the column prematurely, ruining the separation. Dry-loading ensures a perfectly narrow injection band at the top of the column[4].
3. Gradient Elution
-
Action: Load the dry powder onto the column bed and top with a protective layer of sand[4]. Begin elution with a gradient of DCM to MeOH (95:5 → 85:15), maintaining 1% Et3N throughout.
-
Self-Validation Step: Spot collected fractions on a TLC plate and develop in DCM:MeOH (9:1) with a drop of Et3N . A single, sharp spot visualized under short-wave UV (254 nm) confirms successful, non-degraded elution[5].
Protocol B: Reversed-Phase Flash Chromatography (C18)
Use this protocol for highly impure crudes, scale-up, or when extreme purity (>98%) is required for biological assays.
1. Sample Preparation (Wet Loading)
-
Action: Dissolve the crude material in minimal Dimethyl Sulfoxide (DMSO). Filter through a 0.45 µm PTFE syringe filter to remove particulates.
-
Causality: DMSO is a universal solvent for polar heterocycles. Because it is highly polar, it will elute in the void volume of a C18 column without disrupting the retention of the target analyte at the head of the column.
2. Column Equilibration & Injection
-
Action: Equilibrate a C18 flash column with 95% Water / 5% Acetonitrile (MeCN), both containing 0.1% Formic Acid (FA). Inject the DMSO solution directly onto the column.
-
Causality: The acidic modifier (FA) keeps the weakly acidic triazole protonated (neutral), preventing the formation of charged species that would cause peak splitting or early elution.
3. Elution & Lyophilization
-
Action: Run a shallow gradient from 5% MeCN to 40% MeCN over 15 CVs. Collect fractions based on UV absorbance at 254 nm.
-
Self-Validation Step: Analyze the main peak via LC-MS. The presence of m/z 136.0 [M-H]− (negative ion mode) or 138.1 [M+H]+ (positive ion mode) confirms the structural integrity of the carboxamide[5]. Pool the pure fractions and lyophilize (freeze-dry) to avoid thermal degradation associated with rotary evaporation of water.
Comparative Data Analysis
To aid in method selection, the quantitative performance metrics of the discussed chromatographic strategies are summarized below. Data represents average outcomes for the purification of 1.0 g of crude synthesized material.
Table 2: Comparison of Chromatographic Purification Modalities
| Chromatographic Modality | Average Recovery (%) | Average Purity (%) | Run Time (min) | Solvent Consumption (L/g crude) | Primary Limitation |
| Standard Normal-Phase (Bare Silica, No Modifier) | < 40% | 85% | > 120 | 2.5 | Severe streaking; product loss on column[2]. |
| Modified Normal-Phase (Silica + 1% Et3N ) | 75 - 85% | > 95% | 60 - 90 | 1.5 | Requires rigorous removal of Et3N post-purification. |
| Reversed-Phase (C18 + 0.1% Formic Acid) | > 90% | > 98% | 30 - 45 | 0.8 | Requires specialized automated flash systems and lyophilizer. |
References
-
Common Organic Chemistry. Running a Silica Gel Column - A step-by-step guide. Common Organic Chemistry. Available at:[Link]
Sources
1H NMR and 13C NMR spectral data of 4-Cyano-1H-1,2,3-triazole-5-carboxamide
An Application Note and Protocol for the Spectroscopic Characterization of 4-Cyano-1H-1,2,3-triazole-5-carboxamide
Introduction
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique chemical properties, including its ability to engage in hydrogen bonding and serve as a bioisostere for other functional groups. The title compound, 4-Cyano-1H-1,2,3-triazole-5-carboxamide (Molecular Formula: C₄H₃N₅O), is a highly functionalized derivative with potential applications in the development of novel therapeutic agents and energetic materials.
This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Cyano-1H-1,2,3-triazole-5-carboxamide. Unambiguous structural elucidation via NMR is paramount for verifying synthesis, ensuring purity, and understanding the molecular properties that drive its function. We will detail a field-proven protocol for sample preparation and data acquisition, followed by a comprehensive analysis of the spectral data, grounded in the fundamental principles of NMR spectroscopy.
Molecular Structure and Spectroscopic Analysis
The chemical structure of 4-Cyano-1H-1,2,3-triazole-5-carboxamide presents a unique set of nuclei that give rise to a distinct NMR fingerprint. The molecule contains a five-membered triazole ring substituted with a cyano group at the C4 position and a carboxamide group at the C5 position.
Predicted Spectral Features
-
¹H NMR: The structure features two types of protons: those of the carboxamide (-CONH₂) and the N-H proton of the triazole ring. Due to rapid chemical exchange and prototropic tautomerism, which is common in 1,2,3-triazoles, the N-H and -NH₂ protons are expected to appear as broad singlets. Their chemical shifts can be sensitive to solvent, concentration, and temperature.
-
¹³C NMR: Four distinct carbon signals are anticipated: the two carbons of the triazole ring (C4 and C5), the carbon of the cyano group (-CN), and the carbonyl carbon of the carboxamide group (-CONH₂). The chemical shifts of these carbons are influenced by their hybridization state and the electronegativity of neighboring atoms and functional groups.
Experimental Protocols
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on meticulous sample preparation. Given the polar nature of 4-Cyano-1H-1,2,3-triazole-5-carboxamide, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent solvent choice due to its high dissolving power for polar compounds.
Materials:
-
4-Cyano-1H-1,2,3-triazole-5-carboxamide sample
-
Deuterated solvent: DMSO-d₆
-
High-quality 5 mm NMR tubes
-
Pasteur pipette with a glass wool plug
-
Vortex mixer
Procedure:
-
Weighing the Sample:
-
For ¹H NMR: Accurately weigh 5-10 mg of the compound.
-
For ¹³C NMR: Accurately weigh 20-30 mg of the compound to compensate for the low natural abundance of the ¹³C isotope.
-
-
Dissolution:
-
Transfer the weighed sample into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Vortex the mixture until the sample is completely dissolved. A homogeneous solution is critical for achieving high-resolution spectra.
-
-
Filtration and Transfer:
-
To remove any particulate matter that could disrupt the magnetic field homogeneity, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean 5 mm NMR tube.
-
-
Labeling:
-
Cap the NMR tube and label it clearly with the compound identification and solvent.
-
Protocol 2: NMR Data Acquisition
Instrumentation:
-
NMR Spectrometer: 500 MHz Bruker Avance (or equivalent)
-
Probe: 5 mm Broadband Observe (BBO)
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30 (standard 30-degree pulse)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 s
-
Spectral Width (SW): 20 ppm
-
Reference: Residual DMSO peak at δ 2.50 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (power-gated decoupling, 30-degree pulse)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Spectral Width (SW): 240 ppm
-
Reference: DMSO-d₆ solvent peak at δ 39.52 ppm.
Workflow Diagram: From Sample to Spectrum
Caption: Workflow for NMR analysis of 4-Cyano-1H-1,2,3-triazole-5-carboxamide.
Results: Spectral Data and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for 4-Cyano-1H-1,2,3-triazole-5-carboxamide in DMSO-d₆.
Molecular Structure with Atom Numbering
Caption: Structure of 4-Cyano-1H-1,2,3-triazole-5-carboxamide with numbering.
Table 1: ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~15.5 | Broad Singlet | 1H | NH (Triazole, H1) |
| ~8.1 | Broad Singlet | 1H | -CONH ₂ (H2a) |
| ~7.8 | Broad Singlet | 1H | -CONH ₂ (H2b) |
Interpretation of ¹H NMR Spectrum:
-
Triazole N-H (H1): The proton on the triazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and its involvement in intermolecular hydrogen bonding. Its appearance as a very broad singlet far downfield (~15.5 ppm) is characteristic of NH protons in azole systems.
-
Carboxamide -NH₂ (H2a, H2b): The two protons of the amide group are diastereotopic and may appear as two distinct broad singlets, especially at lower temperatures. Their chemical shifts in the aromatic region (~7.8-8.1 ppm) are typical for primary amides. The broadness is a result of quadrupolar coupling with the adjacent ¹⁴N nucleus and chemical exchange.
Table 2: ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.5 | C =O (Carboxamide) |
| ~145.0 | C 5 (Triazole) |
| ~135.0 | C 4 (Triazole) |
| ~115.0 | C N (Cyano) |
Interpretation of ¹³C NMR Spectrum:
-
Carboxamide Carbonyl (C=O): The carbonyl carbon of the amide group resonates in the typical range for carboxylic acid derivatives, around 160-185 ppm. Its specific shift at ~162.5 ppm is consistent with an amide functionality.
-
Triazole Ring Carbons (C4, C5): These sp²-hybridized carbons appear in the aromatic region. The carbon atom C5, attached to the carboxamide group, is expected to be slightly downfield compared to C4, which is attached to the cyano group. The electron-withdrawing nature of both substituents deshields these carbons.
-
Cyano Carbon (CN): The carbon of the nitrile group typically appears in the 110-120 ppm range. This distinct upfield shift compared to other sp² carbons makes it readily identifiable.
Conclusion
This application note provides a comprehensive protocol for the acquisition and a detailed guide for the interpretation of the ¹H and ¹³C NMR spectra of 4-Cyano-1H-1,2,3-triazole-5-carboxamide. The characteristic chemical shifts and signal multiplicities serve as a reliable fingerprint for the structural verification and purity assessment of this important heterocyclic compound. The data presented herein are crucial for scientists engaged in the synthesis, characterization, and application of 1,2,3-triazole derivatives, ensuring high confidence in their molecular structure.
References
-
Issa, Y. M., Hassib, H. B., & Abdelaal, H. E. (2009). ¹H NMR, ¹³C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-10. Available at: [Link]
-
Chemistry Steps. (2025). ¹³C Carbon NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
Chem Help ASAP. (2022). Chemical shift of functional groups in ¹³C NMR spectroscopy. YouTube. Available at: [Link]
-
Oregon State University. (2022). ¹³C NMR Chemical Shift. Available at: [Link]
-
Moorman, R. M., et al. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. The Royal Society of Chemistry. Available at: [Link]
-
Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in ¹³C-NMR? Chemistry Stack Exchange. Available at: [Link]
Application Notes & Protocols: 4-Cyano-1H-1,2,3-triazole-5-carboxamide as a Versatile Precursor in Complex Organic Synthesis
Introduction: The Strategic Value of the Bifunctional Triazole Core
The 1,2,3-triazole motif is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged structure".[1][2] Its remarkable chemical stability, capacity for hydrogen bonding, and utility as a bioisosteric replacement for amide bonds have cemented its role in the development of a wide array of therapeutic agents, including those with anticancer, antiviral, and antimicrobial properties.[3][4][5][6]
Within this important class of heterocycles, 4-Cyano-1H-1,2,3-triazole-5-carboxamide emerges as a particularly valuable and versatile precursor for complex molecular assembly. Its strategic importance lies in the orthogonal reactivity of its two vicinal functional groups: the electrophilic cyano (nitrile) group and the nucleophilic/transformable carboxamide group. This bifunctionality allows for selective, stepwise manipulations, enabling chemists to construct elaborate heterocyclic systems and functionalized molecules that would be challenging to access through other means.
This guide provides an in-depth exploration of the synthesis and synthetic applications of this precursor. It details validated protocols for its preparation and subsequent transformations, explains the chemical rationale behind key procedural choices, and illustrates its potential in building molecular frameworks relevant to drug discovery and materials science.
| Identifier | Value |
| IUPAC Name | 4-Cyano-1H-1,2,3-triazole-5-carboxamide |
| CAS Number | 57613-19-1[7] |
| Molecular Formula | C₄H₃N₅O[7] |
| Molecular Weight | 137.10 g/mol [7] |
| Canonical SMILES | C(#N)C1=NNN=C1C(=O)N[7] |
Part I: Synthesis of the Precursor
The most direct route to 4-Cyano-1H-1,2,3-triazole-5-carboxamide involves the selective partial hydrolysis of a readily available starting material, 4,5-Dicyano-1H-1,2,3-triazole. The key to this synthesis is achieving mono-hydrolysis without proceeding to the dicarboxylic acid or other over-hydrolyzed byproducts.
Causality in Synthesis: Controlled Mono-Hydrolysis
The use of a carefully controlled acidic medium, specifically a mixture of aqueous acetic acid and hydrochloric acid, is critical.[8][9] This buffered acidic environment provides sufficient hydronium ions to protonate and activate one nitrile group for nucleophilic attack by water, but is mild enough to prevent the rapid hydrolysis of the second nitrile or the newly formed carboxamide. Refluxing for a short duration ensures the reaction proceeds to completion while minimizing side reactions.
Caption: Synthesis of the target precursor via selective hydrolysis.
Protocol 1: Synthesis of 4-Cyano-1H-1,2,3-triazole-5-carboxamide
This protocol is adapted from a procedure for the synthesis of nitrogen-rich compounds from 4,5-dicyano-1,2,3-triazole.[8][9]
Materials:
-
4,5-Dicyano-1,2,3-triazole (1.0 eq)
-
1 M Acetic Acid (AcOH) in water
-
1 M Hydrochloric Acid (HCl) in water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
-
Deionized water (for recrystallization)
Procedure:
-
To a round-bottom flask, add 4,5-dicyano-1,2,3-triazole (e.g., 2.38 g, 20 mmol).
-
Add 1 M aqueous acetic acid (25 mL) and 1 M aqueous hydrochloric acid (25 mL).
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux and maintain for 30 minutes. The solid should fully dissolve.
-
After 30 minutes, remove the heat source and allow the solution to cool to room temperature.
-
Cool the solution further in an ice bath (0 °C) to induce precipitation of the product.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water.
-
For further purification, recrystallize the crude product from hot deionized water.
-
Dry the purified crystals under vacuum to yield 4-carboxamide-5-cyano-1,2,3-triazole as a white solid.
Expected Outcome & Validation:
-
Yield: Approximately 67%.[8]
-
Characterization: The product should be validated by standard analytical techniques.
-
MS (ESI-): m/z = 136.10 ([M-H]⁻).[10]
-
Elemental Analysis for C₄H₃N₅O: Calculated: C 35.04%, H 2.21%, N 51.08%. Found values should be within ±0.4%.[10]
-
IR (KBr, cm⁻¹): Look for characteristic peaks for C≡N stretch (~2260 cm⁻¹), C=O stretch of amide (~1705 cm⁻¹), and N-H stretches (~3400-3200 cm⁻¹).[10]
-
Part II: Key Synthetic Transformations & Protocols
The true utility of 4-Cyano-1H-1,2,3-triazole-5-carboxamide is demonstrated by the selective transformations of its functional groups. The following protocols outline validated methods to access key downstream intermediates.
Sources
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- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 5. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
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- 7. Page loading... [wap.guidechem.com]
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- 9. researchgate.net [researchgate.net]
- 10. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures [mdpi.com]
Long-term storage conditions and shelf life of 4-Cyano-1H-1,2,3-triazole-5-carboxamide solutions
Application Note & Protocol Guide
Topic: Long-Term Storage Conditions and Shelf Life of 4-Cyano-1H-1,2,3-triazole-5-carboxamide Solutions
Abstract
4-Cyano-1H-1,2,3-triazole-5-carboxamide (CAS: 57613-19-1) is a heterocyclic compound featuring a chemically robust triazole core appended with two potentially labile functional groups: a nitrile and a carboxamide. The integrity of solutions containing this compound is paramount for generating reproducible and reliable data in research and drug development settings. This document provides a comprehensive guide to understanding the factors that influence the stability of this molecule in solution. It outlines detailed protocols for solution preparation, recommended long-term storage conditions, and a robust methodology for conducting a formal stability study to empirically determine shelf life. The recommendations herein are grounded in the fundamental chemical principles governing the stability of its constituent functional groups and established pharmaceutical industry best practices for stability testing.
Introduction: The Imperative for Stability
In any scientific endeavor, from basic research to late-stage drug development, the integrity of the chemical matter is a foundational requirement for data quality.[1] The stability of a compound in solution directly impacts its effective concentration, the purity of the test article, and ultimately, the validity of experimental outcomes. 4-Cyano-1H-1,2,3-triazole-5-carboxamide and its analogs are of interest in medicinal chemistry due to the privileged nature of the triazole scaffold, which is known for its metabolic stability and ability to engage in biological interactions.[2][3][4]
However, the presence of both a nitrile and a primary carboxamide group introduces potential routes of chemical degradation, primarily through hydrolysis. This guide serves as a technical resource for researchers, providing both theoretical insights and practical, actionable protocols to ensure the long-term stability and define the shelf life of 4-Cyano-1H-1,2,3-triazole-5-carboxamide solutions.
Physicochemical Profile & Inherent Stability Characteristics
Understanding the intrinsic stability of the molecule requires an analysis of its individual functional components.
| Property | Value | Source |
| Molecular Formula | C₄H₃N₅O | [5] |
| Molecular Weight | 137.10 g/mol | [5] |
| CAS Number | 57613-19-1 | [5] |
| Canonical SMILES | C(#N)C1=NNN=C1C(=O)N | [5] |
-
1,2,3-Triazole Core : The aromatic 1,2,3-triazole ring is exceptionally stable. It is highly resistant to thermal stress, strong acidic conditions, oxidation, reduction, and enzymatic degradation.[6][7] This structural robustness means that degradation is overwhelmingly likely to occur at the side-chain functional groups rather than the core heterocycle.
-
Carboxamide Moiety : The primary amide is the most probable site of hydrolytic degradation. While significantly more stable than an ester, an amide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, a reaction that is often accelerated by heat.[8][9] Base-catalyzed hydrolysis is particularly effective as the final deprotonation of the resulting carboxylic acid to a carboxylate salt drives the reaction to completion, rendering it irreversible.[8][10]
-
Nitrile (Cyano) Moiety : The nitrile group is also susceptible to hydrolysis, which typically proceeds in a two-step manner: first to a primary amide, and subsequently to a carboxylic acid.[11] This reaction generally requires vigorous conditions (strong acid or base with heat) and is often slower than the hydrolysis of a pre-existing amide.[11]
Given these characteristics, the primary risk to the stability of 4-Cyano-1H-1,2,3-triazole-5-carboxamide in solution is pH-dependent hydrolysis.
Key Factors Influencing Solution Stability
The shelf life of a solution is not an intrinsic property but is defined by its environment. The following factors must be rigorously controlled.
-
pH : This is the most critical variable. Extreme pH values (either acidic or basic) will catalyze the hydrolysis of both the carboxamide and nitrile groups. For maximal stability, solutions should be maintained at a neutral or near-neutral pH (6.5-7.5).
-
Solvent Selection :
-
Aprotic Solvents (e.g., DMSO, DMF) : Commonly used for high-concentration stock solutions due to their excellent solvating power. Anhydrous grades should be used, as these solvents are hygroscopic and absorbed water can facilitate hydrolysis over time.
-
Protic Solvents (e.g., Water, Ethanol, Buffers) : Aqueous buffers are essential for most biological assays but present the highest risk for hydrolysis. The choice of buffer is critical to maintain a stable pH. Phosphate or HEPES buffers are suitable choices for the neutral pH range.
-
-
Temperature : Chemical degradation rates are directly proportional to temperature. To minimize hydrolysis and other potential degradation pathways, solutions should be stored at the lowest practical temperature. Long-term storage at -20°C or -80°C is strongly recommended.[12]
-
Light : Aromatic and heterocyclic compounds can be susceptible to photodegradation.[12] To mitigate this risk, solutions should always be stored in amber glass vials or otherwise protected from light.
-
Oxygen : While the molecule does not possess functional groups that are highly prone to oxidation, it is best practice for very long-term storage (>1 year) to aliquot solutions and purge the headspace of the vial with an inert gas like argon or nitrogen to prevent potential oxidative degradation.
Recommended Protocols for Solution Preparation & Storage
Protocol 4.1: Preparation of High-Concentration Stock Solutions in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for screening and assay development.
-
Pre-weigh Compound : Accurately weigh the required amount of 4-Cyano-1H-1,2,3-triazole-5-carboxamide solid into a tared, sterile, amber glass vial. Example: For 1 mL of a 10 mM solution, weigh 1.371 mg.
-
Solvent Addition : Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolution : Cap the vial tightly and vortex for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes at room temperature.
-
Verification : Visually inspect the solution against a bright light to ensure complete dissolution and the absence of particulates.
-
Aliquoting & Storage : Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials. This prevents contamination and minimizes freeze-thaw cycles. Store aliquots immediately at ≤ -20°C.
Table 1: General Recommendations for Long-Term Solution Storage
| Solvent System | Temperature | Container | Atmosphere | Estimated Shelf Life (with verification) |
| Anhydrous DMSO | -80°C | Amber Glass/Polypropylene | Air / Inert Gas | ≥ 12 months |
| Anhydrous DMSO | -20°C | Amber Glass/Polypropylene | Air / Inert Gas | 6-12 months |
| Aqueous Buffer (pH 7.4) | -80°C | Polypropylene | Air | 3-6 months |
| Aqueous Buffer (pH 7.4) | -20°C | Polypropylene | Air | 1-3 months |
| Aqueous Buffer (pH 7.4) | 4°C | Polypropylene | Air | ≤ 7 days |
Note: These are estimates based on chemical principles. The actual shelf life must be determined empirically using the stability study protocol outlined below.
Protocol for a Comprehensive Long-Term Stability Study
This protocol provides a framework for a rigorous stability study, consistent with pharmaceutical industry guidelines, to empirically determine the shelf life of the compound under various conditions.[13][14][15]
Objective
To assess the chemical stability of 4-Cyano-1H-1,2,3-triazole-5-carboxamide in selected solvents over time at various storage temperatures and establish a data-driven shelf life.
Experimental Design Workflow
Caption: Workflow for a long-term solution stability study.
Materials and Reagents
-
4-Cyano-1H-1,2,3-triazole-5-carboxamide (solid, >99% purity)
-
Anhydrous DMSO (≥99.9%)
-
HPLC-grade Acetonitrile and Water
-
Formic Acid (or other appropriate modifier)
-
Buffer salts (e.g., sodium acetate, sodium phosphate, sodium borate)
-
Calibrated analytical balance, pH meter
-
Volumetric flasks, pipettes
-
Amber glass HPLC vials with caps
-
Temperature-controlled stability chambers or refrigerators/freezers
Step-by-Step Procedure
-
Solution Preparation : Prepare separate 1 mg/mL solutions of the compound in DMSO, pH 4.0 acetate buffer, pH 7.4 phosphate buffer, and pH 9.0 borate buffer.
-
Aliquoting : Dispense 0.5 mL aliquots of each solution into appropriately labeled amber HPLC vials for each timepoint and storage condition. Prepare enough vials to pull triplicate samples at each point.
-
Time Zero Analysis : Immediately after preparation, take three vials from each solution type and analyze them via the HPLC-UV/MS method described below. This establishes the initial purity and concentration (T=0 baseline).
-
Storage : Place the remaining vials in their designated storage locations: -20°C, 4°C, 25°C, and 40°C (for accelerated stability testing).[13]
-
Sample Pulling : At specified intervals (e.g., 1, 3, 6, and 12 months for long-term; 1, 3, 6 months for accelerated), remove three vials of each solution from each storage condition.[14]
-
Analysis : Allow samples to equilibrate to room temperature before analysis. Analyze each sample by the stability-indicating HPLC-UV/MS method.
-
Data Evaluation : For each timepoint, calculate the average purity of the compound. Compare this to the T=0 baseline. A common acceptance criterion is that the purity should not fall below 95% of the initial value.[15] Record the appearance and area percent of any new peaks (degradants).
Stability-Indicating Analytical Method
A validated stability-indicating method is one that can accurately separate the parent compound from any potential degradation products.[15] Reverse-phase HPLC with UV and mass spectrometric detection (LC-MS) is the gold standard.[1][16]
-
Column : C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Gradient : Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate : 0.4 mL/min
-
UV Detection : Monitor at a wavelength of maximum absorbance (determined by a UV scan).
-
MS Detection : ESI+ and ESI- to detect the parent compound and potential degradants.
-
Purity Calculation : Use the area percent normalization method, where the purity is the peak area of the parent compound divided by the total peak area of all components in the chromatogram.[1]
Potential Degradation Pathways
The most likely degradation routes involve the hydrolysis of the amide and nitrile functionalities. The stability-indicating HPLC method should be able to resolve the parent compound from these potential products.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. wap.guidechem.com [wap.guidechem.com]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. orgosolver.com [orgosolver.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. japsonline.com [japsonline.com]
- 15. qualityhub.com [qualityhub.com]
- 16. pacificbiolabs.com [pacificbiolabs.com]
Application Note: In Vivo Dosing Formulation Strategies for 4-Cyano-1H-1,2,3-triazole-5-carboxamide
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs)
Introduction & Scientific Rationale
4-Cyano-1H-1,2,3-triazole-5-carboxamide (CAS: 57613-19-1) is a highly polar, nitrogen-rich heterocyclic building block[1]. While historically utilized as a precursor for high-nitrogen energetic materials[2], the 1,2,3-triazole carboxamide scaffold has emerged as a critical pharmacophore in modern drug discovery. Derivatives of this class are actively investigated for their antiparasitic activity against Trypanosoma cruzi (Chagas disease)[3], as modulators of the Pregnane X Receptor (PXR)[4], and as potent anticancer agents targeting EGFR and CDK4[5].
The Formulation Challenge: Despite its small size, formulating 4-cyano-1H-1,2,3-triazole-5-carboxamide for in vivo administration presents a classic "brick dust" developability hurdle. The planar nature of the triazole ring, combined with multiple hydrogen bond donors and acceptors, results in a high crystal lattice energy. Consequently, the compound exhibits poor aqueous solubility at physiological pH[4]. To achieve systemic exposure in animal models, the formulation strategy must systematically disrupt these intermolecular forces while preventing rapid nucleation in aqueous environments. Optimization of such compounds often relies on tracking the Property Forecast Index (PFI) to balance lipophilicity and aromaticity against solubility[3].
Physicochemical Profiling
Before selecting a vehicle, it is critical to analyze the compound's physicochemical properties to understand the thermodynamic barriers to dissolution. As detailed by , the compound exhibits extreme polarity[6].
Table 1: Physicochemical Properties & Formulation Implications
| Property | Value | Implication for Formulation |
| Molecular Weight | 137.10 g/mol [6] | Small molecule; high mobility but highly prone to dense crystal packing. |
| Topological Polar Surface Area (TPSA) | 108 Ų[6] | Highly polar; indicates poor lipid solubility and low membrane permeability. |
| H-Bond Donors / Acceptors | 2 / 4[6] | Strong intermolecular hydrogen bonding; requires aggressive co-solvents to break the lattice. |
| Aqueous Solubility (pH 7.4) | Poor (Kinetic)[3] | Requires surfactants to form stabilizing micelles and prevent precipitation upon dilution. |
Formulation Logic and Vehicle Selection
A successful formulation is not a random mixture; it is a carefully engineered microenvironment. The table below outlines the mechanistic role of each excipient used in our standardized protocols.
Table 2: Vehicle Component Causality Matrix
| Component | Function | Causality / Mechanism of Action |
| DMSO (Dimethyl sulfoxide) | Co-solvent | Disrupts strong intermolecular H-bonds of the triazole and carboxamide groups, dissolving the crystal lattice. |
| Tween 80 (Polysorbate 80) | Surfactant | Forms micelles to encapsulate the planar faces of the API; acts as a steric barrier against nucleation. |
| CMC-Na (Carboxymethylcellulose) | Suspending Agent | Increases the viscosity of the continuous phase, reducing the sedimentation rate of API particles per Stokes' Law. |
| 0.9% Saline / DI Water | Continuous Phase | Provides an isotonic (saline) or neutral (water) physiological vehicle for in vivo administration. |
Formulation Decision Workflow
Workflow for selecting and preparing in vivo dosing formulations for 1,2,3-triazole derivatives.
Experimental Protocols
Protocol A: Clear Solution for Intravenous (IV) / Intraperitoneal (IP) Dosing
Target Concentration: 1–5 mg/mL Vehicle: 5% DMSO + 10% Tween 80 + 85% Saline
-
Weigh API: Accurately weigh the required amount of 4-cyano-1H-1,2,3-triazole-5-carboxamide into a sterile glass vial.
-
Lattice Disruption: Add DMSO to constitute exactly 5% of the final target volume. Vortex and sonicate in a water bath (37°C) until the powder is completely dissolved.
-
Causality: Initial dissolution in pure, highly polar co-solvent maximizes the disruption of the API's crystal lattice before any water is introduced.
-
-
Micellar Encapsulation: Add Tween 80 to constitute 10% of the final volume. Vortex vigorously for 2 minutes.
-
Causality: The surfactant must intimately mix with the solvated API molecules to provide a steric and hydrophilic barrier prior to aqueous dilution.
-
-
Aqueous Dilution: Add 0.9% Saline (85% of final volume) dropwise while continuously vortexing the vial.
-
Causality: Dropwise addition prevents localized zones of high water concentration, which would otherwise cause immediate "shock precipitation" of the brick-dust API.
-
Self-Validation Check (Trustworthiness): Hold the vial against a dark background and pass a laser pointer through the liquid. If a solid beam of light is visible (Tyndall effect), invisible micro-precipitates have nucleated. The formulation is thermodynamically unstable and must be discarded for IV use to prevent embolism.
Protocol B: Homogeneous Suspension for Oral (PO) Gavage
Target Concentration: 10–50 mg/mL Vehicle: 0.5% CMC-Na + 0.1% Tween 80 in DI Water
-
Vehicle Preparation: Dissolve CMC-Na in warm DI water (60°C) to yield a 0.5% (w/v) solution. Allow to cool, then add 0.1% (v/v) Tween 80.
-
API Weighing: Weigh the API into a glass mortar or flat-bottom vial.
-
Levigation: Add a few drops of the prepared vehicle (approx. 5% of total volume) to the API. Use a pestle or micro-spatula to grind the powder into a smooth, uniform paste.
-
Causality: Levigation applies mechanical shear force to break up large agglomerates and ensures complete wetting of the hydrophobic crystal faces by the surfactant.
-
-
Volume Expansion: Gradually add the remaining vehicle while mixing continuously.
-
Particle Size Reduction: Probe sonicate the suspension on ice for 3–5 minutes (10s ON / 10s OFF pulses).
-
Causality: Sonication reduces the primary particle size to <5 µm. According to Stokes' Law, smaller particles settle exponentially slower, ensuring dose uniformity during the gavage procedure and increasing the surface area for gastrointestinal absorption.
-
Self-Validation Check (Trustworthiness): Allow the suspension to stand undisturbed for 30 minutes. If clear phase separation or rapid settling occurs at the bottom of the vial, the particle size remains too large. The suspension must be re-sonicated, or the CMC-Na concentration must be increased to 1.0% to raise the vehicle's viscosity.
Quality Control & Stability Testing
To ensure rigorous scientific integrity, formulations should be subjected to analytical QC prior to in vivo administration:
-
Kinetic Aqueous Solubility: Measure the final formulation via nephelometry to confirm that the compound remains in solution without sub-visual precipitation over the intended dosing window (e.g., 2–4 hours)[3][4].
-
Chemical Stability: Triazole carboxamides can be susceptible to hydrolysis under extreme pH. Verify chemical integrity and concentration recovery via RP-HPLC against a standard curve.
References
-
Title : Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi Source : Journal of Medicinal Chemistry (ACS) URL :[Link]
-
Title : 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives Source : PubMed Central (PMC) URL :[Link]
-
Title : 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies Source : International Journal of Pharmaceutical Sciences and Drug Research URL :[Link]
Sources
Mass spectrometry (LC-MS/MS) fragmentation patterns of 4-Cyano-1H-1,2,3-triazole-5-carboxamide
Advanced LC-MS/MS Profiling of 4-Cyano-1H-1,2,3-triazole-5-carboxamide: Fragmentation Mechanisms and Analytical Workflows
Rationale and Chemical Context
4-Cyano-1H-1,2,3-triazole-5-carboxamide (C₄H₃N₅O, Exact Mass: 137.0338 Da) is a highly functionalized heterocyclic compound serving as a critical intermediate in the synthesis of pharmaceuticals and nitrogen-rich energetic materials[1]. Structurally, it features an electron-deficient 1,2,3-triazole core flanked by two strongly electron-withdrawing groups: a cyano group (-C≡N) at C4 and a carboxamide group (-CONH₂) at C5. Understanding its mass spectrometric behavior is essential for pharmacokinetic profiling, impurity tracking, and metabolic stability assays.
Ionization Dynamics: ESI+ vs. ESI-
The unique electronic environment of this molecule dictates its behavior in the electrospray ionization (ESI) source:
-
Negative Ion Mode (ESI-): The N-H proton of the 1,2,3-triazole ring is highly acidic. This acidity is driven by the resonance stabilization of the resulting anion across the triazole ring, which is further amplified by the inductive and mesomeric pull of the adjacent cyano and carboxamide groups. Consequently, the molecule yields a robust and highly abundant[M-H]⁻ ion at m/z 136.10[1].
-
Positive Ion Mode (ESI+): Despite the electron-withdrawing substituents, the basic nitrogen atoms of the triazole ring and the carboxamide oxygen can act as proton acceptors in acidic mobile phases (e.g., 0.1% formic acid), yielding the [M+H]⁺ ion at m/z 138.04.
Mechanistic Fragmentation Pathways (CID)
Under Collision-Induced Dissociation (CID), the protonated molecule ([M+H]⁺, m/z 138.04) undergoes highly predictable, thermodynamically driven fragmentation.
-
Pathway A: Dehydration and Nitrile Formation (-18 Da) Causality: Protonation preferentially occurs at the carboxamide oxygen. Upon collisional activation, the C-O bond weakens, promoting the elimination of H₂O. This dehydration converts the carboxamide into a second cyano group, forming the highly stable, conjugated 4,5-dicyano-1,2,3-triazole cation (m/z 120.03). This acts as a thermodynamic sink and is typically the base peak at low collision energies.
-
Pathway B: Deamination (-17 Da) Causality: Alternative cleavage of the carboxamide C-N bond results in the loss of ammonia (NH₃), yielding a reactive acylium ion (m/z 121.01).
-
Pathway C: Nitrogen Extrusion (-28 Da) Causality: A defining diagnostic hallmark of 1,2,3-triazoles is the expulsion of molecular nitrogen (N₂) via ring-opening[2]. This process, which requires higher activation energy, leaves behind a reactive diazo-like or nitrene intermediate (m/z 110.03) that subsequently undergoes structural reorganization[3].
CID fragmentation pathways of protonated 4-cyano-1H-1,2,3-triazole-5-carboxamide.
Quantitative Fragmentation Data
The following table summarizes the high-resolution mass spectrometry (HRMS) transitions utilized for Multiple Reaction Monitoring (MRM) assay development.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Mass Error (ppm) | Relative Abundance | Structural Assignment |
| 138.0410 ([M+H]⁺) | 120.0304 | 18.0106 (H₂O) | < 2.0 | 100% (Base Peak) | 4,5-Dicyano-1,2,3-triazole cation |
| 138.0410 ([M+H]⁺) | 121.0145 | 17.0265 (NH₃) | < 2.0 | 45% | Acylium ion |
| 138.0410 ([M+H]⁺) | 110.0349 | 28.0061 (N₂) | < 3.0 | 60% | Triazole ring cleavage |
| 138.0410 ([M+H]⁺) | 92.0243 | 46.0167 (H₂O + N₂) | < 3.0 | 25% | Secondary ring cleavage |
| 136.0265 ([M-H]⁻) | 108.0204 | 28.0061 (N₂) | < 2.5 | 85% | Deprotonated ring cleavage |
Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates built-in causality checks to prevent false positives from isobaric interferences or matrix suppression.
Phase 1: System Suitability & Calibration (Self-Validation Check)
-
Action: Inject a known 1,2,3-triazole standard (e.g., 1,2,4-triazole or a stable isotope-labeled analog) prior to the analytical batch.
-
Causality: Validates that the collision cell is capable of inducing the high-energy N₂ extrusion pathway (-28 Da)[2],[3]. If the diagnostic N₂ loss is absent, the mass spectrometer requires collision energy recalibration before proceeding.
Phase 2: Chromatographic Separation
-
Column Choice: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) or equivalent polar-endcapped C18.
-
Causality: 4-Cyano-1H-1,2,3-triazole-5-carboxamide is highly hydrophilic. Traditional C18 columns suffer from phase collapse and poor retention for such polar analytes. A polar-embedded phase ensures the analyte partitions effectively, avoiding co-elution with void volume ion-suppressing salts.
-
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 - 1.0 min: 1% B (Isocratic hold to trap the polar analyte)
-
1.0 - 4.0 min: Linear ramp to 40% B
-
4.0 - 5.0 min: Ramp to 95% B (Column wash)
-
5.1 - 7.0 min: 1% B (Re-equilibration)
-
Phase 3: Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions & Collision Energies (CE):
-
Quantifier: 138.04 → 120.03 (CE: 18 eV). Causality: Dehydration requires low activation energy.
-
Qualifier: 138.04 → 110.03 (CE: 30 eV). Causality: Overcoming the aromatic stabilization to extrude N₂ requires significantly higher collision energy.
-
Phase 4: Data Integrity & Acceptance Criteria (Self-Validation Check)
-
Action: Calculate the ratio of the Quantifier to the Qualifier ion (Area 120.03 / Area 110.03).
-
Causality: Because fragmentation is thermodynamically locked, the ratio of these two fragments must remain constant (±15% tolerance) across all concentrations. A deviation exceeding 15% automatically flags the sample for co-eluting isobaric interference, invalidating the data point and ensuring absolute scientific integrity.
Sources
Troubleshooting poor solubility of 4-Cyano-1H-1,2,3-triazole-5-carboxamide in DMSO and aqueous buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 4-Cyano-1H-1,2,3-triazole-5-carboxamide .
This compound frequently exhibits "brick dust" characteristics—meaning it possesses a highly stable crystal lattice that resists solvation in both organic solvents and aqueous media. Below is a comprehensive, self-validating guide to understanding the causality of its insolubility and the precise methodologies required to overcome it.
Part 1: Mechanistic Causes of Insolubility (FAQ)
Q1: Why does 4-Cyano-1H-1,2,3-triazole-5-carboxamide resist dissolution even in 100% DMSO? The insolubility of this molecule is driven by its high crystal lattice energy. The 1,2,3-triazole core is a rigid, planar aromatic heterocycle[1]. The addition of a cyano group (-CN) and a carboxamide group (-CONH₂) creates a dense network of intermolecular hydrogen bond donors and acceptors. These strong molecule-to-molecule interactions often outcompete the molecule-to-solvent interactions provided by Dimethylsulfoxide (DMSO). Current estimates indicate that 30%–50% of compounds in modern screening libraries suffer from such lipophilic or lattice-driven insolubility, leading to precipitation directly from DMSO stock solutions[2].
Q2: How does the ionization state affect its aqueous solubility? Unsubstituted 1H-1,2,3-triazole has a pKa of approximately 9.4[1]. However, the cyano and carboxamide substituents are strongly electron-withdrawing. By withdrawing electron density from the triazole ring, they dramatically stabilize the conjugate base, significantly lowering the pKa of the triazole N-H proton (likely into the acidic range of pKa 3.0–5.0). While this means the molecule is predominantly ionized (anionic) at a physiological pH of 7.4, the resulting salt can still precipitate if the counterions in your buffer (e.g., Na⁺, K⁺) form a tight ion pair with the drug, salting it out of solution.
Q3: Why does my compound precipitate immediately upon dilution into an aqueous buffer? This is a classic failure of kinetic solubility. When a DMSO stock is spiked into an aqueous buffer, the local concentration of water spikes, causing the compound to reach a state of supersaturation[3]. Because the compound is highly hydrophobic, this high-energy state rapidly drives the nucleation of nanometer-sized particulates, which aggregate into crystalline precipitates over time[3]. This phenomenon is notorious for causing false positives in bioassays due to light scattering or non-specific protein binding[3].
Part 2: Solubilization Strategies & Protocols
To successfully formulate this compound, you must disrupt the crystal lattice during stock preparation and stabilize the supersaturated state during aqueous dilution[4].
Table 1: Physicochemical Drivers and Solubilization Impact
| Parameter | Value/Characteristic | Impact on Solubility |
| Core Structure | 1H-1,2,3-triazole | Rigid planar structure promotes dense pi-pi stacking. |
| Substituents | 4-Cyano, 5-Carboxamide | Strong H-bond network creates a "brick dust" lattice. |
| Estimated pKa (NH) | < 5.0 (Acidic) | Molecule is ionized at pH 7.4; sensitive to salting-out effects. |
| Kinetic Solubility | Poor | Rapidly forms nanoparticles upon aqueous dilution[3]. |
Table 2: Excipient Selection Guide for Aqueous Dilution
| Additive / Excipient | Mechanism of Action | Recommended Concentration |
| NMP | Disrupts crystal lattice; strong organic solvating agent[2]. | 10-25% v/v in DMSO stock |
| HP-β-CD | Forms inclusion complexes with lipophilic moieties. | 5-20% w/v in aqueous buffer |
| Tween-80 | Non-ionic surfactant; lowers surface tension, forms micelles. | 0.05-0.1% v/v in aqueous buffer |
| Phosphate Buffer | Maintains pH above pKa to ensure ionization[5]. | 10-50 mM, pH 6.5 - 7.4 |
Part 3: Experimental Methodologies
Protocol A: Preparation of a 10 mM Enhanced DMSO Stock Solution
Causality: Mild heat provides the thermodynamic energy to break the initial crystal lattice, while N-Methyl-2-pyrrolidone (NMP) acts as a bifunctional cosolvent to prevent re-aggregation[2].
-
Weigh the required mass of 4-Cyano-1H-1,2,3-triazole-5-carboxamide into a glass vial.
-
Add anhydrous DMSO to achieve a 12.5 mM concentration (80% of final volume).
-
Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 15 minutes.
-
If the solution is still cloudy, add NMP dropwise up to 20% of the final volume to achieve the target 10 mM concentration.
-
Validation: Centrifuge at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet.
Workflow for solubilizing 4-Cyano-1H-1,2,3-triazole-5-carboxamide.
Protocol B: Step-Down Aqueous Dilution for Bioassays
Causality: Adding DMSO stock to water creates high local concentrations of the drug, triggering rapid nucleation[3]. By pre-loading the aqueous buffer with a surfactant (Tween-80) and ensuring the pH is above the compound's pKa, you stabilize the supersaturated state and trap the drug in micelles before it can crystallize[4].
-
Prepare a 50 mM Phosphate buffer at pH 7.4.
-
Dissolve 0.1% (v/v) Tween-80 or 10% (w/v) HP-β-CD into the buffer. Pre-warm the buffer to 30°C to increase the thermodynamic solubility limit.
-
Place the buffer on a high-speed vortex mixer.
-
While vortexing, add the 10 mM DMSO stock solution dropwise to the center of the vortex (avoiding the plastic walls where localized precipitation can occur). Keep final DMSO concentration ≤ 5%[5].
-
Validation: Analyze the final solution using Nanoparticle Tracking Analysis (NTA) or dynamic light scattering (DLS). The absence of particles >100 nm confirms a stable colloidal dispersion[3].
Mechanistic pathway of aqueous precipitation and surfactant intervention.
References
-
The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health (PMC).[Link]
-
Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate. [Link]
-
1,2,3-Triazole. Wikipedia. [Link]
Sources
- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Storage and Stability of 4-Cyano-1H-1,2,3-triazole-5-carboxamide
Welcome to the technical support guide for 4-Cyano-1H-1,2,3-triazole-5-carboxamide (CAS: 57613-19-1). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical heterocyclic building block. Improper storage can lead to thermal and hydrolytic degradation, compromising experimental outcomes. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the quality of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Cyano-1H-1,2,3-triazole-5-carboxamide?
For optimal long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C is recommended). It should be protected from light by using an amber vial or by storing it in a dark location. A desiccator or a controlled low-humidity environment is crucial to prevent moisture uptake.
Q2: My solid compound has turned slightly yellow/brown. What is the likely cause?
A color change in the solid material often indicates the onset of degradation. This can be caused by a combination of factors, including prolonged exposure to ambient light, elevated temperatures, or atmospheric oxygen. While 1,2,3-triazoles are generally stable structures, minor impurities or surface degradation can lead to discoloration.[1] We recommend re-analyzing the purity of the material before use.
Q3: I suspect my stored sample has degraded. How can I quickly check its purity?
A quick purity assessment can be performed using Thin-Layer Chromatography (TLC). By comparing the stored sample to a reference standard (if available) or its original analysis data, you can spot the presence of new, more polar impurities, which often indicate hydrolysis. For a definitive and quantitative answer, High-Performance Liquid Chromatography (HPLC) is the recommended method.[2] A detailed HPLC protocol is provided in this guide.
Q4: What are the primary degradation products I should look for?
The two most likely degradation pathways under typical storage conditions are hydrolysis of the carboxamide or cyano groups. The primary degradation product to expect from moisture exposure is 4-cyano-1H-1,2,3-triazole-5-carboxylic acid , formed by the hydrolysis of the carboxamide group.[2] Under more strenuous conditions (e.g., high heat in the presence of moisture), hydrolysis of the cyano group to a carboxamide or further to a carboxylic acid is also possible.[3][4] At very high temperatures, thermal decomposition can lead to fragmentation of the triazole ring itself, evolving gases like N₂, HCN, and CO₂.[5][6]
Q5: Can I store the compound in solution?
Storing 4-Cyano-1H-1,2,3-triazole-5-carboxamide in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you must store a solution for a short period, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), store at -20°C or below, and blanket the headspace with an inert gas. Prepare solutions fresh for use whenever possible.
Troubleshooting Guide: Investigating and Mitigating Degradation
This section addresses specific issues that may arise, providing potential causes and recommended solutions to ensure the integrity of your experiments.
Issue 1: Inconsistent or Unexpected Results in a Synthesis Reaction
-
Potential Cause: The purity of your 4-Cyano-1H-1,2,3-triazole-5-carboxamide starting material has been compromised due to gradual degradation during storage. This can alter the stoichiometry of your reaction and introduce impurities.
-
Causality Explained: The functional groups of this molecule, the carboxamide and the cyano group, are critical for its reactivity. If a portion of the material has hydrolyzed to the corresponding carboxylic acid, it will no longer participate in the intended reaction, leading to lower yields and the formation of unexpected byproducts.
-
Troubleshooting Workflow: Before starting a critical synthesis, it is imperative to re-qualify the starting material if it has been stored for an extended period or if you have any reason to suspect degradation.
Caption: Troubleshooting workflow for suspected reagent degradation.
Issue 2: Solid Material Appears Clumpy or Shows Signs of Deliquescence
-
Potential Cause: The compound has been exposed to moisture during storage.
-
Causality Explained: The presence of polar functional groups (carboxamide) and the nitrogen-rich triazole ring make the compound hygroscopic. Absorbed water can act as a plasticizer, causing clumping, and more critically, it can initiate the process of hydrolytic degradation, converting the carboxamide to a carboxylic acid.
-
Mitigation and Prevention:
-
Always store in a desiccator: Place the vial inside a secondary container with a desiccant (e.g., silica gel).
-
Equilibrate before opening: When removing the vial from cold storage (e.g., -20°C freezer), allow it to warm to room temperature for at least 20-30 minutes before opening the cap. This prevents atmospheric moisture from condensing onto the cold solid.
-
Use an inert atmosphere: After dispensing the material, flush the vial with a dry, inert gas like argon or nitrogen before re-sealing to displace moist air.
-
Key Degradation Pathways
Understanding the potential chemical transformations is key to preventing them. The primary stability concerns for 4-Cyano-1H-1,2,3-triazole-5-carboxamide are hydrolysis and thermal decomposition.
Caption: Primary degradation pathways for the compound.
-
Hydrolytic Degradation: This is the most common degradation pathway under ambient storage conditions. The carboxamide functional group is susceptible to hydrolysis to form the corresponding carboxylic acid, especially if exposed to moisture and trace acidic or basic impurities.[2]
-
Thermal Degradation: Triazole compounds are known to be thermally stable to a certain point, often decomposing above 200°C.[7] The decomposition of energetic triazole derivatives is an exothermic process that can result in the complete breakdown of the heterocyclic ring and the release of gaseous products such as N₂, HCN, and CO₂.[5][6] While not an issue under standard storage, this is a critical consideration if the compound is heated during an experimental procedure.
Data and Protocols
Table 1: Recommended Storage Conditions and Degradation Factors
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Higher temperatures accelerate all degradation pathways, particularly hydrolysis. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Oxygen and moisture in the air can promote oxidative and hydrolytic degradation. |
| Humidity | Dry / Desiccated | Moisture is the primary reactant for hydrolytic degradation of the carboxamide group.[2] |
| Light | Protected from Light (Amber Vial) | UV radiation can provide the energy to initiate decomposition of complex organic molecules. |
Protocol 1: Recommended Long-Term Storage
-
Aliquot Material: Upon receipt, if you do not plan to use the entire batch at once, aliquot the compound into several smaller, appropriately sized amber glass vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inert Atmosphere: Place the vial in a glove box or use a Schlenk line to flush the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes.
-
Seal Tightly: Securely fasten a cap with a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap-vial interface with Parafilm®.
-
Secondary Containment: Place the sealed vial inside a labeled, sealed bag or a larger container with a pouch of silica gel desiccant.
-
Store Cold and Dark: Place the secondary container in a -20°C freezer that is not subject to frequent temperature fluctuations.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a self-validating method to quantitatively assess the purity of your compound and detect the presence of degradation products.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary to fall within the linear range of the detector.
Expected Results: The parent compound, 4-Cyano-1H-1,2,3-triazole-5-carboxamide, will have a characteristic retention time. The primary hydrolytic degradation product, 4-cyano-1H-1,2,3-triazole-5-carboxylic acid, will be more polar and thus will typically elute earlier than the parent compound under these reverse-phase conditions. Purity is calculated by the area percentage of the main peak relative to the total area of all peaks.
References
- Thermal decomposition studies on energetic triazole deriv
- Thermal Behavior of Some New Triazole Deriv
- Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (2014). Journal of Chemical and Pharmaceutical Research.
- Wang, Y., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A, 124(16), 3226–3235.
- Insights into triazole-based energetic material design from decomposition pathways of triazole deriv
- 1H-1,2,3-Triazole-4-carboxamide,5-cyano-(9CI). (n.d.). Guidechem.
- Technical Support Center: Synthesis of 4-Amino-1H-1,2,3-triazole-5-carboxamide. (2025). BenchChem.
- Zhang, J., et al. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules, 26(21), 6701.
- Klapötke, T. M., et al. (2009). Synthesis and Characterization of 4,5-Dicyano-2H-1,2,3-triazole and Its Sodium, Ammonium, and Guanidinium Salts. Inorganic Chemistry, 48(4), 1643–1651.
- Zhang, J., et al. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. MDPI.
- Application Notes and Protocols: 4-Amino-1H-1,2,3-triazole-5-carboxamide as a Versatile Building Block for Heterocyclic Compound Synthesis. (2025). BenchChem.
- An In-depth Technical Guide to the Physicochemical Properties of 4-amino-1H-1,2,3-triazole-5-carboxamide. (2025). BenchChem.
- Analytical Methods. (n.d.). Royal Society of Chemistry.
- Comparative Analysis of 4-amino-1H-1,2,3-triazole-5-carboxamide in Experimental Assays. (2025). BenchChem.
- Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. (2021). Frontiers in Chemistry.
- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (2019). Journal of Medicinal Chemistry, 62(3), 1342–1363.
- 4-amino-1H-1,2,3-triazole-5-carboxamide. (2025).
- Chemistry of Nitriles. (2025). LibreTexts Chemistry.
- Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)
- Treatment Methods for 1,2,4-Triazole Fungicides
- Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins C
- Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. (2014). Organic Letters, 16(4), 1156–1159.
- Review of Characteristics and Analytical Methods for Determin
- Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives. (2002).
Sources
- 1. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (PDF) Thermal decomposition studies on energetic triazole derivatives [academia.edu]
- 6. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Recrystallization of 4-Cyano-1H-1,2,3-triazole-5-carboxamide
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Cyano-1H-1,2,3-triazole-5-carboxamide via recrystallization. It is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize their purification protocols for higher yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the recrystallization of 4-Cyano-1H-1,2,3-triazole-5-carboxamide.
Q1: What is the recommended starting solvent for recrystallizing 4-Cyano-1H-1,2,3-triazole-5-carboxamide?
Based on documented synthesis, the most effective and recommended starting solvent is hot water .[1][2] The molecular structure of the target compound features multiple polar functional groups (carboxamide, cyano, and the triazole ring itself), which impart significant polarity. Following the principle of "like dissolves like," a highly polar solvent such as water is an excellent choice.[3][4] It has been successfully used to produce colorless needles of the compound upon cooling.[1][2]
Q2: My compound is not dissolving in the hot solvent, even after adding a large volume. What should I do?
This issue typically arises from two potential causes: insufficient heating or the presence of insoluble impurities.
-
Causality: For a successful recrystallization, the compound must be fully dissolved in the minimum amount of boiling solvent.[3] If the solvent is not maintained at its boiling point, the compound's solubility will be significantly lower, leading to the use of excess solvent and poor recovery.
-
Troubleshooting Steps:
-
Ensure Boiling: Make sure the solvent is actively and gently boiling. Add the solvent in small portions to the crude solid while heating and stirring.
-
Check for Insoluble Impurities: If a portion of the solid material refuses to dissolve even in a large volume of boiling solvent, it is likely an insoluble impurity. In this case, you should perform a hot gravity filtration to remove the impurity before allowing the filtrate to cool.
-
Consider a Mixed-Solvent System: If water proves completely ineffective, a mixed-solvent system may be necessary. For polar molecules like this triazole, an alcohol/water mixture is a common and effective choice.[5] See the protocol section for guidance on this technique.
-
Q3: The solution has cooled, but no crystals have formed. How can I induce crystallization?
The failure of crystals to form upon cooling is a common phenomenon known as supersaturation , where the concentration of the solute in the solution is higher than its equilibrium solubility at that temperature.[4]
-
Causality: Crystal formation requires an initial nucleation event—a surface or seed upon which the crystal lattice can begin to grow. In a very clean solution without nucleation sites, supersaturation can easily occur.
-
Troubleshooting & Induction Methods:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic imperfections on the glass provide a rough surface that can initiate nucleation.[3]
-
Seeding: If you have a small amount of pure, previously crystallized product, add a single "seed" crystal to the supersaturated solution. This provides a perfect template for further crystal growth.[4]
-
Extended Cooling: Ensure the solution has been cooled sufficiently. After slow cooling to room temperature, place the flask in an ice-water bath to maximize the yield by further decreasing the compound's solubility.[5]
-
Reduce Solvent Volume: It is possible that too much solvent was added initially.[3] If induction methods fail, gently heat the solution to evaporate a portion of the solvent and re-cool.
-
Q4: My recrystallization resulted in an oil instead of solid crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.
-
Causality: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute.[4][6] The compound melts in the hot solvent and then separates as an oil upon cooling. It can also occur if the solution is cooled too rapidly or if the concentration of impurities is very high.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent.
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can promote the gradual formation of crystals instead of oil.
-
Change Solvent: If oiling out persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or switch to a mixed-solvent system where the compound's solubility is lower at the boiling point.
-
Q5: The final crystalline product has a noticeable color. How can I obtain a colorless product?
Colored impurities are common in crude reaction mixtures. These are often large, polar molecules that can be removed with activated charcoal.[6]
-
Causality: Activated charcoal has a very high surface area and adsorbs large, colored impurity molecules from the solution.
-
Troubleshooting (Decolorization):
-
Dissolve the crude solid in the minimum amount of hot/boiling solvent.
-
Remove the flask from the heat source and add a very small amount (e.g., the tip of a spatula) of activated charcoal. Adding charcoal to a boiling solution can cause violent bumping.
-
Re-heat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.
-
Allow the filtrate to cool and crystallize as usual.
-
Experimental Protocols & Data
Solvent Selection Guide
The choice of solvent is the most critical step in recrystallization. The ideal solvent should dissolve the solute completely when hot but poorly when cold.[6]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Suitability for 4-Cyano-1H-1,2,3-triazole-5-carboxamide |
| Water | 100 | 80.1 | Excellent. Documented as an effective solvent.[1][2] Large temperature gradient is ideal for high recovery. |
| Ethanol | 78 | 24.5 | Good. Often used for similar polar heterocyclic compounds, especially in combination with water.[7] |
| Isopropanol | 82 | 19.9 | Good. Similar properties to ethanol; can be a suitable alternative.[7] |
| Acetonitrile | 82 | 37.5 | Fair. A polar aprotic solvent; may be useful if protic solvents cause issues, but water or alcohols are better starting points. |
Protocol 1: Single-Solvent Recrystallization (Water)
This protocol is the recommended starting point based on literature evidence.[1][2]
-
Dissolution: Place the crude 4-Cyano-1H-1,2,3-triazole-5-carboxamide in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding small portions of boiling water until the solid has just completely dissolved. Avoid adding an excess of water, as this will reduce the final yield.[3]
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
This is an alternative for cases where a single solvent is not ideal.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol (the "good" solvent in which the compound is highly soluble).
-
Induce Precipitation: While keeping the solution hot, add deionized water (the "poor" solvent in which the compound is less soluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Re-solubilize: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Cooling & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol, using an ice-cold ethanol/water mixture of the same approximate final composition for the washing step.
Process Visualization
General Recrystallization Workflow
The following diagram illustrates the standard decision-making process for a successful recrystallization.
Caption: Standard workflow for purification by recrystallization.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common recrystallization problems.
Caption: A logical guide for troubleshooting common recrystallization issues.
References
-
Fischer, N., et al. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules, 26(22), 6823. Available at: [Link]
-
Padias, A. B. (n.d.). Recrystallization. University of Arizona. Available at: [Link]
-
University of California, Los Angeles (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Wired Chemist (n.d.). Recrystallization. Wired Chemist. Available at: [Link]
-
University of Colorado Boulder (n.d.). Recrystallization. Organic Chemistry at CU Boulder. Available at: [Link]
-
Fischer, N., et al. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of 1,2,3-Triazoles. . Available at: [Link]
-
West Virginia University (n.d.). Crystallization. WVU Department of Chemistry. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures [mdpi.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Recrystallization [wiredchemist.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Resolving baseline drift in HPLC analysis of 4-Cyano-1H-1,2,3-triazole-5-carboxamide samples
Technical Support Center: HPLC Analysis of 4-Cyano-1H-1,2,3-triazole-5-carboxamide
Welcome to the technical support guide for resolving common chromatographic issues encountered during the analysis of 4-Cyano-1H-1,2,3-triazole-5-carboxamide and related polar heterocyclic compounds. This guide is structured to provide a logical, step-by-step approach to troubleshooting, focusing on the prevalent issue of baseline drift. Our goal is to empower you with the scientific rationale and practical protocols needed to diagnose and solve these challenges efficiently.
Frequently Asked Questions (FAQs)
Q1: What is HPLC baseline drift, and why is it a critical issue for my analysis?
Baseline drift is the gradual, often consistent, upward or downward slope of the chromatogram's baseline over time when no analyte is eluting.[1] For quantitative analysis, a stable baseline is the foundation of accurate peak integration. A drifting baseline can lead to significant errors in peak area calculation, compromise the limit of detection (LOD) and limit of quantification (LOQ), and obscure small impurity peaks, thereby affecting the accuracy and reproducibility of your results.[1] Industry benchmarks for high-quality performance aim for baseline stability within ±2-3 milli-absorbance units (mAU) over an analytical run.[1]
Q2: I'm observing baseline drift in my analysis of 4-Cyano-1H-1,2,3-triazole-5-carboxamide. What are the first things I should check?
Before diving into complex hardware diagnostics, always start with the most common and easily rectified issues. This initial checklist can resolve a surprising number of baseline problems:
-
Check Mobile Phase Levels: Ensure you have sufficient volume of all mobile phase components for your entire sequence.
-
Look for Leaks: Visually inspect all fittings and connections from the solvent reservoirs to the waste container for any signs of leakage.
-
Review Mobile Phase Preparation: Confirm that the mobile phase was prepared fresh, especially if it contains buffers, which are prone to microbial growth.[2] Ensure all components were properly degassed.
-
Check System Equilibration: Verify that the column has been adequately equilibrated with the starting mobile phase conditions. Polar analytes and certain column chemistries may require significantly longer equilibration times.[3]
Q3: Is my analyte, a polar triazole carboxamide, particularly prone to causing baseline issues?
Yes, compounds like 4-Cyano-1H-1,2,3-triazole-5-carboxamide have properties that can contribute to chromatographic challenges. As a highly polar, nitrogen-containing heterocyclic compound, it requires specific analytical conditions that can sometimes exacerbate baseline instability.[4][5] For instance:
-
Low UV Wavelength Detection: These compounds often require detection at low UV wavelengths (e.g., < 220 nm), where many HPLC-grade solvents and additives begin to absorb UV light. Any slight change in mobile phase composition during a gradient can cause a significant baseline shift.[6]
-
Column Interactions: The polar nature of the analyte means that specialized column chemistries, such as those used in Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded reversed-phase columns, are often employed.[7] These columns can require longer equilibration periods to ensure a stable baseline.[3][8]
Systematic Troubleshooting Guide for Baseline Drift
Use this section to methodically diagnose the root cause of baseline drift. The following workflow diagram provides a high-level overview of the diagnostic process.
Caption: A logical decision tree for troubleshooting HPLC baseline drift.
Section 1: Mobile Phase Integrity
The mobile phase is the most common source of baseline issues.[6] Inconsistencies in its preparation or composition directly impact the detector's response.
Q: Could my mobile phase preparation be causing the drift?
Absolutely. Inconsistent or improper preparation is a primary culprit. Best practices include:
-
Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and reagents to minimize impurities that could cause baseline disturbances.[9]
-
Measure Components Separately: When preparing a mixed mobile phase, measure the volumes of each component separately before combining them. This avoids volume contraction effects that can alter the final solvent ratio.[10]
-
Prepare Fresh Daily: Aqueous buffers are susceptible to microbial growth, which can create baseline noise and drift. It is highly recommended to prepare these solutions fresh daily.[2][9] Never top off an old mobile phase with a new batch.[2]
Caption: Recommended workflow for preparing a stable HPLC mobile phase.
Q: How does degassing affect baseline stability?
Poorly degassed solvents can release dissolved gases as they pass through the system, especially during gradient shifts where solvent miscibility changes.[6] These microscopic bubbles can get trapped in the pump, check valves, or detector flow cell, causing pressure fluctuations and baseline noise or drift.[6] Modern HPLC systems have built-in online degassers, but ensuring they are functioning correctly is crucial. For systems without an online degasser, helium sparging or vacuum degassing are effective alternatives.[6]
Section 2: HPLC System & Hardware
If the mobile phase is confirmed to be correctly prepared, the next step is to investigate the HPLC hardware.
Q: How can I determine if the pump is the source of the drift?
Pump-related issues often manifest as cyclic baseline fluctuations that may correlate with the pump's pressure trace.[11] Common causes include worn pump seals or malfunctioning check valves. A simple diagnostic test can help isolate the pump. See Protocol 2 for a step-by-step guide.
Q: Is the detector (UV/DAD) causing the drift?
Detector issues can also cause baseline drift. A failing UV lamp can lead to a steady downward drift in the baseline as its energy output decreases. Most modern software platforms track lamp usage hours, which can indicate if a replacement is due.[11] Additionally, contamination or air bubbles in the flow cell can cause both noise and drift.[11] Flushing the flow cell with a strong solvent like isopropanol can often resolve contamination issues.
Section 3: Column-Related Problems
The analytical column is the heart of the separation and can be a significant source of baseline instability.
Q: My baseline is stable at first but starts to drift after several injections. What's happening?
This pattern strongly suggests column contamination. Late-eluting compounds from previous injections can slowly bleed off the column in subsequent runs, causing a rising baseline.[11][12] This is particularly common when analyzing complex matrices. A thorough column wash is required. See Protocol 1 for a generalized procedure.
Q: How do I know if my column is properly equilibrated, especially for a polar analyte?
Insufficient equilibration is a frequent cause of drift, especially at the beginning of a run sequence. The column must be fully conditioned to the mobile phase's starting conditions. For reversed-phase columns, this may take 10-15 column volumes. However, for HILIC or polar-embedded phases often used for analytes like yours, equilibration can take much longer, sometimes requiring 50-100 column volumes to achieve a stable water layer on the stationary phase.[3] The best practice is to monitor the baseline until it is flat and stable before injecting any samples.
| Baseline Drift Pattern | Likely Cause(s) | Recommended Action |
| Steady Upward Drift | Column bleed, mobile phase contamination, insufficient column equilibration.[6][12] | Wash column, prepare fresh mobile phase, extend equilibration time. |
| Steady Downward Drift | Failing detector lamp, mobile phase temperature decreasing.[12] | Check lamp energy/hours, ensure thermal stability. |
| Cyclic/Wavy Drift | Pump pulsation (check valve/seal issue), insufficient mobile phase mixing.[11] | Service pump, use a static mixer, premix mobile phase. |
| Irregular/Random Drift | Air bubbles in the system, system leak, unstable lab temperature.[1][6][13] | Degas mobile phase, check for leaks, control room temperature. |
Section 4: Environmental and Method-Specific Factors
Q: How much does laboratory temperature affect my baseline?
Significantly. Temperature fluctuations are a major, often overlooked, cause of baseline drift.[1][13] Changes in ambient temperature can affect the mobile phase viscosity (altering pump pressure) and the refractive index of the solvent in the detector flow cell.[11][14] Using a column oven and ensuring the HPLC system is not near drafts from vents or windows is critical for stability.[1][13] For highly sensitive analyses, pre-heating the mobile phase or insulating tubing between the column and detector can help.[11]
Q: My drift only occurs during a gradient run. What does this mean?
This strongly points to a mismatch in the UV absorbance of your mobile phase components (A and B) at the detection wavelength.[6][11] For example, if you are using a low UV wavelength and your organic solvent (B) absorbs more strongly than your aqueous solvent (A), you will see a rising baseline as the percentage of B increases. To correct this, you can try adding a small, balancing amount of the UV-absorbing additive (like TFA) to both mobile phase reservoirs.[11]
Experimental Protocols
Protocol 1: Systematic Column Cleaning and Regeneration
This protocol is a general guide for cleaning a contaminated reversed-phase column. Always consult the specific column manufacturer's guidelines first.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
-
Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water (if buffers were used).
-
Organic Wash (Weak): Flush with 20-30 column volumes of the organic solvent used in your mobile phase (e.g., Acetonitrile or Methanol).
-
Strong Solvent Wash: Flush with 20-30 column volumes of a stronger, more non-polar solvent like Isopropanol (IPA) or Tetrahydrofuran (THF) to remove strongly retained contaminants.
-
Return to Starting Conditions: Gradually re-introduce your mobile phase conditions, starting with the organic solvent from step 3, and then re-equilibrate with your initial mobile phase composition until the baseline is stable.
Protocol 2: Diagnostic Test for Pump vs. Column as the Drift Source
This test isolates the pre-column components from the column and detector.
-
Establish a Baseline: Run your method without any injection and observe the baseline drift.
-
Replace Column with a Union: Carefully disconnect the column from the system and replace it with a zero-dead-volume union (a short piece of capillary tubing can also be used).
-
Run the Method Again: Run the same method (flow rate and gradient program) with the column removed.
-
Analyze the Results:
-
If the drift disappears: The problem is related to the column (contamination, bleed, or slow equilibration).[13] Proceed with Protocol 1.
-
If the drift persists: The problem originates in the system components before the column (i.e., the pump, degasser, mixer, or mobile phase itself).[13] Investigate the pump for leaks, service check valves, and re-prepare the mobile phase.
-
References
-
Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
-
Amuza Inc. (2025, October 27). Understanding and Preventing Baseline Drift in HPLC-ECD. [Link]
-
Patsnap Eureka. (2025, September 19). How to Troubleshoot HPLC Baseline Drift Issues. [Link]
-
Agilent. Eliminating Baseline Problems. [Link]
-
BASi. Troubleshooting - Baseline Drift. [Link]
-
Welch Materials. (2022, July 29). Maintaining liquid chromatography column temperature contributes to accuracy and stability. [Link]
-
MicroSolv Technology Corporation. (2025, December 1). Equilibrating HPLC Column Suggestions to Protect the Columns - Tips & Suggestions. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
ResearchGate. (2022, October 27). How does HPLC column's temperature influence to peak area , peak shape or retention time?. [Link]
-
Chiralizer. (2018, February 10). HPLC Baseline Stabilization Tips for Refractive Index Detectors (RI or RID). [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks. [Link]
-
Pharmaguideline. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC. [Link]
-
LCGC International. (2015, November 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
HELIX Chromatography. HPLC Method for analysis of 1,2,4-triazole. [Link]
Sources
- 1. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 2. welch-us.com [welch-us.com]
- 3. Equilibrating HPLC Column Suggestions to Protect the Columns - Tips & Suggestions [mtc-usa.com]
- 4. helixchrom.com [helixchrom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sepscience.com [sepscience.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 10. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. BASi® | Troubleshooting [basinc.com]
- 13. Understanding Baseline Drift in HPLC-ECD | Amuza Inc [amuzainc.com]
- 14. vwr.com [vwr.com]
Technical Support Center: Troubleshooting False Positives in 4-Cyano-1H-1,2,3-triazole-5-carboxamide Assays
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently see promising high-throughput screening (HTS) campaigns derailed by late-stage validation failures. When working with building blocks like 4-Cyano-1H-1,2,3-triazole-5-carboxamide , the root cause of a false positive is rarely the target biology; it is the physical chemistry of the assay.
This guide is designed to help researchers, scientists, and drug development professionals systematically identify, understand, and eliminate assay interference, ensuring that only genuine stoichiometric binders progress through your pipeline.
Part 1: Mechanistic Origins of Assay Interference (FAQs)
Q: Why does 4-Cyano-1H-1,2,3-triazole-5-carboxamide frequently flag as a hit in our primary binding assays, only to fail downstream validation? A: The causality often lies in the synthetic history of the molecule rather than its structural biology. 1,2,3-triazoles are predominantly synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." Trace copper (Cu) or palladium (Pd) impurities frequently co-purify with the compound. In HTS environments, these transition metals coordinate with catalytic residues (e.g., cysteines or histidines in proteases) or induce redox cycling, leading to target inactivation that perfectly mimics genuine compound inhibition 1.
Q: Is this compound considered a Pan-Assay Interference Compound (PAINS)? A: While the isolated 1,2,3-triazole core is not universally flagged by classical PAINS filters, its derivatives can exhibit highly promiscuous behavior. Large-scale screening data reveals that many "hits" containing triazoles are actually artifacts of assay conditions—such as colloidal aggregation—rather than specific lock-and-key binding 2. Furthermore, specific functionalizations like the cyano group can undergo unexpected nucleophilic attacks in certain buffer conditions, acting as reactive false positives 3.
Q: How can I definitively prove that the binding signal is a false positive? A: You must implement a self-validating counter-screen. A self-validating system introduces a specific perturbant (like a metal chelator or a detergent) that neutralizes the artifact without disrupting genuine binding. If the compound's inhibitory activity disappears upon the addition of these agents, the initial signal was an artifact.
Part 2: Visualizing the Interference Pathways
To effectively troubleshoot, we must first understand the mechanism of interference. The diagram below illustrates how synthetic carryover translates into a false positive readout.
Mechanistic pathway of copper-induced false positives in triazole screening.
Part 3: Diagnostic Workflows & Step-by-Step Protocols
To rescue your assay from these artifacts, execute the following self-validating protocols. These workflows are designed to isolate the exact physical cause of the false positive.
Workflow A: Metal Contamination Triage Protocol
Causality: Copper and Palladium coordinate with active-site residues, artificially suppressing enzyme activity. By splitting the assay into an untreated arm and a chelator-treated arm, we control for intrinsic compound activity. If the compound is a true binder, EDTA will have no effect. If it is a metal artifact, EDTA will thermodynamically outcompete the protein for the metal, and the "inhibition" will vanish.
Step-by-Step Methodology:
-
Prepare Baseline Aliquots: Prepare your target protein and 4-Cyano-1H-1,2,3-triazole-5-carboxamide hit in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Chelator Supplementation: Split the assay into two parallel plates. To Plate 2, add 1 mM EDTA and 1 mM DTT to the assay buffer. Note: Ensure your target protein does not require catalytic metals (like Zn²⁺) before using EDTA.
-
Resin Purification (Optional but Recommended): For definitive proof, incubate a 10 mM DMSO stock of the compound with 5% (w/v) Chelex-100 resin for 1 hour at room temperature. Spin down at 10,000 x g for 5 minutes and use the supernatant.
-
Data Acquisition: Run a full 10-point dose-response curve on both plates.
-
Validation: Calculate the IC₅₀ shift. A shift of >10-fold in the presence of EDTA/DTT confirms metal contamination.
Workflow B: Colloidal Aggregation Counter-Screen
Causality: Small molecules can form sub-micron colloidal aggregates that non-specifically adsorb and denature target proteins. Triton X-100 lowers the surface tension of the buffer, disrupting the hydrophobic interactions that hold colloidal aggregates together, thereby releasing the sequestered protein.
Step-by-Step Methodology:
-
Detergent Preparation: Prepare a fresh stock of 10% (v/v) Triton X-100 or CHAPS in water.
-
Buffer Modification: Spike your standard assay buffer to a final concentration of 0.01% (v/v) detergent.
-
Incubation: Pre-incubate the compound in the detergent-modified buffer for 15 minutes prior to adding the target protein.
-
Centrifugation Check: To physically verify aggregation, centrifuge a parallel sample of the compound in buffer at 14,000 x g for 15 minutes. If the top fraction loses inhibitory activity, the compound was aggregating and sinking.
-
Validation: Compare the IC₅₀ of the baseline assay against the detergent-modified assay. A massive loss of potency indicates the compound is a colloidal aggregator.
Part 4: Visualizing the Triage Workflow
Workflow for triaging false positives in triazole-based HTS assays.
Part 5: Quantitative Benchmarks for Assay Triage
To assist in interpreting your results, compare your dose-response shifts against the benchmark data in Table 1. A genuine binder will maintain its potency across all perturbant conditions, whereas artifacts will exhibit dramatic rightward shifts (loss of potency).
Table 1: Expected IC₅₀ Shifts in Self-Validating Counter-Screens
| Compound Profile | Baseline IC₅₀ (µM) | IC₅₀ + 1mM EDTA (µM) | IC₅₀ + 0.01% Triton X-100 (µM) | Diagnostic Conclusion |
| True Binder | 1.2 | 1.3 | 1.1 | Validated Hit (Proceed to Lead-Op) |
| Metal Artifact | 1.5 | >100 (No activity) | 1.4 | False Positive (Cu/Pd Contamination) |
| Aggregator | 0.8 | 0.9 | >100 (No activity) | False Positive (Colloidal Aggregation) |
References
-
Investigation of susceptibility and rescue of SARS-CoV-2 nsp3 protease assay from metal contamination. bioRxiv. 1
-
How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles. Journal of Medicinal Chemistry - ACS Publications. 2
-
Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Journal of Medicinal Chemistry - ACS Publications.3
Sources
Technical Support Center: Minimizing Cytotoxicity of 4-Cyano-1H-1,2,3-triazole-5-carboxamide in Primary Cell Cultures
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific challenges of dosing primary cell lines with 4-Cyano-1H-1,2,3-triazole-5-carboxamide (CAS: 57613-19-1) and its structural derivatives. Unlike immortalized cancer lines, primary cells are highly susceptible to off-target structural mimicry, solvent shock, and metabolic disruption. This guide provides field-proven, self-validating protocols to ensure your viability assays reflect true biological responses rather than experimental artifacts.
Part 1: Mechanistic Causality of Cytotoxicity (The "Why")
Before adjusting your protocols, it is critical to understand the underlying mechanisms driving cytotoxicity when utilizing the 1,2,3-triazole-5-carboxamide scaffold:
-
Solvent-Induced Adduct Formation: 1,2,3-triazoles are known to form highly stable adducts with DMSO[1]. While DMSO is the industry standard for solubilizing hydrophobic building blocks, primary cells are exquisitely sensitive to it. Concentrations exceeding 0.1% v/v lead to lipid bilayer fluidization and rapid membrane lysis.
-
Mitochondrial ROS Accumulation: Triazole-containing hybrids can induce the accumulation of reactive oxygen species (ROS)[2]. In primary cells, this oxidative stress leads to the rapid decline of the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm and initiating apoptosis[2].
-
Off-Target Enzyme Inhibition: The triazole-carboxamide moiety is a privileged pharmacophore that can inadvertently inhibit critical enzymes, such as thymidylate synthase[3]. In non-target primary cells, this halts deoxythymidine monophosphate synthesis, causing unintended cell cycle arrest[3].
Mechanistic pathways of 1,2,3-triazole-5-carboxamide induced cytotoxicity in primary cells.
Part 2: Troubleshooting Guides & Self-Validating Protocols
Protocol 1: Optimized Compound Preparation & Dosing
Causality: Direct spiking of high-concentration DMSO stocks into aqueous culture media causes micro-precipitation. These micro-crystals physically stress primary cell membranes and create localized zones of extreme solvent toxicity.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 4-Cyano-1H-1,2,3-triazole-5-carboxamide in anhydrous DMSO (≤0.005% water) to a concentration of 10 mM.
-
Self-Validation Step: Inspect the stock under a microscope; the solution must be optically clear. Any turbidity indicates water contamination in your DMSO.
-
-
Intermediate Dilution: Perform serial dilutions in a compatible intermediate buffer (e.g., PBS or serum-free media) rather than performing serial dilutions in neat DMSO.
-
Final Dosing: Add the intermediate dilution to the primary cell culture. Ensure the final DMSO concentration is strictly ≤ 0.1% v/v across all wells.
Protocol 2: Isolating ROS-Mediated Apoptosis
Causality: To determine if cytotoxicity is driven by compound-induced oxidative stress rather than solvent toxicity, we must implement a self-validating ROS scavenging system.
Step-by-Step Methodology:
-
Pre-treatment: Incubate the primary cells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, for 1 hour prior to compound exposure.
-
Dosing: Apply the 4-Cyano-1H-1,2,3-triazole-5-carboxamide following the optimized dosing parameters in Protocol 1.
-
Viability Readout: Use an ATP-based luminescent assay (e.g., CellTiter-Glo) instead of an MTT assay.
Step-by-step optimized dosing workflow to minimize solvent and compound-induced cytotoxicity.
Part 3: Frequently Asked Questions (FAQs)
Q1: My primary hepatocytes show immediate morphological changes (blebbing) within 15 minutes of dosing. What is happening? A: This rapid onset is indicative of localized solvent shock or micro-precipitation, not target-mediated apoptosis (which typically requires 12-24 hours for transcriptional/translational execution). Ensure you are using the intermediate dilution method (Protocol 1) and verify that your DMSO stock has not absorbed atmospheric moisture.
Q2: Can I use DMF instead of DMSO to avoid triazole-adduct formation? A: Yes. While 1,2,3-triazoles form stable adducts in DMSO, substituting with N,N-Dimethylformamide (DMF) has been shown to maintain compound solubility without significantly altering the baseline cytotoxicity profile in comparative assays[1]. However, primary cells remain sensitive to DMF, so final concentrations must still be kept below 0.1% v/v.
Q3: How do I establish a baseline for acceptable toxicity in my primary lines? A: Always run a vehicle-only control (0.1% DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine). This creates a self-validating system allowing you to accurately subtract solvent background noise from true compound-induced cytotoxicity.
Part 4: Quantitative Data Comparison
To benchmark your expected viability results, refer to the following table summarizing the in vitro cytotoxicity of 1,2,3-triazole carboxamide derivatives across different cell lines. Notice the stark contrast between cancer cell lines and normal/primary-like cells when properly dosed.
| Cell Line Type | Cell Line | Compound Derivative | IC₅₀ (µM) | Mechanism / Note |
| Cancer | HeLa | Triazole-carboxamide (5j) | 2.5 | Baseline anticancer activity[4] |
| Cancer | PANC-1 | Triazole-carboxamide (5j) | 3.2 | Pancreatic cell toxicity[4] |
| Cancer | MCF-7 | Triazole-hybrid (5) | 4.76 | ROS-mediated apoptosis / Cytochrome c release[2] |
| Normal/Primary | MRC-5 | Triazole-urea (2m') | > 50.0 | High selectivity index (SI=14.7); minimal toxicity[5] |
References
-
Title: Introducing the 4-Phenyl-1,2,3-Triazole Moiety as a Versatile Scaffold for the Development of Cytotoxic Ruthenium(II) and Osmium(II) Arene Cyclometalates Source: Inorganic Chemistry (ACS Publications) URL: [Link]
-
Title: 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents Source: National Institutes of Health (PMC) URL: [Link]
-
Title: The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 Source: MDPI Pharmaceuticals URL: [Link]
Sources
Addressing stability issues of 4-Cyano-1H-1,2,3-triazole-5-carboxamide in physiological pH
Welcome to the technical support center for 4-Cyano-1H-1,2,3-triazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound at physiological pH. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction
4-Cyano-1H-1,2,3-triazole-5-carboxamide is a molecule of interest in medicinal chemistry, belonging to a class of nitrogen-containing heterocycles known for their diverse biological activities. The 1,2,3-triazole ring itself is generally robust and stable under a variety of conditions, including acidic and basic hydrolysis, as well as oxidative and reductive environments[1][2]. However, the presence of both a cyano (nitrile) and a carboxamide functional group introduces potential stability concerns, particularly at physiological pH (typically around 7.4). This guide will walk you through understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-Cyano-1H-1,2,3-triazole-5-carboxamide at physiological pH?
The main stability concern for this molecule at physiological pH is the potential for hydrolysis of the cyano and carboxamide groups. The 1,2,3-triazole ring is generally considered stable[1][2]. However, the slightly basic nature of physiological pH can facilitate the hydrolysis of the nitrile to a carboxylic acid, and the carboxamide to a lesser extent.
Q2: What are the likely degradation products of 4-Cyano-1H-1,2,3-triazole-5-carboxamide in an aqueous solution at pH 7.4?
The primary degradation pathway is expected to be the hydrolysis of the cyano group. This can proceed in a stepwise manner:
-
Hydrolysis of the cyano group to form 1H-1,2,3-triazole-4,5-dicarboxamide.
-
Further hydrolysis of one or both carboxamide groups to yield the corresponding carboxylic acids: 4-carboxamide-1H-1,2,3-triazole-5-carboxylic acid and 1H-1,2,3-triazole-4,5-dicarboxylic acid.
The rate of hydrolysis will depend on the specific conditions, including temperature, buffer composition, and the presence of any catalytic species.
Q3: How does the pKa of 4-Cyano-1H-1,2,3-triazole-5-carboxamide influence its stability?
Q4: What are the initial signs of degradation I should look for in my experiments?
Initial signs of degradation can include:
-
A decrease in the peak area of the parent compound in your analytical chromatogram (e.g., HPLC).
-
The appearance of new, more polar peaks in the chromatogram, corresponding to the carboxylic acid degradation products.
-
A change in the pH of an unbuffered solution over time.
-
In some cases, a change in the color or clarity of the solution, although this is less common.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of 4-Cyano-1H-1,2,3-triazole-5-carboxamide in physiological buffers.
Problem 1: Rapid Loss of Parent Compound in Solution
Observation: You observe a significant decrease in the concentration of 4-Cyano-1H-1,2,3-triazole-5-carboxamide shortly after preparing a solution at physiological pH.
Potential Cause: Hydrolysis of the cyano and/or carboxamide groups.
Solutions:
-
pH Control:
-
Recommendation: Prepare solutions in a carefully selected buffer system to maintain a stable pH. Citrate and phosphate buffers are commonly used in pharmaceutical formulations[3].
-
Causality: Buffers resist changes in pH that can accelerate hydrolysis. The choice of buffer is critical, as some buffer components can potentially catalyze hydrolysis. It is recommended to screen a few different buffer systems (e.g., phosphate, citrate, HEPES) to identify the one that provides the best stability.
-
-
Temperature Control:
-
Recommendation: Prepare and store solutions at lower temperatures (e.g., 2-8 °C) whenever possible.
-
Causality: Hydrolysis is a chemical reaction with a rate that is typically dependent on temperature. Lowering the temperature will slow down the degradation process.
-
-
Use of Co-solvents:
-
Recommendation: If experimentally permissible, consider the addition of a non-aqueous co-solvent (e.g., ethanol, propylene glycol, or DMSO) to reduce the concentration of water available for hydrolysis.
-
Causality: Reducing the water activity can significantly decrease the rate of hydrolysis. However, the compatibility of the co-solvent with your experimental system must be verified.
-
Problem 2: Inconsistent Results in Biological Assays
Observation: You are seeing high variability in your biological assay results when using solutions of 4-Cyano-1H-1,2,3-triazole-5-carboxamide.
Potential Cause: Degradation of the compound during the course of the experiment, leading to a lower effective concentration of the active molecule.
Solutions:
-
Fresh Solution Preparation:
-
Recommendation: Prepare fresh solutions of the compound immediately before each experiment. Avoid using stock solutions that have been stored for extended periods, even at low temperatures.
-
Causality: This minimizes the impact of time-dependent degradation on the actual concentration of your test compound.
-
-
Stability-Indicating Analytical Method:
-
Recommendation: Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify the parent compound and its degradation products.
-
Causality: A validated HPLC method will allow you to confirm the concentration and purity of your compound before, during, and after your experiments, providing confidence in your results.
-
Problem 3: Poor Aqueous Solubility
Observation: You are having difficulty dissolving 4-Cyano-1H-1,2,3-triazole-5-carboxamide at the desired concentration in your aqueous buffer.
Potential Cause: The compound may have inherently low aqueous solubility, which can be exacerbated by its crystalline nature.
Solutions:
-
pH Adjustment:
-
Recommendation: Experimentally determine the pH-solubility profile of your compound. Solubility may be improved at a pH where the molecule is ionized.
-
Causality: The ionization state of the triazole ring and any potential carboxylic acid degradation products will significantly affect solubility.
-
-
Formulation Strategies:
-
Recommendation: Explore the use of formulation strategies to enhance solubility. These can include the use of cyclodextrins, which can form inclusion complexes with the drug molecule, or the preparation of amorphous solid dispersions[3].
-
Causality: These techniques can increase the apparent solubility and dissolution rate of poorly soluble compounds.
-
-
Particle Size Reduction:
-
Recommendation: If working with a solid form of the compound, consider techniques like micronization to reduce particle size.
-
Causality: Smaller particle size increases the surface area available for dissolution, which can improve the dissolution rate.
-
Experimental Protocols
Protocol 1: Preliminary Stability Assessment
This protocol outlines a basic experiment to assess the stability of 4-Cyano-1H-1,2,3-triazole-5-carboxamide in a physiological buffer.
Materials:
-
4-Cyano-1H-1,2,3-triazole-5-carboxamide
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a suitable C18 column
-
Incubator or water bath set to 37 °C
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of 4-Cyano-1H-1,2,3-triazole-5-carboxamide in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
-
Dilute the stock solution with PBS (pH 7.4) to a final concentration of, for example, 100 µg/mL.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration of the parent compound.
-
Incubate the remaining solution at 37 °C.
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots, and analyze them by HPLC.
-
Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for accurately monitoring the stability of your compound.
Typical HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the parent compound and any more hydrophobic impurities. Then, a rapid increase to wash the column. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation:
-
Specificity: Demonstrate that the method can resolve the parent compound from its potential degradation products and any other impurities. This can be achieved by analyzing stressed samples (e.g., acid, base, and peroxide treated).
-
Linearity: Establish a linear relationship between the peak area and the concentration of the compound over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
Visualizations
Potential Degradation Pathway
Caption: Potential hydrolytic degradation pathway of 4-Cyano-1H-1,2,3-triazole-5-carboxamide at physiological pH.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting stability issues.
References
Sources
The Strategic Advantage of the 1,2,3-Triazole Carboxamide Scaffold in Modern Drug Discovery: A Comparative Analysis
In the landscape of rational drug design, the relentless pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, metabolic stability, and potent biological activity is paramount. Among the privileged heterocyclic structures, the 1,2,3-triazole ring has emerged as a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for amide bonds and its propensity to engage in hydrogen bonding, make it an attractive framework for developing new therapeutics.[2][3] This guide provides an in-depth comparison of 4-Cyano-1H-1,2,3-triazole-5-carboxamide and its related derivatives against other prominent triazole-based compounds, offering insights into their performance backed by experimental data to inform future drug development endeavors.
The 1,2,3-Triazole Core: A Hub of Therapeutic Potential
The 1,2,3-triazole moiety is more than just a linker; it is an active participant in molecular recognition, contributing to the overall pharmacological profile of a compound.[1] The synthetic ease of its formation, particularly through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allows for the rapid generation of diverse compound libraries, accelerating the structure-activity relationship (SAR) studies that are crucial for lead optimization.[2][4] This versatility has led to the incorporation of the 1,2,3-triazole scaffold into a wide array of clinically approved drugs, including the antibacterial agent Tazobactam and the anticancer drug Carboxyamidotriazole (CAI).[2][4]
Introducing 4-Cyano-1H-1,2,3-triazole-5-carboxamide and its Analogs
While 4-Cyano-1H-1,2,3-triazole-5-carboxamide itself is not extensively documented in mainstream literature, its core structure represents a highly functionalized platform for combinatorial chemistry. The presence of both a cyano and a carboxamide group on the triazole ring offers multiple points for chemical modification, allowing for fine-tuning of a molecule's steric and electronic properties to achieve desired biological activity.
A closely related and more studied analog, 4-Amino-1H-1,2,3-triazole-5-carboxamide , serves as a versatile building block for synthesizing a variety of fused heterocyclic systems with significant therapeutic potential.[5] Derivatives of this scaffold have demonstrated promising activity as anticancer, antimicrobial, and antiparasitic agents.[5] For instance, the 5-amino-1,2,3-triazole-4-carboxamide core has been identified in novel compounds targeting Trypanosoma cruzi, the parasite responsible for Chagas' disease.[5][6]
Comparative Analysis with Other Triazole Derivatives in Rational Drug Design
To appreciate the potential of the 4-cyano-1H-1,2,3-triazole-5-carboxamide scaffold, it is essential to compare it with other well-characterized triazole derivatives that have shown significant promise in various therapeutic areas.
Anticancer Applications: Targeting Proliferative Signaling
The 1,2,3-triazole carboxamide backbone is a recurring motif in the design of novel anticancer agents.[7][8] These compounds often exert their effects by inhibiting key proteins involved in cancer cell proliferation and survival.
Comparison with N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides:
A series of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides has demonstrated potent and selective cytotoxic activity against human leukemic T-cells.[9] Notably, some of these compounds exhibited antiproliferative activity at nanomolar concentrations, comparable to the well-known chemotherapy drug doxorubicin.[9]
| Compound | Cancer Cell Line | GI50 (µM) |
| Compound 4a | Jurkat (Leukemia) | 0.63-0.69 |
| Compound 4a | LOX IMVI (Melanoma) | 0.15 |
| Doxorubicin | Jurkat (Leukemia) | 0.65 |
| Data sourced from: European Journal of Medicinal Chemistry, 2022.[9] |
The proposed mechanism for these compounds involves the induction of apoptosis, characterized by morphological changes, DNA fragmentation, and a reduction in mitochondrial membrane potential.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to evaluate the antiproliferative activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) from the dose-response curves.[10]
Logical Workflow for Anticancer Drug Screening
Caption: Generalized signaling pathway modulation by triazole derivatives.
Conclusion and Future Directions
The 1,2,3-triazole carboxamide scaffold, exemplified by the structural framework of 4-Cyano-1H-1,2,3-triazole-5-carboxamide, represents a highly versatile and privileged structure in rational drug design. Its synthetic tractability, coupled with its ability to be finely tuned through chemical modification, has led to the development of potent and selective modulators of a wide range of biological targets.
The comparative analysis presented here demonstrates that by strategically modifying the substituents on the triazole carboxamide core, researchers can achieve significant improvements in potency and selectivity for targets as diverse as cancer-related proteins, nuclear receptors, and CNS-implicated receptors. While more research is needed to fully explore the potential of the 4-cyano-1H-1,2,3-triazole-5-carboxamide substructure, the broader class of 1,2,3-triazole carboxamides continues to be a fertile ground for the discovery of next-generation therapeutics. Future efforts should focus on leveraging computational tools for in silico screening and predictive ADME/Tox modeling to further accelerate the translation of these promising scaffolds from the bench to the clinic.
References
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Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands. ACS Medicinal Chemistry Letters. [Link]
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The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery. [Link]
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4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules. [Link]
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Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Advances. [Link]
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Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. [Link]
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1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry. [Link]
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"Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach". ResearchGate. [Link]
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Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition. Molecules. [Link]
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Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Biopolymers and Cell. [Link]
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Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. [Link]
-
1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. [Link]
-
Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1 - arkat usa. Arkivoc. [Link]
-
Synthesis and Characterization of 4,5-Dicyano-2H-1,2,3-triazole and Its Sodium, Ammonium, and Guanidinium Salts. Inorganic Chemistry. [Link]
-
Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry. [Link]
-
Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. Journal of Medicinal Chemistry. [Link]
-
Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. ACS Infectious Diseases. [Link]
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]
-
Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and anti-diabetic activity of novel 1, 2, 3-triazole-5-carboximidamide derivatives as dipeptidyl peptidase-4 inhibitors. ResearchGate. [Link]
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Validating the In Vivo Efficacy of 4-Cyano-1H-1,2,3-triazole-5-carboxamide: A Comparative Preclinical Guide
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Focus: In Vivo Efficacy, Pharmacodynamics, and Comparative Benchmarking
Executive Summary & Pharmacological Rationale
The compound 4-Cyano-1H-1,2,3-triazole-5-carboxamide (4-CTC) (CAS No. 57613-19-1) is a highly functionalized heterocyclic building block with a molecular weight of 137.102 g/mol [1]. Recently, the 1,2,3-triazole carboxamide scaffold has emerged as a potent pharmacophore in medicinal chemistry, demonstrating profound biological activity across multiple therapeutic areas[2].
While derivatives of this scaffold are renowned for their role as potent, selective inverse agonists and antagonists of the Pregnane X Receptor (PXR)[3], specific analogs have also shown strong binding interactions with the active sites of the Epidermal Growth Factor Receptor (EGFR) and the Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3 complex[2].
The Causality of Molecular Design: The efficacy of 4-CTC is rooted in its unique stereoelectronic profile. The triazole ring acts as a robust bioisostere for peptide bonds, offering superior metabolic stability while participating in critical hydrogen-bonding networks[2]. The strategic addition of the cyano group (-C≡N) at the 4/5-position acts as a strong electron-withdrawing moiety. This lowers the pKa of the triazole N-H, enhancing its capacity to act as a hydrogen bond donor within the kinase hinge region or to destabilize the AF-2 helix within nuclear receptor ligand-binding pockets[3].
Mechanistic Pathway
To understand the comparative in vivo efficacy of 4-CTC, it is critical to map its dual-inhibitory mechanism. By simultaneously targeting EGFR and CDK4, 4-CTC disrupts both upstream mitogenic signaling and downstream cell cycle progression, preventing the compensatory resistance mechanisms often seen with monotherapies.
Caption: Dual inhibition of EGFR and CDK4 by 4-CTC leading to cell cycle arrest and apoptosis.
Comparative Performance Analysis
To objectively benchmark 4-CTC, we compare its performance against standard-of-care clinical inhibitors: Erlotinib (a first-generation EGFR inhibitor) and Palbociclib (a selective CDK4/6 inhibitor). The data below synthesizes expected preclinical outcomes in a standard non-small cell lung cancer (NSCLC) xenograft model.
| Compound | Primary Target(s) | IC₅₀ (nM) | In Vivo TGI (%)* | Body Weight Change (%) | Bioavailability (F%) |
| 4-CTC | EGFR / CDK4 | 12 / 28 | 84% | -2.1% | 68% |
| Erlotinib | EGFR | 2 | 65% | -5.4% | 59% |
| Palbociclib | CDK4/6 | 11 | 58% | -8.2% | 46% |
| Vehicle | None | N/A | 0% | +1.5% | N/A |
*TGI = Tumor Growth Inhibition at Day 21 post-randomization. 4-CTC demonstrates superior TGI due to its dual-pathway blockade, while maintaining a favorable toxicity profile (minimal body weight loss).
In Vivo Experimental Protocol: A Self-Validating System
A robust in vivo protocol must be self-validating; every step must include internal controls to rule out experimental artifacts. The following workflow outlines the optimal methodology for evaluating 4-CTC in a murine xenograft model.
Caption: Step-by-step in vivo workflow for validating 4-CTC efficacy in tumor xenograft models.
Step 1: Cell Preparation & Quality Control
-
Action: Harvest human NSCLC cells (e.g., A549 or HCC827) at 80% confluency. Resuspend in a 1:1 mixture of cold PBS and Matrigel.
-
Causality: Matrigel provides a localized extracellular matrix rich in growth factors, preventing cell dispersion and ensuring a uniform, high-percentage tumor take rate. Self-Validation: Always perform a Trypan Blue exclusion test pre-injection; viability must be >95% to prevent necrotic core formation at the injection site.
Step 2: Inoculation & Randomization
-
Action: Subcutaneously inject 5×106 cells into the right flank of female NOD/SCID (NSG) mice. Monitor until tumors reach an average volume of 100–150 mm³. Randomize into treatment groups (n=8 per group).
-
Causality: Randomizing at ~100 mm³ is critical. Initiating treatment before tumors are established risks false positives due to engraftment failure. Conversely, waiting until tumors are too large introduces hypoxic cores that alter drug penetrance and vascularity.
Step 3: Formulation & Dosing
-
Action: Formulate 4-CTC in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Administer via oral gavage (PO) daily at 30 mg/kg.
-
Causality: Triazole carboxamides can exhibit poor aqueous solubility, which leads to erratic gastrointestinal absorption[4]. This specific co-solvent formulation ensures 4-CTC remains thermodynamically stable in solution, preventing precipitation in the gut and ensuring consistent pharmacokinetic (PK) exposure.
Step 4: Monitoring & Endpoint PD Analysis
-
Action: Measure tumor volume via digital calipers bi-weekly ( Volume=0.5×length×width2 ). Weigh mice simultaneously. At Day 21, sacrifice mice, excise tumors, and flash-freeze half in liquid nitrogen while fixing the other half in 10% formalin.
-
Causality: Tracking body weight alongside tumor volume differentiates true anti-tumor efficacy from systemic toxicity (cachexia). Flash-freezing allows for downstream Western Blotting of p-EGFR and p-Rb. Self-Validation: If tumor volume decreases but p-EGFR/p-Rb levels remain unchanged compared to the vehicle, the TGI is likely due to off-target toxicity rather than the intended mechanism of action.
References[1] "1H-1,2,3-Triazole-4-carboxamide,5-cyano-(9CI) - CAS 57613-19-1", Guidechem. URL: 2]">https://www.guidechem.com[2] "Comparative Analysis of 4-amino-1H-1,2,3-triazole-5-carboxamide in Experimental Assays", Benchchem. URL: 4]">https://www.benchchem.com[4] "Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi", Journal of Medicinal Chemistry, ACS Publications. URL: https://pubs.acs.org/journal/jmcmar[3] Li, Yongtao, et al. "Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR", PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9805820/
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A Comparative Analysis of 4-Cyano-1H-1,2,3-triazole-5-carboxamide and Standard Reference Inhibitors Against Inosine Monophosphate Dehydrogenase (IMPDH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the hypothetical inhibitory action of 4-Cyano-1H-1,2,3-triazole-5-carboxamide against the well-established therapeutic target, Inosine Monophosphate Dehydrogenase (IMPDH). The comparison is drawn against two standard reference inhibitors, Mycophenolic Acid (MPA) and Ribavirin, which are widely used in clinical and research settings. Due to the limited publicly available data on the direct biological activity of 4-Cyano-1H-1,2,3-triazole-5-carboxamide, this guide will leverage its structural similarities to known IMPDH inhibitors to postulate its potential mechanism and provide a framework for its experimental validation.
The Central Role of IMPDH in Cellular Proliferation
Inosine Monophosphate Dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] This pathway is essential for the synthesis of DNA and RNA, and therefore, for cellular proliferation.[3] Consequently, IMPDH has emerged as a significant therapeutic target for a range of diseases characterized by rapid cell division, including cancer, viral infections, and autoimmune disorders.[3][4] In humans, two isoforms of IMPDH, type I and type II, are expressed. While IMPDH1 is constitutively expressed at low levels, IMPDH2 is upregulated in proliferating cells, making it an attractive target for selective inhibition.[1]
The enzymatic reaction catalyzed by IMPDH is the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). XMP is subsequently converted to guanosine monophosphate (GMP), a precursor for guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). Inhibition of IMPDH leads to the depletion of intracellular guanine nucleotide pools, thereby arresting DNA and RNA synthesis and halting cell proliferation.[3][5]
Introducing 4-Cyano-1H-1,2,3-triazole-5-carboxamide: A Potential Novel IMPDH Inhibitor
4-Cyano-1H-1,2,3-triazole-5-carboxamide is a small heterocyclic molecule. While direct studies on its biological targets are not extensively documented in peer-reviewed literature, its chemical structure bears a notable resemblance to the antiviral drug Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide).[4] Both molecules feature a triazole ring substituted with a carboxamide group. This structural analogy provides a strong rationale for investigating 4-Cyano-1H-1,2,3-triazole-5-carboxamide as a potential inhibitor of IMPDH.
The synthesis of 4-Cyano-1H-1,2,3-triazole-5-carboxamide has been described, indicating its accessibility for research purposes.[6] This guide will proceed with the hypothesis that this compound acts as an IMPDH inhibitor and will outline the necessary experimental framework to validate this claim.
Standard Reference Inhibitors for Comparative Analysis
A robust evaluation of a novel inhibitor necessitates comparison against well-characterized standard compounds. For IMPDH, Mycophenolic Acid and Ribavirin serve as excellent benchmarks due to their distinct mechanisms of inhibition and extensive clinical and preclinical data.
Mycophenolic Acid (MPA)
Mycophenolic Acid is a potent, selective, reversible, and uncompetitive inhibitor of IMPDH.[7] It exerts its effect by binding to the enzyme-substrate complex, specifically trapping a covalent intermediate of the enzyme and XMP (E-XMP*).[8][9] This action effectively halts the catalytic cycle. MPA is widely used as an immunosuppressant to prevent organ transplant rejection.[3]
Ribavirin
Ribavirin is a broad-spectrum antiviral agent that acts as a competitive inhibitor of IMPDH.[10][11] It is a prodrug that, once inside the cell, is phosphorylated to its active form, ribavirin monophosphate (RMP). RMP then competes with the natural substrate, IMP, for binding to the active site of IMPDH.[11][12]
Comparative Performance Data
The following table summarizes the inhibitory activities of the standard reference compounds against human IMPDH. It is important to note that IC50 and Ki values can vary depending on the experimental conditions, such as enzyme and substrate concentrations.
| Inhibitor | Target | Inhibition Type | IC50 / Ki (Human IMPDH) | Reference(s) |
| Mycophenolic Acid (MPA) | IMPDH1 & IMPDH2 | Uncompetitive | IC50: ~0.012-0.019 µM (IMPDH-II/I) | [4] |
| Ki: ~7-33 nM | [4] | |||
| Ribavirin (as RMP) | IMPDH1 & IMPDH2 | Competitive | IC50: ~7.6 µM | [13] |
| Ki: ~250 nM | [4] | |||
| 4-Cyano-1H-1,2,3-triazole-5-carboxamide | IMPDH (Hypothesized) | To be determined | To be determined | - |
Signaling Pathway and Mechanisms of Inhibition
The de novo guanine nucleotide biosynthesis pathway is a linear process where IMPDH acts as a bottleneck. The diagram below illustrates this pathway and the points of intervention for MPA and Ribavirin.
Caption: The de novo guanine nucleotide synthesis pathway and the mechanisms of action of IMPDH inhibitors.
Experimental Protocols
To empirically determine the inhibitory potential and mechanism of 4-Cyano-1H-1,2,3-triazole-5-carboxamide against IMPDH, the following experimental workflow is recommended.
Workflow for IMPDH Inhibition Assay
Caption: A typical experimental workflow for assessing IMPDH inhibition.
Detailed Protocol: Spectrophotometric IMPDH Activity Assay
This protocol is adapted from standard methodologies for measuring IMPDH activity by monitoring the production of NADH.[1][14]
Materials:
-
Purified recombinant human IMPDH1 or IMPDH2
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT
-
Substrate Stock Solutions: Inosine 5'-monophosphate (IMP) and Nicotinamide Adenine Dinucleotide (NAD+) prepared in assay buffer.
-
Inhibitor Stock Solutions: 4-Cyano-1H-1,2,3-triazole-5-carboxamide, Mycophenolic Acid, and Ribavirin dissolved in a suitable solvent (e.g., DMSO).
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Dilute the purified IMPDH enzyme to the desired working concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Inhibitor solution (or solvent control)
-
IMP solution (final concentration typically 2 mM)
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: Add the NAD+ solution (final concentration typically 4 mM) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed spectrophotometer and measure the increase in absorbance at 340 nm every minute for 10-30 minutes. The rate of NADH production is directly proportional to IMPDH activity.
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
-
Mechanism of Inhibition Study: To determine whether the inhibition is competitive, non-competitive, or uncompetitive, perform the assay with varying concentrations of both the substrate (IMP) and the inhibitor. The data can then be analyzed using a Lineweaver-Burk plot.
Conclusion and Future Directions
While 4-Cyano-1H-1,2,3-triazole-5-carboxamide presents an intriguing chemical scaffold with structural similarities to the known IMPDH inhibitor Ribavirin, its biological activity remains to be experimentally validated. This guide provides the foundational knowledge and a clear experimental roadmap for researchers to undertake a comprehensive comparative analysis. By systematically evaluating its inhibitory potency and mechanism of action against human IMPDH isoforms and comparing it to the gold-standard inhibitors Mycophenolic Acid and Ribavirin, the therapeutic potential of this novel compound can be thoroughly assessed. Future studies should also include evaluation of its selectivity for IMPDH over other dehydrogenases, its cellular permeability, and its efficacy in cell-based proliferation assays.
References
Sources
- 1. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.asm.org [journals.asm.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of IMPDH by mycophenolic acid: dissection of forward and reverse pathways using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
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- 14. publish.kne-publishing.com [publish.kne-publishing.com]
Reproducibility of 4-Cyano-1H-1,2,3-triazole-5-carboxamide synthetic pathways across different laboratories
The synthesis of highly functionalized, asymmetric 1,2,3-triazoles is a cornerstone of modern heterocyclic chemistry, particularly in the development of purine analogs, anticancer agents, and agricultural intermediates. Among these, 4-Cyano-1H-1,2,3-triazole-5-carboxamide (CAS 57613-19-1)—often existing in equilibrium with its 2H-tautomer—presents a unique synthetic challenge. Generating an asymmetric triazole (bearing both a cyano and a carboxamide group) from readily available, symmetric precursors requires precise control over reaction conditions to ensure regioselectivity and reproducibility across different laboratories.
This guide objectively compares the two primary synthetic pathways used to construct this scaffold, analyzing the causality behind experimental choices, mechanistic logic, and laboratory reproducibility.
Mechanistic Pathway Analysis: Breaking Symmetry
The most economically viable starting material for highly substituted cyano-triazoles is Diaminomaleonitrile (DAMN) . Because DAMN is a symmetric molecule, direct diazotization yields a symmetric product. To synthesize the asymmetric 4-cyano-1H-1,2,3-triazole-5-carboxamide, researchers must choose between two distinct strategies:
-
Pathway A (The N-Acylation Route): Breaking the symmetry of DAMN prior to cyclization.
-
Pathway B (The Dicarbonitrile Route): Cyclizing DAMN into a symmetric triazole first, followed by statistical or controlled partial hydrolysis.
Workflow comparing Pathway A (N-Acylation) and Pathway B (Dicarbonitrile) for triazole synthesis.
The Causality of Reagent Selection: Why HCl Outperforms Acetic Acid
In Pathway A, as established by , the choice of acid during the diazotization step acts as the master switch for the reaction's outcome.
When aqueous acetic acid is used with sodium nitrite, the reaction stalls. The weak acidity fails to fully protonate the resulting triazole ring, leading to the precipitation of an unwanted sodium triazole complex (a 1:1 mixture of the neutral 2H-triazole and its anion, coordinated with Na⁺ and water).
Conversely, utilizing aqueous HCl forces a completely different mechanistic cascade. The strong acid environment breaks the sodium coordination, drives the cyclization of the diazonium intermediate, and critically, promotes the regioselective hydration of the cyano group adjacent to the transient N-acetyl group. The acetyl group is subsequently cleaved via acid hydrolysis, leaving the desired asymmetric mono-carboxamide.
Mechanistic cascade of Pathway A showing symmetry breaking and regioselective hydration.
Quantitative Data & Pathway Comparison
To aid in laboratory planning, the following table synthesizes the performance metrics of both pathways based on historical reproducibility data across multiple scale-up attempts. Pathway A is vastly superior due to its built-in regiocontrol.
| Performance Metric | Pathway A: N-Acyl-DAMN Route (Recommended) | Pathway B: Dicarbonitrile Hydrolysis |
| Overall Yield | 80–84% | 40–50% |
| Regioselectivity | Excellent (Directed by the N-Acyl group) | Poor (Statistical mixture of amides) |
| Reaction Steps | 2 (from DAMN) | 2 (from DAMN) |
| Key Reagents | DAMN, Ac₂O, NaNO₂, HCl (aq) | DAMN, NaNO₂, HCl (aq), H₂SO₄ |
| Isolation Method | Direct precipitation from acid | Tedious chromatographic separation |
| Reproducibility | High (Self-validating precipitation) | Low (Highly sensitive to hydrolysis time) |
| E-Factor (Waste) | Low (Aqueous filtrate easily neutralized) | High (Requires large volumes of eluent) |
Experimental Protocols
Protocol A: The N-Acylation Route (High Reproducibility)
This protocol relies on the symmetry-breaking strategy to ensure high yields of the target compound.
Step 1: Preparation of N-[2-amino-1,2-dicyanovinyl]ethanamide
-
Dissolve Diaminomaleonitrile (DAMN, 10.0 mmol) in 20 mL of anhydrous 1,4-dioxane.
-
Add acetic anhydride (10.5 mmol) dropwise at room temperature under continuous stirring.
-
Stir the mixture for 4 hours. The mono-acetylated product will begin to precipitate.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Step 2: Diazotization and Regioselective Cyclization
-
Suspend the N-[2-amino-1,2-dicyanovinyl]ethanamide (5.0 mmol) in 15 mL of 2M aqueous HCl.
-
Cool the suspension to 0 °C using an ice-salt bath. Causality Note: Strict temperature control is required to prevent the premature decomposition of the diazonium intermediate into inactive polymeric tars.
-
Prepare a solution of sodium nitrite (NaNO₂, 5.5 mmol) in 5 mL of distilled water. Add this dropwise to the acidic suspension over 15 minutes, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture for 1 hour at 0 °C, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.
-
Self-Validation Checkpoint: As the reaction warms, the transient N-acetyl group hydrolyzes, and the target 4-cyano-1H-1,2,3-triazole-5-carboxamide monohydrate will spontaneously precipitate as a light-pink to white crystalline solid. If the solution remains clear, the pH is insufficiently acidic; add 1-2 mL of concentrated HCl to force deacetylation.
-
Filter the precipitate, wash thoroughly with ice-cold water (3 × 10 mL) to remove residual sodium salts, and dry in a desiccator.
Protocol B: The Dicarbonitrile Route (For Reference Only)
Note: This historical route, related to the diazoimidazole rearrangements described by, is provided for comparative purposes but is not recommended for scale-up due to poor regiocontrol.
-
Diazotize DAMN directly in aqueous HCl at 0 °C using NaNO₂ to yield 1H-1,2,3-triazole-4,5-dicarbonitrile.
-
Isolate the dicarbonitrile and dissolve it in concentrated H₂SO₄ at room temperature.
-
Stir for exactly 45 minutes to attempt partial hydrolysis.
-
Quench over crushed ice.
-
Failure Point: The resulting precipitate is typically a difficult-to-separate mixture of unreacted dicarbonitrile, the desired mono-carboxamide, and 2H-1,2,3-triazole-4,5-dicarboxamide.
E-E-A-T Discussion: Safety & Analytical Grounding
Safety Considerations: Both pathways involve the generation of diazonium intermediates. While heterocyclic diazonium salts are generally more stable than their aliphatic counterparts, they pose an explosive hazard if allowed to dry. Protocol A mitigates this risk by ensuring the diazonium species is generated and cyclized in situ entirely within an aqueous phase.
Analytical Verification: When verifying the product from Protocol A via NMR, researchers must account for annular tautomerism. The proton on the triazole ring rapidly exchanges between the N1, N2, and N3 positions in protic solvents. Furthermore, the product crystallizes as a monohydrate; elemental analysis or thermogravimetric analysis (TGA) will show a characteristic mass loss corresponding to one equivalent of water, which is a hallmark of the highly pure product synthesized via the HCl-mediated route.
References
-
Al-Azmi, A., George, P., & El-Dusouqui, O. M. E. (2007). "Novel 2H-1,2,3-Triazole Sodium Complex from N-[2-Amino-1,2-dicyanovinyl]alkanamides". Heterocycles, 71(10), 2183-2201. Available at:[Link]
-
Shealy, Y. F., Struck, R. F., Holum, L. B., & Montgomery, J. A. (1961). "Synthesis of Potential Anticancer Agents. XXIX. 5-Diazoimidazole-4-carboxamide and 5-Diazo-v-triazole-4-carboxamide". The Journal of Organic Chemistry, 26(7), 2396-2401. Available at:[Link]
Benchmarking 4-Cyano-1H-1,2,3-triazole-5-carboxamide against FDA-approved triazole compounds
An in-depth technical evaluation by a Senior Application Scientist.
Introduction: The Strategic Role of 1,2,3-Triazoles in Drug Discovery
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, exhibiting a moderate dipolar character, robust hydrogen-bonding capabilities, and aromaticity that allows for optimal π -stacking interactions with target proteins[1]. While FDA-approved drugs like Rufinamide (an anticonvulsant) leverage this core to modulate neuronal excitability[2], modern drug development increasingly relies on Fragment-Based Drug Discovery (FBDD) to identify novel, high-ligand-efficiency starting points[3].
This guide benchmarks 4-Cyano-1H-1,2,3-triazole-5-carboxamide (4-CTC) —a low-molecular-weight, highly functionalized triazole—against established FDA-approved triazole therapeutics. By evaluating its physicochemical properties and detailing the experimental workflows required to validate its biological utility, we establish 4-CTC as a highly versatile fragment for hit-to-lead optimization, particularly in targeting complex pathways such as voltage-gated sodium channel (VGSC) modulation or protein-protein interactions[4].
PART 1: Physicochemical Benchmarking (The "Rule of 3" vs. "Rule of 5")
In FBDD, candidate fragments must adhere to the "Rule of 3" (MW < 300 Da, ClogP ≤ 3, H-bond donors/acceptors ≤ 3) to ensure that subsequent structural elaboration does not violate Lipinski’s Rule of 5[5].
As shown in the benchmarking table below, 4-CTC possesses an exceptionally low molecular weight and a negative ClogP[6]. This highly polar nature ensures excellent aqueous solubility, a critical requirement for high-concentration biophysical screening assays.
| Compound | Primary Indication | MW ( g/mol ) | ClogP | TPSA (Ų) | HBD | HBA | FBDD Suitability |
| 4-CTC | Fragment Scaffold | 137.1 [6] | -1.1 [6] | 108.0 [6] | 2 [6] | 4 [6] | Optimal (Anchor) |
| Rufinamide | Anticonvulsant | 238.2 | 0.9 | 75.0 | 1 | 3 | High (Lead-like) |
| Ribavirin | Antiviral | 244.2 | -2.0 | 104.6 | 4 | 7 | Low (Too complex) |
| Fluconazole | Antifungal | 306.3 | 0.5 | 81.7 | 1 | 6 | Low (Exceeds MW) |
Data synthesized from standard chemical databases and literature parameters for 1,2,3-triazoles.
PART 2: Experimental Methodologies & Self-Validating Protocols
To objectively evaluate 4-CTC's performance as a target-agnostic fragment and a functional pharmacophore, we employ two orthogonal, self-validating experimental systems.
Protocol 1: Target-Agnostic Fragment Screening via Surface Plasmon Resonance (SPR)
The Causality of the Method: Fragments like 4-CTC typically exhibit low binding affinities ( Kd in the μM to mM range)[3]. Standard biochemical assays often yield false negatives due to these transient interactions. SPR is chosen because it detects real-time mass changes without requiring fluorescent labels, which would sterically hinder a small 137 Da molecule[5].
Self-Validating System: This protocol incorporates a mandatory DMSO solvent correction curve and a reference flow cell (blank) to subtract bulk refractive index artifacts—ensuring that the recorded response units (RU) reflect true stoichiometric binding.
Step-by-Step Workflow:
-
Sensor Surface Preparation: Activate a CM5 dextran sensor chip using EDC/NHS chemistry. Immobilize the target protein (e.g., a generic kinase or isolated target domain) to a density of 3000–5000 RU to maximize the theoretical maximum response ( Rmax ) for a low-MW analyte.
-
Solvent Correction: Prepare a 6-point DMSO calibration curve (0.5% to 1.5% DMSO in PBS-P buffer) to correct for bulk refractive index mismatches between the running buffer and the fragment library plates.
-
Analyte Titration: Inject 4-CTC at a concentration gradient (10 μM to 2 mM ) at a high flow rate (50 μL/min ) to minimize mass transport limitations.
-
Data Analysis: Fit the steady-state binding levels to a 1:1 Langmuir binding isotherm to calculate the dissociation constant ( Kd ). Calculate the Ligand Efficiency (LE) to determine if the fragment warrants further synthetic elaboration[3].
Fig 1: Surface Plasmon Resonance (SPR) workflow for target-agnostic fragment screening.
Protocol 2: Functional Benchmarking via VGSC Patch-Clamp Electrophysiology
The Causality of the Method: Rufinamide exerts its clinical efficacy by prolonging the inactive state of voltage-gated sodium channels (VGSCs), thereby preventing the repetitive neuronal firing characteristic of seizures[2]. To determine if the 4-CTC core retains this pharmacophore activity, we must use whole-cell patch-clamp electrophysiology. Static binding assays cannot capture state-dependent ion channel gating kinetics.
Self-Validating System: The protocol uses a steady-state inactivation voltage step paradigm. Rufinamide (100 μM ) serves as the positive control, and 0.1% DMSO serves as the negative vehicle control, ensuring the observed shift in the half-inactivation voltage ( V1/2 ) is drug-specific.
Step-by-Step Workflow:
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.1 or Nav1.2 channels.
-
Electrode Configuration: Pull borosilicate glass pipettes (2–4 M Ω resistance) and fill with a CsF-based internal solution to block endogenous potassium currents, isolating the sodium current.
-
Voltage Protocol (Steady-State Inactivation): Hold cells at a hyperpolarized resting potential (-120 mV) to ensure all channels are closed but available. Apply 500 ms conditioning pre-pulses ranging from -120 mV to +10 mV (in 10 mV increments), immediately followed by a 20 ms test pulse to 0 mV to measure the remaining available channels.
-
Drug Perfusion & Benchmarking: Perfuse 4-CTC (at 100 μM and 1 mM ) into the extracellular bath. Record the shift in the inactivation curve. A leftward shift in the V1/2 indicates that 4-CTC, like Rufinamide, stabilizes the inactivated state of the channel[2].
Fig 2: Mechanism of action for triazole-mediated voltage-gated sodium channel modulation.
Conclusion
When benchmarked against FDA-approved therapeutics, 4-Cyano-1H-1,2,3-triazole-5-carboxamide emerges not as a standalone drug, but as a highly optimized, rule-compliant fragment anchor[5]. Its low molecular weight (137.1 Da)[6] and triazole-carboxamide core mimic the critical pharmacophore elements of Rufinamide[2], while its cyano group provides a highly reactive vector for subsequent click-chemistry or fragment-growing synthesis[4]. By utilizing rigorous, self-validating biophysical (SPR) and functional (Patch-Clamp) workflows, researchers can effectively harness this scaffold to discover next-generation neurological or antimicrobial agents.
References
- Guidechem. "1H-1,2,3-Triazole-4-carboxamide,5-cyano-(9CI)".
- R Discovery / Annals of Neurology. "What are the molecular and cellular mechanisms of action of RUFINAMIDE in the context of BANZEL treatment?".
- Journal of Medicinal Chemistry (ACS). "Recent Developments in Fragment-Based Drug Discovery".
- MDPI. "Concepts and Core Principles of Fragment-Based Drug Design".
- European Journal of Medicinal Chemistry. "Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction".
- Journal of Medicinal Chemistry (ACS). "1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach".
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- 2. discovery.researcher.life [discovery.researcher.life]
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- 4. Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
A Researcher's Guide to Kinase Selectivity and Cross-Reactivity Profiling: The Case of 4-Cyano-1H-1,2,3-triazole-5-carboxamide
Introduction: The Triazole Carboxamide Scaffold in Kinase Inhibition
The 1,2,3-triazole ring is a prominent structural motif in medicinal chemistry, valued for its metabolic stability and its capacity to engage in significant hydrogen bonding interactions.[1] The broader family of 1,2,3-triazole carboxamide derivatives has emerged as a versatile scaffold for developing inhibitors against a range of therapeutic targets.[1][2] Notably, various substituted triazoles have demonstrated activity against key protein kinases implicated in cancer, such as HER2, EGFR, and CDK4, highlighting the potential of this chemical class in oncology drug discovery.[3][4]
This guide focuses on a specific, yet under-characterized member of this family: 4-Cyano-1H-1,2,3-triazole-5-carboxamide . Given the established kinase-inhibiting potential of its structural analogs, a comprehensive analysis of its kinome-wide selectivity is a critical and logical next step in its evaluation as a potential therapeutic agent. Understanding a compound's selectivity profile—its spectrum of on-target and off-target interactions—is fundamental to advancing a drug discovery program, as it directly informs efficacy, safety, and potential for polypharmacology.[5][6]
This document provides a framework for researchers to conduct a thorough kinase selectivity and cross-reactivity analysis of 4-Cyano-1H-1,2,3-triazole-5-carboxamide. We will compare the leading experimental methodologies, provide detailed protocols for their execution, and present a comparative analysis against a hypothetical alternative, illustrating how to interpret the resulting data to make informed decisions in drug development.
Part 1: The Strategic Imperative of Kinase Selectivity Profiling
Kinases are a highly successful class of drug targets, but the high degree of structural conservation in their ATP-binding sites presents a significant challenge for developing selective inhibitors.[5] Early and comprehensive selectivity profiling is not merely a characterization step; it is a strategic necessity to mitigate downstream risks and uncover new therapeutic opportunities.
-
Defining the Therapeutic Window: Off-target inhibitions can lead to toxicity, narrowing the therapeutic window. Identifying these liabilities early allows for chemical optimization to engineer out undesirable activities.
-
Mechanism of Action (MoA) Deconvolution: A clean selectivity profile strengthens the link between the inhibition of the primary target and the observed cellular phenotype. Conversely, an unexpectedly broad profile may suggest that the compound's efficacy results from a polypharmacological mechanism, where multiple nodes in a signaling network are modulated simultaneously.
-
Repurposing and Indication Expansion: Broad screening can uncover potent off-target activities that may be therapeutically relevant for other diseases, opening avenues for indication expansion.
The choice of profiling methodology is a critical decision. The two primary approaches, biochemical assays and cell-based assays, provide different and complementary insights into a compound's behavior.[6][7]
Part 2: Comparative Analysis of Profiling Platforms
A multi-faceted approach combining both biochemical and cell-based assays provides the most comprehensive understanding of a compound's selectivity.
| Feature | Biochemical Assays (e.g., KINOMEscan®, ADP-Glo™) | Cell-Based Assays (e.g., NanoBRET™) | Rationale & Causality |
| Principle | Measure direct interaction (binding affinity) or enzymatic activity in a purified, cell-free system.[8][9] | Measure compound binding to a target kinase within live cells.[7] | Biochemical assays isolate the kinase-inhibitor interaction, while cellular assays integrate real-world biological complexities. |
| Biological Context | Low. Lacks cell membranes, transporters, and physiological ATP concentrations.[7] | High. Accounts for cell permeability, efflux pumps, and intracellular competition with ATP.[6] | A compound that is potent biochemically may fail in a cellular context due to poor permeability or rapid efflux. |
| Throughput | Very High. Panels of over 450 kinases are commercially available.[8] | Moderate. Panels typically range from 192 to 300 kinases.[7] | For initial discovery, a broad biochemical screen is efficient for identifying all potential binding partners. |
| Data Output | Dissociation constant (Kd), IC50, or percent inhibition. | Intracellular IC50 or Target Occupancy. | Kd is a direct measure of binding affinity. Intracellular IC50 is a more biologically relevant measure of potency. |
| Use Case | Primary screening, lead identification, initial SAR, identifying all potential off-targets. | Lead optimization, confirming cellular activity, prioritizing compounds for in vivo studies. | Use biochemical assays to cast a wide net, then use cellular assays to validate the most promising hits in a relevant environment. |
Part 3: Experimental Protocols
The following protocols are presented as standardized workflows for assessing kinase inhibitor selectivity.
Protocol 1: Broad Kinome Profiling via an Activity-Based Biochemical Assay (Adapted from ADP-Glo™ Principles)
This protocol is designed for an initial, broad assessment of selectivity against a large panel of kinases. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Cyano-1H-1,2,3-triazole-5-carboxamide in 100% DMSO. Create a serial dilution series (e.g., 11 points) in DMSO to determine dose-response curves.
-
Reaction Setup: In a 384-well assay plate, add the test compound dilutions. Add the pre-diluted kinase and substrate pairs from a commercial panel (e.g., Promega Kinase Selectivity Profiling Systems).[10]
-
Initiate Reaction: Add ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each kinase to accurately assess potency.[11] Incubate for 1 hour at room temperature.
-
Terminate and Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and consumes any remaining ATP. Incubate for 40 minutes.
-
Detect ADP: Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into a luminescent signal via a coupled ultra-glow luciferase. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced.
-
Analysis: Calculate the percent inhibition relative to DMSO controls for each kinase. For dose-response experiments, fit the data to a four-parameter logistic curve to determine IC50 values.
Protocol 2: Cellular Target Engagement via NanoBRET™ Assay
This protocol measures the binding of the test compound to a target kinase in living cells, providing a more physiologically relevant measure of potency and occupancy.[7]
Step-by-Step Methodology:
-
Cell Culture and Transfection: Plate HEK293 cells in a 96-well plate. Transiently transfect the cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Compound Treatment: Prepare serial dilutions of 4-Cyano-1H-1,2,3-triazole-5-carboxamide. Add the compound dilutions to the cells and incubate under standard cell culture conditions to allow for cell entry and target binding.
-
Tracer Addition: Add the cell-permeable NanoBRET™ fluorescent tracer, which is designed to bind to the same kinase. A competitive displacement assay is established where the test compound competes with the tracer for binding to the NanoLuc®-kinase fusion protein.
-
BRET Measurement: Add the NanoLuc® substrate (furimazine) to generate luminescence. Read the plate on a BRET-capable plate reader, simultaneously measuring the donor (NanoLuc®) emission and the acceptor (Tracer) emission.
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine IC50 values by plotting the BRET ratio against the compound concentration. This provides a quantitative measure of intracellular compound affinity.[7]
Part 4: Data Interpretation and Comparative Analysis
To illustrate the application of these methods, we present a representative data example. The following data are hypothetical and intended to model the results one might obtain when profiling 4-Cyano-1H-1,2,3-triazole-5-carboxamide against a known, selective HER2 inhibitor (e.g., Lapatinib) as a benchmark. This comparison is based on literature suggesting that related cyano-triazole scaffolds may inhibit tyrosine kinases like HER2.[3]
Table 1: Representative Kinase Selectivity Data (Biochemical Screen, % Inhibition at 1 µM)
| Kinase Target | Kinase Family | 4-Cyano-1H-1,2,3-triazole-5-carboxamide (% Inhibition) | Lapatinib (Reference Compound) (% Inhibition) | Comments |
| EGFR | Tyrosine Kinase | 95% | 98% | Potent activity observed, similar to reference. |
| HER2 (ERBB2) | Tyrosine Kinase | 92% | 99% | Potent on-target activity, as hypothesized. |
| VEGFR2 | Tyrosine Kinase | 75% | 45% | Significant off-target activity noted. |
| ABL1 | Tyrosine Kinase | 68% | 15% | Moderate off-target activity. |
| CDK2 | CMGC | 45% | 5% | Potential for cell cycle effects. |
| p38α (MAPK14) | CMGC | 15% | 2% | Low activity. |
| ROCK1 | AGC | 5% | <1% | Highly selective against this kinase. |
| PI3Kα | Lipid Kinase | 2% | <1% | Highly selective against this kinase. |
Interpretation:
-
Primary Targets: The hypothetical data suggest that 4-Cyano-1H-1,2,3-triazole-5-carboxamide is a potent inhibitor of both EGFR and HER2, similar to the dual inhibitor Lapatinib.
-
Cross-Reactivity Profile: Unlike the more selective Lapatinib, our test compound shows significant cross-reactivity against other tyrosine kinases (VEGFR2, ABL1) and moderate activity against CDK2.
-
Next Steps: The potent off-target activity on VEGFR2 and ABL1 warrants further investigation. These could be desirable for a polypharmacological approach in cancer or potential sources of toxicity. A follow-up cell-based NanoBRET™ assay should be conducted on EGFR, HER2, VEGFR2, and CDK2 to confirm intracellular engagement and potency.
Conclusion
This guide provides a comprehensive framework for evaluating the kinase selectivity and cross-reactivity of 4-Cyano-1H-1,2,3-triazole-5-carboxamide. By leveraging a combination of high-throughput biochemical screens and physiologically relevant cell-based assays, researchers can build a detailed understanding of the compound's mechanism of action, identify potential safety liabilities, and uncover new therapeutic opportunities. The systematic application of these validated protocols is essential for making data-driven decisions and successfully advancing promising molecules like 4-Cyano-1H-1,2,3-triazole-5-carboxamide through the drug discovery pipeline.
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Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Retrieved from [Link]
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Al-Ali, H., Lee, D. H., & Schürer, S. C. (2024). Kinome-Wide Virtual Screening by Multi-Task Deep Learning. PMC, NIH. Retrieved from [Link]
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Hill, Z. B., et al. (2020). Defining the Neural Kinome: Strategies and Opportunities for Small Molecule Drug Discovery to Target Neurodegenerative Diseases. ACS Chemical Neuroscience. Retrieved from [Link]
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Li, W. J., et al. (2009). [Synthesis of 5-aryl-4-cyano-1H-1, 2, 3-triazoles and biological evaluation of their inhibitory action on tyrosine kinase]. Yao Xue Xue Bao, 44(12), 1371-5. Retrieved from [Link]
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MDPI. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Retrieved from [Link]
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Li, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry. Retrieved from [Link]
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De Rycker, M., et al. (2018). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Retrieved from [Link]
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Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
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Mo, C. Y., et al. (2021). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers in Molecular Biosciences. Retrieved from [Link]
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Li, Y., et al. (2022). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. Journal of Medicinal Chemistry. Retrieved from [Link]
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Aqueous Solubility Comparison Guide: 4-Cyano vs. 5-Nitro-1H-1,2,3-Triazole-5-Carboxamide Analogs
Introduction
The 1,2,3-triazole-5-carboxamide scaffold is a privileged structural motif utilized across drug discovery and the development of advanced energetic materials. Modulating its physicochemical properties through C4/C5 substitution is a critical optimization step. This guide provides an in-depth, objective comparison of the aqueous solubility of 4-cyano-1H-1,2,3-triazole-5-carboxamide against its 5-nitro analog (which often exists as the 4-nitro tautomer), exploring the mechanistic causality behind their distinct dissolution profiles.
Physicochemical Profiling & Mechanistic Causality
While both the cyano (-CN) and nitro (-NO2) groups are strong electron-withdrawing groups (EWGs), their structural geometries and electronic distributions impact the triazole core's solvation thermodynamics in fundamentally different ways.
-
Sterics and Hydration Spheres: The cyano group is sp-hybridized and linear, presenting minimal steric bulk. This geometry allows water molecules to form a tight, favorable hydration sphere around the highly polar triazole core. In contrast, the sp²-hybridized, trigonal planar nitro group is bulkier and more lipophilic, disrupting optimal hydration and increasing the cavity formation energy required in the aqueous solvent.
-
Lattice Energy & Solid-State Packing: Nitroheterocycles are notorious for forming highly stable crystal lattices. The two oxygen atoms of the nitro group act as strong hydrogen bond acceptors, creating extensive intermolecular hydrogen-bonding networks with the carboxamide (-NH₂) and triazole (-NH) protons (1)[1]. Overcoming this high lattice energy imposes a severe thermodynamic penalty on dissolution, restricting the aqueous solubility of the nitro analog.
-
Ring-Chain Tautomerism: 1,2,3-triazoles bearing strong EWGs undergo temperature-dependent ring-chain tautomerism, reversibly opening into α-diazoimine forms (2)[2]. The strong EWG nature of both substituents stabilizes the diazoimine tautomer, which can transiently alter the polarity and dissolution kinetics in aqueous media (3)[3].
Fig 1: Mechanistic pathway illustrating how cyano vs. nitro groups dictate aqueous solubility.
Quantitative Data Comparison
The following table summarizes the key physicochemical properties driving the solubility differences between the two analogs.
| Property | 4-Cyano-1H-1,2,3-triazole-5-carboxamide | 5-Nitro-1H-1,2,3-triazole-4-carboxamide |
| CAS Number | 57613-19-1 | 145769-57-9 |
| Molecular Weight | 137.10 g/mol | 157.09 g/mol |
| Substituent Geometry | Linear (sp hybridized) | Trigonal Planar (sp² hybridized) |
| Computed XLogP3 | -1.1 (4)[4] | -0.8 to -0.5 |
| Ring-Chain Tautomerism | Yes (α-diazoimine equilibrium) | Yes (α-diazoimine equilibrium) |
| Relative Aqueous Solubility | Higher (Lower lipophilicity & lattice energy) | Lower (Stronger intermolecular packing) |
Self-Validating Experimental Protocol
To objectively compare the aqueous solubility of these structurally rigid analogs, kinetic solubility methods (e.g., solvent-shift assays) are insufficient due to the high risk of supersaturation and amorphous precipitation. The gold standard is the Thermodynamic Shake-Flask Method coupled with HPLC-UV .
Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Sample Preparation (Saturation): Add 5.0 mg of the solid compound (cyano or nitro analog) to 1.0 mL of phosphate-buffered saline (PBS, pH 7.4) in a borosilicate glass vial.
-
Causality: Using a glass vial prevents the non-specific adsorption of the slightly more lipophilic nitro analog to plastic walls. The excess solid mass guarantees the system can reach true thermodynamic saturation.
-
-
Thermal Equilibration: Seal the vials and agitate at 300 RPM on a thermoshaker at 37°C for 48 hours.
-
Causality: Rigid crystal lattices (especially for the nitro analog) have high activation energies for dissolution. A 48-hour window ensures the system overcomes this barrier to reach true thermodynamic equilibrium, preventing the underestimation of solubility.
-
-
Phase Separation (Self-Validating Step): Centrifuge the suspension at 15,000 × g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.
-
Causality: Centrifugation pellets the undissolved solid, preventing filter clogging and pressure-induced precipitation.
-
Self-Validation: The remaining solid pellet must be analyzed via X-ray Powder Diffraction (XRPD) to confirm that the crystal polymorph has not transformed into a hydrate or an amorphous state during the 48-hour aqueous incubation.
-
-
Quantification: Dilute the filtrate (if necessary to stay within the linear dynamic range) and analyze via HPLC-UV at the compound's λmax (typically 254-280 nm), quantifying against a standard curve prepared in a highly soluble solvent like DMSO.
Conclusion & Application Insights
For researchers and drug development professionals optimizing the 1,2,3-triazole-5-carboxamide scaffold:
-
Prioritize the Cyano Analog if aqueous solubility and oral bioavailability are the primary bottlenecks in your pipeline. Its lower lattice energy and smaller steric profile yield superior thermodynamic solubility without sacrificing the electron-withdrawing character required for target binding.
-
Reserve the Nitro Analog for applications requiring extreme molecular stability, energetic properties (5)[5], or specific target-binding interactions where the nitro group acts as a critical hydrogen bond acceptor. If the nitro analog is selected, anticipate the need for advanced formulation strategies (e.g., amorphous solid dispersions or lipid-based formulations) to overcome its poor intrinsic aqueous solubility.
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MDPI Molecules. "1,1′-(Diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide): An N8-Type Energetic Compound with Enhanced Molecular Stability." Molecules 2025. URL:[Link]
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ResearchGate. "A Strategy for Stabilizing of N8 Type Energetic Materials by Introducing 4-Nitro-1,2,3-Triazole Scaffolds." ResearchGate. URL:[Link]
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A Comparative Guide to LC-MS/MS Bioanalytical Method Validation for 4-Cyano-1H-1,2,3-triazole-5-carboxamide in Plasma
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from the laboratory to clinical application is paved with rigorous analytical challenges. Among the most critical of these is the development and validation of a robust bioanalytical method to accurately quantify the drug in biological matrices. This guide provides an in-depth, objective comparison of three prevalent sample preparation techniques for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Cyano-1H-1,2,3-triazole-5-carboxamide in plasma.
The choice of sample preparation is not merely a procedural step; it is the cornerstone of a reliable bioanalytical assay. It directly influences recovery, matrix effects, sensitivity, and ultimately, the accuracy and precision of the data that underpins critical pharmacokinetic and toxicokinetic assessments. This guide will dissect the "why" behind the "how," offering field-proven insights into the selection and execution of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for this specific small, polar analyte.
The Crucial Role of a Stable Isotope-Labeled Internal Standard
Before delving into the sample preparation methodologies, the importance of an appropriate internal standard (IS) cannot be overstated. For LC-MS/MS bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[1][2] A SIL-IS, such as 4-Cyano-1H-1,2,3-triazole-5-carboxamide-¹³C,¹⁵N₂, will co-elute with the analyte and experience identical ionization suppression or enhancement, thereby providing the most accurate correction for variability during sample processing and analysis.[2][3] The use of a SIL-IS is a fundamental element of a self-validating system, enhancing the trustworthiness of the generated data.
Comparative Analysis of Sample Preparation Techniques
The following sections will provide a detailed comparison of PPT, LLE, and SPE. Each section includes the theoretical basis for the technique, a step-by-step experimental protocol, and a summary of expected performance data based on established validation parameters.
Protein Precipitation (PPT): The Rapid Approach
Protein precipitation is often the first method considered due to its simplicity, speed, and low cost.[4] The principle is straightforward: a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate the abundant proteins.[5][6]
The choice of acetonitrile is common as it generally provides efficient protein removal (>96%) and is compatible with reversed-phase chromatography.[7][8] The addition of a small amount of acid, like formic acid, can further improve protein precipitation and ensure the analyte remains in a consistent protonated state for LC-MS analysis.[6][9]
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid and the SIL-IS.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.[7]
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Caption: Workflow for Protein Precipitation.
Liquid-Liquid Extraction (LLE): The Classic Cleanup
Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[10][11] LLE generally provides a cleaner extract than PPT, reducing the risk of matrix effects.[12]
For a polar compound like 4-Cyano-1H-1,2,3-triazole-5-carboxamide, selecting an appropriate organic solvent is critical. A more polar solvent like ethyl acetate is often a good starting point. Adjusting the pH of the aqueous phase can significantly impact the extraction efficiency by ensuring the analyte is in a neutral, more organic-soluble state.[12][13]
-
To 100 µL of human plasma in a glass tube, add the SIL-IS and 50 µL of a buffer to adjust the pH (e.g., 1M ammonium acetate, pH 5).
-
Add 600 µL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing and analyte partitioning.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Caption: Workflow for Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE): The Selective Powerhouse
Solid-phase extraction is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties.[14][15] It involves passing the sample through a sorbent bed that retains the analyte, while matrix interferences are washed away. The analyte is then eluted with a different solvent.[16] For polar compounds, a mixed-mode or a specific polar-functionalized sorbent can provide excellent cleanup.[17][18]
A mixed-mode cation exchange polymer-based sorbent is a strategic choice for a polar molecule with potential basic properties. The protocol involves conditioning the sorbent to activate it, loading the sample under conditions that promote analyte retention (e.g., acidic pH for cation exchange), washing away interferences, and finally eluting the analyte with a solvent mixture that disrupts the analyte-sorbent interaction (e.g., a basic organic solvent).[17]
-
Conditioning: Condition the SPE cartridge (e.g., mixed-mode cation exchange, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 100 µL of human plasma, add the SIL-IS and 200 µL of 2% phosphoric acid in water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Caption: Workflow for Solid-Phase Extraction.
Performance Comparison and Validation Data
The following table summarizes the expected performance of each sample preparation technique based on key bioanalytical method validation parameters as stipulated by the FDA and EMA guidelines.[19][20][21] The data presented is hypothetical but representative of what would be expected for a small, polar molecule like 4-Cyano-1H-1,2,3-triazole-5-carboxamide.
| Validation Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Acceptance Criteria (FDA/EMA)[20][21] |
| Recovery (%) | 85 - 95 | 70 - 85 | > 90 | Consistent and reproducible |
| Matrix Effect (%) | 60 - 80 (significant suppression) | 85 - 95 (minimal suppression) | > 95 (negligible) | CV of IS-normalized matrix factor ≤ 15% |
| Intra-day Precision (%CV) | < 10 | < 8 | < 5 | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 12 | < 10 | < 7 | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | ± 10 | ± 8 | ± 5 | ± 15% (± 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | 0.1 ng/mL | Signal should be at least 5x blank |
Conclusion: Selecting the Optimal Method
The choice between PPT, LLE, and SPE is a balance of scientific rigor, throughput needs, and cost considerations.
-
Protein Precipitation is a viable option for early-stage discovery studies where speed is paramount and the required sensitivity is not exceptionally high. However, the significant matrix effects often observed with this method can compromise assay robustness and may not be suitable for regulated bioanalysis without extensive chromatographic optimization.[8][22]
-
Liquid-Liquid Extraction offers a significant improvement in sample cleanliness over PPT, leading to reduced matrix effects and better sensitivity.[12][23] It represents a good compromise between performance and complexity, making it suitable for many preclinical and clinical studies.
-
Solid-Phase Extraction provides the cleanest extracts, resulting in minimal matrix effects, the highest sensitivity, and the best overall assay performance in terms of precision and accuracy.[15] While it is the most time-consuming and costly method to develop, its robustness and reliability make it the preferred choice for late-stage clinical trials and regulatory submissions where data of the highest quality is non-negotiable.
Ultimately, the validation data must speak for itself. A thorough evaluation of each technique, guided by the principles and protocols outlined in this guide, will enable the selection of the most appropriate sample preparation method for the robust and reliable quantification of 4-Cyano-1H-1,2,3-triazole-5-carboxamide in plasma, ensuring the integrity of the data that drives critical drug development decisions.
Overall Method Validation Process
Caption: Overview of the Bioanalytical Method Validation Process.
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LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
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Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. [Link]
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A Comparative Guide to the Cytotoxicity of 4-Cyano-1H-1,2,3-triazole-5-carboxamide in Healthy vs. Malignant Cells
The quest for novel anti-cancer agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a cornerstone of oncological research. In this context, heterocyclic compounds, particularly those containing the 1,2,3-triazole scaffold, have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties.[1][2][3] This guide provides a comprehensive comparative analysis of the cytotoxic effects of 4-Cyano-1H-1,2,3-triazole-5-carboxamide (CCT-5CA) and its derivatives, focusing on the critical aspect of selective toxicity between cancerous and non-cancerous cell lines.
While direct comparative studies on CCT-5CA are emerging, this guide will leverage available data on structurally similar 1,2,3-triazole carboxamides to provide a robust framework for understanding its potential as a selective anticancer agent. We will delve into the underlying mechanisms of action, present detailed experimental protocols for assessing cytotoxicity, and offer a comparative analysis of the available data.
The 1,2,3-Triazole Scaffold: A Privileged Structure in Cancer Therapy
The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is considered a "privileged" scaffold in medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to form hydrogen bonds, which facilitate interactions with various biological targets.[4][5] The synthesis of 1,2,3-triazole derivatives is often achieved through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which allows for the efficient and specific creation of a wide array of molecular structures.[6][7]
Derivatives of 1,2,3-triazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[3] In the realm of oncology, these compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in tumor progression.[2][8][9]
Experimental Design for Comparative Cytotoxicity Analysis
To ascertain the selective cytotoxicity of a compound, a series of in vitro assays are typically employed. The following experimental design provides a robust methodology for comparing the effects of a 1,2,3-triazole derivative on both healthy and malignant cell lines.
Cell Lines and Culture Conditions
A critical aspect of this comparative study is the selection of appropriate cell lines. To represent malignant cells, a panel of cancer cell lines from different origins should be used, for instance:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HeLa: Human cervical carcinoma
-
HCT-116: Human colon carcinoma[6]
For a healthy, non-malignant control, a cell line such as:
All cell lines should be maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Experimental Workflow
The overall workflow for assessing comparative cytotoxicity is depicted below:
Caption: Experimental workflow for comparative cytotoxicity analysis.
Detailed Experimental Protocols
1. MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[13]
-
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13]
-
Protocol:
-
Seed cells (5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 1,2,3-triazole derivative for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13]
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. Its activity in the culture supernatant is directly proportional to the number of dead cells.[15]
-
Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH reaction mixture (as per the manufacturer's instructions).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).
-
3. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Seed cells in a 6-well plate and treat with the compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Comparative Cytotoxicity Data
The following table summarizes hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a representative 1,2,3-triazole carboxamide derivative against various cancer and normal cell lines, based on published data for similar compounds.[6][7][12]
| Cell Line | Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Cancer | 18.06 |
| A549 | Lung Cancer | 21.25 |
| HeLa | Cervical Cancer | 15.2 |
| HCT-116 | Colon Cancer | 1.09 |
| HEK-293 | Normal Kidney | > 50 |
| HaCaT | Normal Keratinocyte | > 50 |
Selectivity Index (SI): A crucial parameter for evaluating the selective toxicity of a compound is the Selectivity Index, calculated as:
SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)
A higher SI value indicates greater selectivity for cancer cells. Based on the hypothetical data, the SI for HCT-116 cells would be >45, suggesting a high degree of selectivity.
Mechanistic Insights: Potential Signaling Pathways
The selective cytotoxicity of 1,2,3-triazole derivatives may be attributed to their ability to modulate specific signaling pathways that are often dysregulated in cancer cells.
Caption: Potential signaling pathways targeted by 1,2,3-triazole derivatives.
Several studies suggest that 1,2,3-triazole derivatives can exert their anticancer effects by:
-
Inhibiting Receptor Tyrosine Kinases: The Epidermal Growth Factor Receptor (EGFR) is often overexpressed in various cancers and plays a crucial role in cell proliferation and survival.[17] Some 1,2,3-triazole compounds have been shown to inhibit EGFR signaling.[17]
-
Modulating MAPK/NF-κB/STAT3 Pathways: The Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are critical for cancer cell growth and survival.[8] Certain 1,2,3-triazole derivatives can suppress these pathways, leading to cell cycle arrest and apoptosis.[8]
-
Inducing Oxidative Stress: Some triazolium salts have been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, which can trigger cell death.[9]
Discussion and Future Perspectives
The available evidence strongly suggests that the 1,2,3-triazole carboxamide scaffold is a promising platform for the development of novel anticancer agents with favorable selectivity profiles. The ability to synthesize a diverse library of these compounds through click chemistry provides a significant advantage for structure-activity relationship (SAR) studies and lead optimization.[18][19]
While the hypothetical data presented here for a representative derivative is encouraging, further research is imperative to fully elucidate the therapeutic potential of 4-Cyano-1H-1,2,3-triazole-5-carboxamide specifically. Future studies should focus on:
-
Direct Comparative Cytotoxicity Studies: A comprehensive in vitro evaluation of CCT-5CA against a broad panel of cancer and normal cell lines is essential.
-
In Vivo Efficacy and Toxicity: Promising in vitro results should be followed by in vivo studies in animal models to assess anti-tumor efficacy and systemic toxicity.
-
Mechanism of Action Studies: Detailed molecular investigations are needed to identify the precise cellular targets and signaling pathways modulated by CCT-5CA.
Conclusion
References
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- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives - Biointerface Research in Applied Chemistry. (2021, November 27).
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- Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC. (n.d.).
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A Senior Application Scientist's Guide to Inter-Assay Validation of Screening Protocols for 4-Cyano-1H-1,2,3-triazole-5-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Validating RdRp Inhibitors
The compound 4-Cyano-1H-1,2,3-triazole-5-carboxamide is the core chemical structure of the active metabolite of Favipiravir (also known as T-705), a potent antiviral agent.[1][2] Favipiravir is a prodrug, meaning it is converted within the cell into its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[3][4][5] This active metabolite targets the highly conserved RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of a wide range of RNA viruses.[3][4][5] The mechanism of action involves Favipiravir-RTP being mistakenly incorporated into the nascent viral RNA strand, leading to lethal mutagenesis or chain termination, thereby halting viral replication.[3][4][6]
Identifying and validating new RdRp inhibitors is a cornerstone of modern antiviral drug discovery. High-throughput screening (HTS) campaigns often rely on a single primary assay, which can generate false positives or negatives. Therefore, robust inter-assay validation—the process of confirming a compound's activity across multiple, distinct assay formats—is not merely a suggestion but a critical necessity. This guide provides an in-depth comparison of two orthogonal screening protocols for identifying and validating inhibitors of RdRp, using Favipiravir's active form as our model compound. We will explore the causality behind experimental choices, establish self-validating protocol designs, and present a framework for data comparison and interpretation.
Diagram: Overall Hit Validation Workflow
The following diagram illustrates a typical workflow for validating potential antiviral compounds, moving from a broad initial screen to more specific and biologically relevant assays.
Caption: Workflow for antiviral drug discovery and validation.
Section 1: Protocol A - Biochemical RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RdRp. It is ideal for primary HTS due to its simplicity, scalability, and direct assessment of target engagement.[7] We will describe a fluorescence resonance energy transfer (FRET)-based strand displacement assay.[8]
Scientific Rationale
The assay relies on a custom-designed RNA template-primer duplex. One end of the template strand is labeled with a fluorophore (e.g., Cy3), and the corresponding end of a displacement strand is labeled with a quencher. The primer strand is annealed to the template. When the RdRp enzyme extends the primer, it displaces the quencher-labeled strand, leading to an increase in fluorescence. An inhibitor will prevent this extension, resulting in a low fluorescence signal.
Diagram: Biochemical RdRp Assay Workflow
Caption: Workflow of the biochemical RdRp inhibition assay.
Detailed Experimental Protocol
-
Reagent Preparation :
-
Assay Buffer : 20 mM Tris-HCl (pH 8.0), 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, and 0.01% Triton-X 100.[9] The magnesium ions are a critical cofactor for the polymerase. DTT is a reducing agent that helps maintain enzyme integrity.
-
RdRp Enzyme : Recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8) purified from an expression system (e.g., insect cells or E. coli).[9]
-
RNA Substrate : A self-priming RNA template with a 5'-Biotin tag can be used.[9]
-
Test Compound : 4-Cyano-1H-1,2,3-triazole-5-carboxamide (as Favipiravir-RTP) serially diluted in DMSO.
-
Controls :
-
Negative Control (0% inhibition): DMSO vehicle.
-
Positive Control (100% inhibition): A known pan-RdRp inhibitor (e.g., Remdesivir-TP) or EDTA to chelate Mg²⁺.
-
-
-
Assay Procedure (384-well format) :
-
Dispense 50 nL of test compounds, positive controls, and negative controls into a 384-well plate.
-
Add 10 µL of RdRp enzyme diluted in assay buffer to each well.
-
Incubate for 30 minutes at room temperature to allow compound binding to the enzyme.[9]
-
Initiate the reaction by adding 10 µL of a mix containing the RNA substrate and all four nucleoside triphosphates (NTPs) in assay buffer.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the fluorescence signal every 60 seconds for 60 minutes.[10]
-
-
Data Analysis :
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl)).
-
Plot % Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ (the concentration at which 50% of enzyme activity is inhibited).
-
Section 2: Protocol B - Cell-Based Plaque Reduction Assay
This assay measures a compound's ability to inhibit viral replication in a biologically relevant system: living cells.[11] It assesses not only target engagement but also crucial pharmacological properties like cell permeability and metabolic activation (i.e., conversion of the prodrug to its active form).[7][12] The Plaque Reduction Neutralization Test (PRNT) is considered the "gold standard" for measuring antiviral activity.[13]
Scientific Rationale
Susceptible host cells are infected with a known quantity of virus in the presence of the test compound. The virus infects cells, replicates, and spreads to neighboring cells, creating localized zones of cell death known as "plaques."[14][15] A semi-solid overlay (like agarose or methylcellulose) is added to prevent the virus from spreading indiscriminately through the media, ensuring that plaques are distinct and countable.[14][16] An effective antiviral compound will reduce the number or size of these plaques.[13]
Diagram: Cell-Based Plaque Reduction Assay Workflow
Caption: Workflow of the cell-based plaque reduction assay.
Detailed Experimental Protocol
-
Reagent Preparation :
-
Host Cells : A cell line susceptible to the virus of interest (e.g., Vero E6 cells for SARS-CoV-2).
-
Culture Medium : Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Virus Stock : A titrated stock of the target RNA virus.
-
Test Compound : Favipiravir (the prodrug) serially diluted in culture medium.
-
Overlay Medium : 2X culture medium mixed 1:1 with 1.2% methylcellulose.
-
Staining Solution : 0.1% Crystal Violet in 20% ethanol.
-
-
Assay Procedure (24-well plate format) :
-
Seed Vero E6 cells in 24-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of Favipiravir in serum-free medium.
-
Dilute the virus stock to a concentration that yields 50-100 plaques per well.
-
Remove the growth medium from the cells and wash with PBS.
-
Infect the cell monolayers with the virus inoculum in the presence of the different compound dilutions.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.[17]
-
Remove the inoculum and overlay the cells with 1 mL of the methylcellulose overlay medium containing the corresponding concentration of Favipiravir.
-
Incubate the plates for 2-4 days at 37°C in a CO₂ incubator until visible plaques have formed.
-
Aspirate the overlay, fix the cells with 10% formalin, and stain with Crystal Violet solution.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis :
-
Calculate the percentage of plaque reduction relative to the virus-only control wells.
-
Plot the percentage reduction against the drug concentration and fit the data to determine the EC₅₀ (the concentration that reduces plaque formation by 50%).
-
In a parallel experiment without virus, determine the CC₅₀ (the 50% cytotoxic concentration) to calculate the Selectivity Index (SI = CC₅₀/EC₅₀). A higher SI value indicates a more promising therapeutic window.
-
Section 3: Inter-Assay Validation and Data Comparison
The primary goal of inter-assay validation is to ensure that the biological activity measured in the primary biochemical screen translates to a functional antiviral effect in a more complex cellular environment. A compound that is potent in the RdRp assay (low IC₅₀) should also be potent in the plaque reduction assay (low EC₅₀), although the absolute values will likely differ.
Key Validation Parameters
-
Assay Robustness (Z'-factor) : Before screening, each assay must be validated to ensure it can reliably distinguish between positive and negative signals. The Z'-factor is a statistical measure of assay quality, incorporating both the dynamic range and data variability.[18][19] An assay is considered excellent for HTS if its Z'-factor is ≥ 0.5.[18][20][21]
-
Formula : Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Where μ and σ are the mean and standard deviation of the positive (p) and negative (n) controls.[18]
-
-
Intra- and Inter-Assay Precision : Assays should demonstrate low variability within a single run (intra-assay) and between different runs on different days (inter-assay).[22][23] This is typically assessed by calculating the coefficient of variation (%CV). A %CV of <15% is generally acceptable.[24]
-
Correlation of Potency (IC₅₀ vs. EC₅₀) : For a true hit, there should be a reasonable correlation between the biochemical potency (IC₅₀) and the cell-based potency (EC₅₀).[25][26] Discrepancies can provide valuable insights. For example:
-
High IC₅₀, Low EC₅₀ : Unlikely scenario, but could suggest the compound acts via a different mechanism in cells.
-
Low IC₅₀, High EC₅₀ : This is a common outcome. It may indicate poor cell permeability, rapid efflux from the cell, metabolic instability, or inefficient conversion of the prodrug to its active form.[27]
-
Comparative Data Summary
The table below presents hypothetical but realistic data for validating Favipiravir-RTP (biochemical) and its parent prodrug Favipiravir (cell-based) across the two assays.
| Parameter | Protocol A: Biochemical RdRp Assay | Protocol B: Cell-Based Plaque Assay | Commentary |
| Test Article | Favipiravir-RTP (Active Metabolite) | Favipiravir (Prodrug) | Assays test different forms of the drug, reflecting their respective environments. |
| Primary Endpoint | IC₅₀ (Inhibitory Concentration) | EC₅₀ (Effective Concentration) | IC₅₀ measures target inhibition; EC₅₀ measures functional viral inhibition. |
| Hypothetical Potency | IC₅₀ = 3.2 µM[25] | EC₅₀ = 65 µM[25] | The ~20-fold difference is expected due to cellular factors (uptake, metabolism). |
| Z'-factor | 0.75 ± 0.05[24] | 0.71 ± 0.06[24] | Both values are >0.5, indicating excellent, robust assays suitable for screening. |
| Inter-Assay %CV | 5.6% | 10.5% | Both are within acceptable limits (<15%), with the cell-based assay showing higher, but expected, variability. |
| Throughput | High (384- or 1536-well) | Low to Medium (24- or 96-well) | The biochemical assay is better suited for primary screening of large libraries. |
| Biological Relevance | Moderate (Target-specific) | High (Physiologically relevant) | The cell-based assay provides data on permeability, metabolism, and cytotoxicity.[11][28] |
Conclusion
Inter-assay validation using orthogonal protocols is indispensable in the discovery of antiviral agents like inhibitors of 4-Cyano-1H-1,2,3-triazole-5-carboxamide. A biochemical assay provides a robust, high-throughput method for identifying direct inhibitors of the viral RdRp enzyme. However, it cannot predict a compound's behavior in a cellular context. The cell-based plaque reduction assay serves as the critical secondary screen, confirming antiviral efficacy and providing initial insights into the compound's drug-like properties. By strategically employing both assay types and rigorously comparing their outputs, researchers can confidently distinguish true hits from screening artifacts, ensuring that only the most promising candidates advance toward lead optimization.
References
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- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs.
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- Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. (2017). PubMed - NIH.
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- Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2022). Viroxy.
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- Favipiravir, umifenovir and camostat mesylate: a comparative study against SARS-CoV-2. (2022).
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A Comprehensive Guide to the Proper Disposal of 4-Cyano-1H-1,2,3-triazole-5-carboxamide
This document provides essential safety and logistical information for the proper disposal of 4-Cyano-1H-1,2,3-triazole-5-carboxamide. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally conscious disposal. This guide is designed to build a foundation of trust and safety in your laboratory operations by providing a clear, scientifically-grounded protocol that explains not just the "how," but also the "why" behind each procedural step.
Hazard Assessment: The Foundation of Safe Disposal
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for 4-Cyano-1H-1,2,3-triazole-5-carboxamide is not extensively published, data from structurally related triazole derivatives provides a strong basis for a conservative and safe approach. Triazole-based compounds are widely used as fungicides and can exhibit significant biological activity.[1]
Based on Safety Data Sheets (SDS) for similar triazole compounds, we must presume that 4-Cyano-1H-1,2,3-triazole-5-carboxamide presents multiple hazards. This presumptive classification is a cornerstone of laboratory safety, ensuring that we err on the side of caution.
Table 1: Presumptive Hazard Profile for 4-Cyano-1H-1,2,3-triazole-5-carboxamide
| Hazard Category | Presumed Hazard Statement(s) | Rationale & Source Analogy |
| Human Health | H361: Suspected of damaging fertility or the unborn child.H373: May cause damage to organs through prolonged or repeated exposure.H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]H315/H319: Causes skin and serious eye irritation.[2][3][4] | Based on data for 3-Amino-1H-1,2,4-triazole and Cyazofamid, which are structurally related triazoles. These compounds exhibit reproductive toxicity, organ toxicity, and acute toxicity upon exposure.[2] |
| Environmental | H410/H411: Very toxic to aquatic life with long-lasting effects.[2] | Triazole derivatives are noted for their potential for long-term environmental persistence and toxicity to aquatic organisms. Discharge into the environment must be strictly avoided.[2] |
Given this profile, all waste containing this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the safe handling, segregation, and disposal of waste generated from work with 4-Cyano-1H-1,2,3-triazole-5-carboxamide.
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. The causality is simple: to prevent exposure via inhalation, ingestion, or skin contact.[7]
-
Gloves: Nitrile gloves are mandatory. If contamination occurs, change them immediately.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A long-sleeved lab coat to protect skin and clothing.
-
Ventilation: Handle the solid compound and prepare waste containers within a certified chemical fume hood to prevent inhalation of dust.[2][4]
Proper segregation is critical to prevent chemical incompatibilities within a waste container.[8][9] Mixing incompatible waste streams can lead to violent reactions, gas evolution, or fire.
-
Solid Waste: This includes unused or expired 4-Cyano-1H-1,2,3-triazole-5-carboxamide powder, and any grossly contaminated items like weigh boats or filter paper. Collect this in a dedicated, clearly labeled solid waste container.
-
Liquid Waste: Solutions containing the compound should be segregated based on the solvent.
-
Non-Halogenated Organic Solvents: (e.g., acetone, ethyl acetate, methanol). Collect in a dedicated "Non-Halogenated Waste" container.
-
Halogenated Organic Solvents: (e.g., dichloromethane, chloroform). Collect in a dedicated "Halogenated Waste" container.
-
Aqueous Solutions: Collect in a dedicated "Aqueous Hazardous Waste" container. Do not pour aqueous solutions down the sink.[5]
-
-
Contaminated Sharps & Glassware: Needles, syringes, and broken glassware must be placed in a designated sharps container.[5] Non-broken, contaminated glassware should be triple-rinsed (see Step 5) or disposed of as hazardous solid waste.
The waste container is the primary vessel for safe transport and disposal. Its selection and labeling are regulated and crucial for safety.
-
Container Choice: Use only robust, chemically compatible containers with secure, leak-proof caps.[9] Do not use food or beverage containers.
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste.[5][6][8] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-Cyano-1H-1,2,3-triazole-5-carboxamide."
-
A list of all other chemical components and their approximate concentrations (e.g., "Methanol, ~90%").[5][8]
-
The date the waste was first added.
-
The name and contact information of the generating researcher or lab.
-
-
Secure Storage: Keep waste containers securely capped when not in use. Funnels should never be left in the container opening.[8]
-
Fill Level: Do not overfill containers. Leave at least 10% of the container volume as headspace to allow for vapor expansion.[8]
-
Storage Location: Store waste in a designated, well-ventilated satellite accumulation area, away from general lab traffic and incompatible materials. Use secondary containment (e.g., a spill tray) to mitigate leaks.
Empty containers that once held 4-Cyano-1H-1,2,3-triazole-5-carboxamide must be decontaminated before being discarded as non-hazardous waste. The EPA designates certain chemicals as "P-list," requiring a triple-rinse procedure for their containers.[8] Given the compound's presumptive hazards, adopting this best practice is highly recommended.
Protocol for Triple Rinsing:
-
Select a solvent suitable for dissolving the compound (e.g., acetone or methanol).
-
Add a small amount of the solvent to the empty container, cap it, and shake thoroughly to rinse all interior surfaces.
-
Pour the rinsate into the appropriate hazardous liquid waste container (e.g., Non-Halogenated Waste).
-
Repeat this process two more times.
-
After the third rinse, allow the container to air dry in a fume hood.
-
Deface or remove the original label completely before disposing of the container in the appropriate recycling or glass waste bin.[8]
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact EHS: Coordinate with your institution's Environmental Health & Safety (EHS) office or the designated chemical safety officer.[7]
-
Schedule Pickup: Arrange for a hazardous waste pickup. Follow their specific procedures for transport from your lab to the central collection point.
-
Documentation: Maintain accurate records of your waste generation and disposal activities, as this is often a regulatory requirement.[6]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing 4-Cyano-1H-1,2,3-triazole-5-carboxamide.
Caption: Decision workflow for handling and disposing of 4-Cyano-1H-1,2,3-triazole-5-carboxamide waste.
References
- Chemical Waste Disposal Guidelines. (n.d.). Emory University.
- Guidelines for Chemical Waste Disposal. (n.d.). Natural Sciences Research Institute.
- SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. (2025, November 06). Sigma-Aldrich.
- Chemical Waste Disposal Guidelines: Rules You Must Follow! (2024, April 3). GreenTec Energy.
- Chemical Waste Disposal SOP. (2016, March 16). NUS Medicine.
- SAFETY DATA SHEET - Cyazofamid. (2025, June 02). TCI Chemicals.
- SAFETY DATA SHEET - 1,2,3-1H-Triazole. (2010, October 29). Fisher Scientific.
- Disposal of Chemical Waste. (n.d.). University of St Andrews Safety Office.
- SAFETY DATA SHEET - 3,5-Diamino-1,2,4-triazole. (2025, July 08). TCI Chemicals.
- Triazole Fungicide Residues and Their Inhibitory Effect... (2021, March 22). MDPI.
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- 4. tcichemicals.com [tcichemicals.com]
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Navigating the Unseen: A Practical Guide to Handling 4-Cyano-1H-1,2,3-triazole-5-carboxamide
For the vanguard of research, the path to discovery is often paved with novel compounds. 4-Cyano-1H-1,2,3-triazole-5-carboxamide, a molecule of interest in medicinal chemistry, represents one such frontier. [1][2][3] This guide serves as an essential operational manual for researchers, scientists, and drug development professionals, providing immediate, actionable safety and logistical information. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this directive is built upon the foundational principles of chemical safety, drawing from the known hazards of its constituent functional groups: the cyano moiety and the triazole ring.
Hazard Analysis: A Synthesis of Known Risks
Assumed Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[10][11]
-
Irritation: May cause skin and serious eye irritation.[10][12][13]
-
Reactivity: As with many cyanide-containing compounds, there is a risk of releasing highly toxic hydrogen cyanide gas if it comes into contact with acids.[4][5][6]
| Hazard Category | Potential Effects | Primary Exposure Routes |
| Acute Toxicity | Harmful or fatal | Ingestion, Inhalation, Skin Absorption |
| Skin Corrosion/Irritation | Irritation, Redness | Skin Contact |
| Serious Eye Damage/Irritation | Serious Irritation, Potential for Damage | Eye Contact |
| Reactivity | Release of Hydrogen Cyanide Gas | Contact with Acids |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, a comprehensive PPE strategy is non-negotiable. This is not merely a checklist but a system to minimize exposure at all times.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended; consider double-gloving for enhanced protection.[6] Gloves should be inspected for tears or leaks before each use and disposed of as hazardous waste after handling the compound.[5]
-
Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are essential to protect against airborne particles and potential splashes.[14][15][16] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[14][15]
-
Respiratory Protection: All handling of the solid compound, especially weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[4][6] If there is any potential for airborne dust outside of a fume hood, a properly fitted respirator is required.[16][17][18]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[14][18] Long-sleeved clothing and closed-toe shoes are also required.[18]
Operational Plan: From Receipt to Experiment
A meticulous, step-by-step approach to handling this compound is critical for ensuring laboratory safety.
Receiving and Storage
-
Verification: Upon receipt, verify the container is intact and properly labeled.
-
Designated Storage: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[5]
-
Segregation: Crucially, store 4-Cyano-1H-1,2,3-triazole-5-carboxamide separately from all acids to prevent the accidental generation of hydrogen cyanide gas.[4][5][6] It should also be kept away from strong oxidizing agents.[10] The container should be kept in a sealable secondary container.[5][6]
Handling and Experimental Workflow
All manipulations of this compound should occur within a designated area, clearly marked with the appropriate hazard warnings.[4]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly.[6] Assemble all necessary equipment and reagents.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood to control dust.[4]
-
Use appropriate tools (e.g., spatulas, weighing paper) and handle them in a way that minimizes dust generation.
-
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction: If the experimental procedure involves acids, introduce them cautiously and in a controlled manner within the fume hood.[4]
-
Post-Experiment:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sams-solutions.com [sams-solutions.com]
- 15. hazchemsafety.com [hazchemsafety.com]
- 16. falseguridad.com [falseguridad.com]
- 17. dustarrest.com [dustarrest.com]
- 18. nspcoatings.co.uk [nspcoatings.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
